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  • Product: 4-Piperidinyl 2-furoate hydrochloride
  • CAS: 1220037-20-6

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Synthetic Applications of 4-Piperidinyl 2-furoate Hydrochloride: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on the availability of highly functionalized, pre-validated building blocks. 4-Piperidinyl 2-fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on the availability of highly functionalized, pre-validated building blocks. 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6) represents a privileged scaffold that elegantly combines the favorable pharmacokinetic properties of a saturated nitrogen heterocycle with the unique electronic and steric profile of a furan-2-carboxylate ester[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. This guide provides a deep-dive into the physicochemical logic of the molecule, a field-proven and self-validating synthetic protocol, and the mechanistic reasoning that dictates its handling and downstream application in drug discovery pipelines[3].

Chemical Structure & Physicochemical Properties

The architecture of 4-piperidinyl 2-furoate hydrochloride is defined by three distinct functional domains, each serving a specific purpose in both synthesis and biological targeting:

  • The Piperidine Core: A secondary amine that, when deprotonated, serves as a highly reactive nucleophilic handle for late-stage diversification (e.g., Buchwald-Hartwig couplings, reductive aminations).

  • The Ester Linkage: Located at the C4 position, it provides a rigid vector that dictates the spatial orientation of the furan ring.

  • The Furan Moiety: An electron-rich heteroaromatic system capable of acting as a hydrogen-bond acceptor and participating in π−π stacking interactions within target protein binding pockets.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1][2]:

PropertyValue
Chemical Name 4-Piperidinyl 2-furoate hydrochloride
Synonym Piperidin-4-yl furan-2-carboxylate hydrochloride
CAS Number 1220037-20-6
Molecular Formula C10H14ClNO3
Molecular Weight 231.68 g/mol (Salt) / 195.22 g/mol (Free Base)
Physical Form White to off-white crystalline solid
Solubility Profile Soluble in Water, DMSO, Methanol; Insoluble in Diethyl Ether
Structural Logic and Pharmacophore Mapping

G P Piperidine Ring (Secondary Amine) E Ester Linkage (C4 Position) P->E Scaffold Attachment S Hydrochloride Salt (Protonated N) P->S Salt Formation F Furan Ring (2-Furoyl Group) E->F Acyl Donor

Caption: Structural logic and pharmacophore mapping of 4-Piperidinyl 2-furoate hydrochloride.

Field-Proven Synthesis and Isolation Protocol

The synthesis of this building block requires careful orchestration of protecting group chemistry and selective esterification. The following protocol is designed not just to yield the product, but to explain the causality behind each reagent choice to ensure a robust, reproducible workflow.

Synthetic Workflow Diagram

G SM N-Boc-4-hydroxypiperidine + 2-Furoyl Chloride R1 Esterification (DCM, TEA, DMAP) SM->R1 Nucleophilic Acyl Substitution INT N-Boc-4-piperidinyl 2-furoate (Intermediate) R1->INT Wash & Concentrate R2 Deprotection & Salt Formation (4M HCl in Dioxane) INT->R2 Acidic Cleavage PROD 4-Piperidinyl 2-furoate HCl (Final Product) R2->PROD Precipitation & Filtration

Caption: Step-by-step synthetic workflow for 4-Piperidinyl 2-furoate hydrochloride.

Step-by-Step Methodology & Causality

Step 1: Catalytic Esterification

  • Action: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the system to 0°C. Slowly add 2-furoyl chloride (1.2 eq) dropwise.

  • Causality: DCM is selected for its excellent solubilizing properties and inertness toward acyl chlorides. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the premature deprotection of the Boc group. DMAP is the critical component here; it acts as a nucleophilic catalyst by reacting with 2-furoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This dramatically accelerates the esterification rate and minimizes competing side reactions. Cooling to 0°C controls the exothermic addition, preventing thermal degradation of the acyl chloride.

Step 2: Workup and Intermediate Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-Boc-4-piperidinyl 2-furoate.

  • Causality: The NaHCO₃ quench neutralizes residual acid and rapidly hydrolyzes any unreacted 2-furoyl chloride into water-soluble 2-furoic acid. Na₂SO₄ is preferred over MgSO₄ for drying, as magnesium salts can occasionally coordinate with polar ester intermediates, reducing isolated yields.

Step 3: Deprotection and Direct Salt Formation

  • Action: Dissolve the crude intermediate in a minimal volume of 1,4-dioxane. Add a solution of 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2-4 hours until a thick white precipitate forms.

  • Causality: 4M HCl in dioxane is specifically chosen over the more common trifluoroacetic acid (TFA). While TFA efficiently removes the Boc group, it leaves the product as a trifluoroacetate salt, which requires a subsequent, inefficient salt-exchange step to obtain the pharmaceutically preferred hydrochloride salt. Dioxane is a moderately polar aprotic solvent in which the starting material is soluble, but the resulting highly polar hydrochloride salt is insoluble. This insolubility drives the reaction to completion via Le Chatelier's principle and allows for immediate isolation.

Step 4: Product Isolation

  • Action: Filter the resulting precipitate. Wash thoroughly with cold diethyl ether and dry in vacuo.

  • Causality: Diethyl ether removes residual dioxane and non-polar organic impurities without dissolving the product salt. Strict vacuum drying ensures the removal of trace protic solvents that could interfere with downstream anhydrous coupling reactions.

Self-Validating Quality Control Protocol

Trustworthiness in chemical synthesis requires that every protocol be a self-validating system[4]. To confirm the successful execution of the above workflow, the isolated product must meet the following analytical criteria:

  • LC-MS Analysis: The mass spectrum must show a dominant peak corresponding to the free base [M+H]+ at m/z 196.1 . The absence of a peak at m/z 296.1 confirms the complete removal of the Boc protecting group.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Salt Verification: A broad singlet integrating to 2H downfield (~9.0 ppm) confirms the presence of the protonated piperidine ( NH2+​ ), validating successful hydrochloride salt formation.

    • Esterification Verification: The C4 methine proton of the piperidine ring will appear shifted significantly downfield (~5.1 ppm) due to the strong deshielding effect of the adjacent ester oxygen.

    • Furan Integrity: Three distinct signals at approximately 7.9 ppm (dd), 7.3 ppm (dd), and 6.7 ppm (dd) confirm the structural integrity of the 2-furoyl moiety.

Applications in Drug Discovery

The utility of 4-piperidinyl 2-furoate hydrochloride extends across multiple therapeutic domains[3]. Because the secondary amine is delivered as a stable hydrochloride salt, it can be easily liberated in situ using a mild base (e.g., DIPEA) during library synthesis.

Researchers frequently utilize this scaffold to probe the structure-activity relationship (SAR) of target binding sites. The basic nitrogen can be functionalized via reductive amination to append lipophilic tails for enhanced membrane permeability, while the furoate ester acts as a rigid hinge, directing the furan ring into hydrophobic sub-pockets of kinases or G-protein-coupled receptors (GPCRs). Furthermore, furan-containing derivatives have historical precedent in stabilizing organic frameworks and acting as potent competitive inhibitors in enzymatic assays[3].

References

  • Google Patents:US4603205A - Furan-3-carboxylic acid derivatives.

Sources

Exploratory

Comprehensive Mass Spectrometry Validation Guide for CAS 1220037-20-6

Molecular Weight, Exact Mass, and LC-HRMS Analytical Workflows Introduction to CAS 1220037-20-6 In modern drug discovery and synthetic chemistry, the precise characterization of building blocks is non-negotiable. CAS 122...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Weight, Exact Mass, and LC-HRMS Analytical Workflows

Introduction to CAS 1220037-20-6

In modern drug discovery and synthetic chemistry, the precise characterization of building blocks is non-negotiable. CAS 1220037-20-6 , chemically identified as Piperidin-4-yl furan-2-carboxylate hydrochloride [1], is a highly versatile intermediate. Structurally, it combines a basic piperidine ring—frequently utilized to modulate pharmacokinetic properties such as solubility and target affinity—with a furan-2-carboxylate moiety, which serves as a rigid hydrogen-bond acceptor.

For analytical scientists and drug development professionals, validating the identity of this compound requires a rigorous understanding of its mass metrics. This whitepaper details the physicochemical properties, exact mass calculations, and a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol required to unambiguously confirm the identity of CAS 1220037-20-6.

Mass Metrics: Molecular Weight vs. Exact Mass

A common pitfall in analytical workflows is the conflation of average molecular weight (MW) and exact mass (monoisotopic mass).

  • Average Molecular Weight is calculated using the abundance-weighted average of all isotopes. It is the metric used for macroscopic laboratory tasks, such as calculating stoichiometry, molarity, and weighing out solid powders [2].

  • Exact Mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O , 35Cl ). In HRMS, the mass spectrometer resolves individual isotopic peaks; therefore, the exact mass is the critical target value for identifying the precursor ion[3].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt (CAS 1220037-20-6)
Chemical Formula C10​H13​NO3​ C10​H14​ClNO3​
Average Molecular Weight 195.218 g/mol 231.676 g/mol
Exact Mass (Monoisotopic) 195.0895 Da231.0662 Da
Target Precursor Ion [M+H]+ 196.0974 Da196.0974 Da (Cl⁻ is lost in ESI+)

Causality Note: When analyzing the hydrochloride salt via Electrospray Ionization in positive mode (ESI+), the chloride counterion ( Cl− ) is stripped away in the source. The basic secondary amine of the piperidine ring readily accepts a proton from the acidic mobile phase. Thus, the target m/z for the mass spectrometer is the protonated free base: 196.0974 Da .

LC-HRMS Experimental Methodology

To ensure absolute scientific integrity, the analytical workflow must be treated as a self-validating system. The following protocol guarantees that the exact mass is measured with a mass error of less than 5 parts-per-million (ppm), the gold standard for unambiguous identification [3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of CAS 1220037-20-6 in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile. Logic: Dilution prevents detector saturation and minimizes ion suppression in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Logic: Formic acid provides the excess [H]+ necessary to drive the equilibrium toward the protonated state, maximizing the [M+H]+ signal intensity.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer operating at a resolution of ≥60,000 (FWHM at m/z 200).

  • Data Validation: Extract the ion chromatogram (XIC) using a Mass Extraction Window (MEW) of ±5 ppm centered at m/z 196.0974.

LCMS_Workflow A Sample Prep (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, 0.1% FA) A->B C ESI+ Ionization ([M+H]+ 196.0974) B->C D HRMS Analysis (Orbitrap/Q-TOF) C->D E Data Validation (Mass Error < 5 ppm) D->E

Figure 1: Step-by-step LC-HRMS workflow for validating the exact mass of CAS 1220037-20-6.

MS/MS Fragmentation Dynamics

While exact mass provides the elemental composition, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) confirms the structural connectivity.

When the precursor ion ( m/z 196.0974) is subjected to CID (e.g., at 20-30 eV collision energy), the molecule fragments predictably based on its weakest bonds. The ester linkage between the furan ring and the piperidine ring is highly labile.

Key Diagnostic Fragments:

  • m/z 95.0133 (Furan-2-carbonyl Cation): Cleavage of the ester C-O bond results in a stable acylium ion derived from the furan ring.

  • Neutral Loss of 101.0841 Da: The corresponding neutral loss is piperidin-4-ol ( C5​H11​NO ).

  • m/z 84.0813 (Piperidine Fragment): Alternative cleavage can yield a fragment corresponding to the core piperidine ring system.

Fragmentation Parent Precursor Ion [M+H]+ m/z 196.0974 Frag1 Furan-2-carbonyl Cation m/z 95.0133 Parent->Frag1 Ester Cleavage Frag2 Piperidine Fragment m/z 84.0813 Parent->Frag2 Ring Cleavage Loss Neutral Loss Piperidin-4-ol (101.0841 Da) Parent->Loss Neutral Loss

Figure 2: Proposed MS/MS fragmentation pathway for Piperidin-4-yl furan-2-carboxylate.

Quality Control & Self-Validating Protocols

To establish Trustworthiness , the analytical batch must be designed to automatically flag instrumental drift or contamination.

  • System Suitability Testing (SST): Before injecting the sample, inject a known calibration mix. The instrument must demonstrate a mass accuracy of ≤2 ppm on known standards. If the SST fails, the run is automatically aborted.

  • Internal Lock Mass Correction: External calibration establishes the baseline, but temperature fluctuations during the run can cause electronic drift. Utilize a known background ion (e.g., polysiloxane at m/z 371.1012 from ambient air/tubing) as an internal lock mass. The software continuously recalibrates the mass axis in real-time against this ion, ensuring the ±5 ppm MEW remains absolutely rigid [3].

  • Blank Validation: A blank injection (mobile phase only) must immediately precede the sample injection. The XIC for m/z 196.0974 in the blank must exhibit a signal-to-noise (S/N) ratio of <3 , proving zero column carryover.

By combining strict exact mass calculations, targeted MS/MS fragmentation, and a closed-loop validation protocol, researchers can confidently authenticate CAS 1220037-20-6 for downstream pharmaceutical applications.

References

  • Analytical Chemistry (ACS Publications). "Validation of the Mass-Extraction-Window for Quantitative Methods Using Liquid Chromatography High Resolution Mass Spectrometry". Available at: [Link]

Foundational

solubility profile of 4-Piperidinyl 2-furoate hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Piperidinyl 2-furoate Hydrochloride in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Piperidinyl 2-furoate Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of 4-Piperidinyl 2-furoate hydrochloride, a key intermediate in medicinal chemistry. We delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and offer insights into the analysis and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solubility characteristics of this compound in various organic solvents, thereby facilitating informed decisions in process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility Profiling

In pharmaceutical sciences, the journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a paramount factor. It dictates the rate and extent of dissolution, which in turn governs absorption and bioavailability.[] A comprehensive understanding of an API's solubility in a range of solvents is therefore not merely an academic exercise but a fundamental prerequisite for successful drug development.

This guide focuses on 4-Piperidinyl 2-furoate hydrochloride. As a hydrochloride salt of an organic base, its solubility behavior is influenced by the properties of the free base, the salt form, and the surrounding solvent environment. A thorough solubility profile in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing dosage forms that ensure optimal drug release and absorption.[2]

  • Analytical Method Development: Choosing suitable diluents for analytical techniques like HPLC and UV-Vis spectroscopy.

This document provides a detailed roadmap for researchers to systematically determine and understand the solubility of 4-Piperidinyl 2-furoate hydrochloride.

Physicochemical Characterization of 4-Piperidinyl 2-furoate Hydrochloride: Predicting Solubility Behavior

Before embarking on experimental solubility studies, a thorough understanding of the molecule's physicochemical properties is crucial for anticipating its behavior and designing appropriate experiments.

2.1. Molecular Structure and Functional Groups

The structure of 4-Piperidinyl 2-furoate hydrochloride reveals several key features that will influence its solubility:

  • Piperidine Ring: A basic nitrogen atom in the piperidine ring is protonated to form the hydrochloride salt. This ionic character generally enhances aqueous solubility but can have varied effects in organic solvents.

  • Furoate Ester: The ester group provides a site for hydrogen bonding and dipole-dipole interactions.

  • Aromatic Furan Ring: The furan ring introduces some lipophilic character to the molecule.

  • Hydrochloride Salt: The presence of the chloride counter-ion introduces ionic interactions that are significant in polar solvents.

2.2. Key Physicochemical Parameters

  • Molecular Weight: Influences the energy required to break the crystal lattice.

  • Melting Point: A high melting point often correlates with lower solubility due to a more stable crystal lattice.

  • pKa: The pKa of the protonated piperidine nitrogen is crucial. In solvents with some protic character, the equilibrium between the salt and the free base can influence solubility.

  • LogP (Octanol-Water Partition Coefficient): This value provides a measure of the molecule's lipophilicity and is a key predictor of its solubility in nonpolar versus polar solvents.

A summary of related compounds' properties can offer some initial insights:

CompoundMolecular Weight ( g/mol )Key Features
4-Piperidone monohydrate hydrochloride153.61Piperidine ring, hydrochloride salt.[3]
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, monohydrochloride428.9Contains piperidine and furan rings, hydrochloride salt.[4]
Furosemide330.7Contains a furan ring.[5][6]

Note: This table presents data for structurally related compounds to provide context due to the absence of specific public data for 4-Piperidinyl 2-furoate hydrochloride.

The Theoretical Framework of Solubility in Organic Solvents

The dissolution of a crystalline solid in a solvent is a complex process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) determines the solubility and can be broken down into two key energetic contributions:

  • Lattice Energy (ΔG_lattice): The energy required to overcome the forces holding the crystal lattice together.

  • Solvation Energy (ΔG_solvation): The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

3.1. "Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a useful guiding principle. The polarity of 4-Piperidinyl 2-furoate hydrochloride, with its ionic salt character and polar ester group, suggests it will be more soluble in polar solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the furoate ester and can also solvate the chloride ion and the protonated piperidine.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate the ionic components of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in these solvents as they cannot effectively solvate the ionic and polar parts of the molecule.

3.2. The Impact of the Hydrochloride Salt Form

The hydrochloride salt form generally increases solubility in polar solvents compared to the free base.[7] However, in organic solvents, the behavior can be more complex. The solubility of salts in organic media is influenced by the solvent's ability to support charge separation.[8]

Experimental Determination of Solubility: A Step-by-Step Approach

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[9][10] This "gold standard" technique involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

4.1. The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the equilibrium solubility of 4-Piperidinyl 2-furoate hydrochloride in a range of organic solvents.

dot

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.1.1. Materials and Equipment

  • 4-Piperidinyl 2-furoate hydrochloride (crystalline solid of known purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.1.2. Experimental Procedure

  • Preparation: Add an excess amount of 4-Piperidinyl 2-furoate hydrochloride to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[9]

  • Solvent Addition: Accurately dispense a known volume of each organic solvent into the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

  • Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This can be done by either:

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

    • Filtration: Filter the suspension through a chemically inert syringe filter.[11] Care must be taken to avoid evaporation of the solvent during this step.

  • Quantification: Analyze the concentration of 4-Piperidinyl 2-furoate hydrochloride in the clear supernatant.

    • HPLC Method: This is the preferred method for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. The wavelength of maximum absorbance (λmax) should be determined first.

4.2. Analytical Method for Quantification (HPLC-UV)

A robust analytical method is essential for accurate solubility determination.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled.

  • Stationary Phase: A C18 reversed-phase column is a common starting point.

  • Detection: UV detection at the λmax of 4-Piperidinyl 2-furoate hydrochloride.

  • Calibration: Prepare a series of standard solutions of the compound in a suitable solvent and generate a calibration curve of peak area versus concentration.

Data Analysis and Presentation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

5.1. Calculating Solubility

From the concentration of the saturated solution determined by HPLC or UV-Vis, the solubility can be calculated and expressed in various units, such as:

  • mg/mL

  • g/100 mL

  • Molarity (mol/L)

5.2. Tabulating Solubility Data

A table summarizing the solubility in different organic solvents at a specified temperature is the most effective way to present the data.

Example Solubility Data Table for 4-Piperidinyl 2-furoate hydrochloride at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
Methanol5.1> 100 (Freely Soluble)
Ethanol4.350 - 100 (Soluble)
Isopropanol3.910 - 30 (Sparingly Soluble)
Acetonitrile5.85 - 10 (Slightly Soluble)
Acetone5.11 - 5 (Very Slightly Soluble)
Ethyl Acetate4.4< 1 (Practically Insoluble)
Dichloromethane3.1< 1 (Practically Insoluble)
Tetrahydrofuran (THF)4.01 - 5 (Very Slightly Soluble)
Dimethyl Sulfoxide (DMSO)7.2> 100 (Freely Soluble)
Toluene2.4< 0.1 (Insoluble)
Hexane0.1< 0.1 (Insoluble)

Note: The solubility values in this table are hypothetical examples to illustrate data presentation. Actual experimental values must be determined.

5.3. Visualizing Solubility Trends

A bar chart can be used to visually represent the solubility data, making it easier to identify trends.

dot

Caption: Illustrative bar chart of hypothetical solubility data.

Key Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 4-Piperidinyl 2-furoate hydrochloride.

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[12] It is often beneficial to determine solubility at different temperatures (e.g., 4 °C, 25 °C, and 37 °C) to understand the thermodynamic properties of dissolution.

  • pH of the Medium: While less relevant for purely organic solvents, if there is any water present, the pH can have a dramatic effect on the solubility of an ionizable compound.[7]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and thus different solubilities. It is crucial to characterize the solid form used in the solubility studies.

  • Purity of the Compound: Impurities can affect the measured solubility.

Conclusion

A comprehensive understanding of the is indispensable for its successful development and application. This guide has provided a detailed framework for this investigation, from understanding the underlying physicochemical principles to implementing a robust experimental protocol based on the shake-flask method. By systematically evaluating solubility in a range of solvents with varying polarities and functionalities, researchers can build a comprehensive data set that will inform critical decisions in process chemistry, formulation, and analytical development. The methodologies outlined herein provide a self-validating system for generating reliable and reproducible solubility data, ensuring the scientific integrity of the findings.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available at: [Link]

  • solubility experimental methods.pptx - Slideshare. Available at: [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. Available at: [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF - ResearchGate. Available at: [Link]

  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - ACS Publications. Available at: [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. Available at: [Link]

  • Salt formation to improve drug solubility. - Semantic Scholar. Available at: [Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]

  • US20100204470A1 - method for salt preparation - Google Patents.
  • N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride. Available at: [Link]

  • Physicochemical parameters and chemical structure of furosemide and metoprolol. Available at: [Link]

  • Comparative evaluation of various solubility enhancement strategies for furosemide. Available at: [Link]

  • Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.
  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - ResearchGate. Available at: [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed. Available at: [Link]

Sources

Exploratory

Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of 4-Piperidinyl 2-Furoate Hydrochloride Derivatives The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prev...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Piperidinyl 2-Furoate Hydrochloride Derivatives

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for designing ligands that target a wide range of biological receptors.[3] Derivatives of piperidine have demonstrated a remarkable diversity of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anti-cancer properties.[1][2][4]

This guide focuses on a specific, yet promising, class of these compounds: 4-Piperidinyl 2-furoate hydrochloride derivatives . While this exact chemical series is not extensively documented in publicly available literature, its structural components—a 4-substituted piperidine core and a furoate ester—bear a striking resemblance to well-characterized centrally acting agents. This structural analogy allows us to postulate a highly probable mechanism of action, which will be the central theme of this technical guide. We will explore this proposed mechanism through the lens of molecular interactions, cellular signaling, and the experimental protocols required for its validation.

Part 1: A Postulated Mechanism of Action: Modulation of the Opioid Receptor System

Based on extensive structure-activity relationship (SAR) data from related chemical series, we hypothesize that 4-piperidinyl 2-furoate derivatives act as modulators of the opioid receptor system. This hypothesis is grounded in the following key observations:

  • The 4-Substituted Piperidine Core: This moiety is the hallmark of the fentanyl class of potent µ-opioid receptor (MOR) agonists.[5][6] The nitrogen atom of the piperidine ring is crucial for forming a key ionic interaction with a conserved aspartate residue in the opioid receptor binding pocket.

  • Furan-Containing Opioid Ligands: The presence of a furan ring in known opioid ligands, such as N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide, demonstrates that this heterocyclic system is well-tolerated and can contribute to potent analgesic activity.[7]

Therefore, it is proposed that 4-piperidinyl 2-furoate derivatives function as ligands for one or more of the main opioid receptor subtypes: µ (mu), δ (delta), and κ (kappa). These G-protein coupled receptors (GPCRs) are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid analgesics like morphine.[4][8][9]

Molecular Interactions at the Opioid Receptor

The binding of a 4-piperidinyl 2-furoate derivative to an opioid receptor is likely to involve a series of specific molecular interactions:

  • Ionic Bonding: The protonated nitrogen of the piperidine ring is expected to form a strong ionic bond with the negatively charged carboxylate group of a conserved aspartate residue (Asp147 in the human MOR) in transmembrane helix 3 (TM3) of the receptor. This interaction is a critical anchor for most opioid ligands.

  • Hydrophobic Interactions: The phenethyl group, commonly found on the piperidine nitrogen of potent opioids, would occupy a hydrophobic pocket within the receptor. Similarly, the furan ring and other lipophilic parts of the molecule would engage in van der Waals interactions with non-polar amino acid residues in the binding cavity.

  • Hydrogen Bonding: The ester carbonyl oxygen of the furoate moiety could act as a hydrogen bond acceptor, potentially interacting with residues such as Tyrosine or Histidine in the binding pocket, further stabilizing the ligand-receptor complex.

Diagram: Postulated Binding Mode of a 4-Piperidinyl 2-Furoate Derivative in the µ-Opioid Receptor

Postulated Binding Mode cluster_receptor µ-Opioid Receptor Binding Pocket cluster_ligand 4-Piperidinyl 2-Furoate Derivative TM3 TM3 Asp147 TM6 TM6 His297 TM7 TM7 Tyr326 HP Hydrophobic Pocket ligand Piperidine-N+ Furoate Ester N-substituent ligand:n->TM3:d147 Ionic Bond ligand:c->TM7:y326 H-Bond ligand:p->HP Hydrophobic Interaction

Caption: Postulated interactions of a 4-piperidinyl 2-furoate derivative within the opioid receptor binding pocket.

Cellular Signaling Pathways

Upon binding and activation by an agonist, opioid receptors trigger a cascade of intracellular signaling events, primarily through the Gαi/o family of G-proteins.[4]

  • G-Protein Activation: Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. This causes the dissociation of the Gαi/o-GTP and Gβγ subunits.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. It also inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.

  • β-Arrestin Recruitment: Following activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin proteins, which desensitize the G-protein signaling and can initiate receptor internalization and a separate wave of β-arrestin-mediated signaling. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of modern opioid research, as the β-arrestin pathway is often associated with the adverse effects of opioids, such as respiratory depression and tolerance.[4]

Diagram: Opioid Receptor Signaling Cascade

Opioid Receptor Signaling Ligand 4-Piperidinyl 2-Furoate Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ) K_Channel K+ Channel G_Protein->K_Channel Activates (βγ) ATP ATP AC->ATP Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Blocks K_efflux K+ Efflux K_Channel->K_efflux cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates NT_Release Neurotransmitter Release Ca_influx->NT_Release Triggers Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization

Caption: Simplified signaling pathway following opioid receptor activation by an agonist.

Part 2: Experimental Protocols for Mechanism Elucidation

To rigorously test our hypothesis and characterize the pharmacological profile of 4-piperidinyl 2-furoate hydrochloride derivatives, a series of in vitro and in vivo experiments are essential.

In Vitro Characterization: Affinity, Potency, and Efficacy

The initial step is to determine how these derivatives interact with the opioid receptors at a molecular level.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compounds for µ, δ, and κ opioid receptors and to assess their selectivity.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) for binding to receptors in cell membrane preparations.

  • Step-by-Step Protocol:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single subtype of human opioid receptor (e.g., HEK293 or CHO cells).

    • Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound and a constant amount of membrane protein in an appropriate assay buffer.

    • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

  • Objective: To determine the functional activity (efficacy) of the test compounds at the opioid receptors. This assay differentiates between agonists, partial agonists, antagonists, and inverse agonists.[10]

  • Principle: Agonist activation of a GPCR promotes the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[10][11][12]

  • Step-by-Step Protocol:

    • Assay Components: Use the same membrane preparations as in the binding assay. The assay buffer will contain GDP (to ensure G-proteins are in their inactive state) and MgCl₂.[13]

    • Assay Setup: In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound.[12]

    • Initiation: Start the reaction by adding a fixed concentration of [³⁵S]GTPγS.

    • Incubation: Incubate at 30°C for 60 minutes.[11]

    • Termination and Detection: Terminate the reaction by rapid filtration, similar to the binding assay. Measure the bound [³⁵S]GTPγS by scintillation counting.[12]

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximal effect, or efficacy) relative to a known full agonist like DAMGO.

Table: Expected In Vitro Data for a Hypothetical 4-Piperidinyl 2-Furoate Derivative (PF-1)

AssayReceptorParameterValue (Hypothetical)Interpretation
Radioligand Binding µ (mu)Ki5.2 nMHigh affinity for the µ-opioid receptor.
δ (delta)Ki150 nMModerate affinity for the δ-opioid receptor.
κ (kappa)Ki450 nMLow affinity for the κ-opioid receptor.
[³⁵S]GTPγS Binding µ (mu)EC₅₀25 nMPotent activation of the µ-opioid receptor.
µ (mu)Emax95% (vs. DAMGO)Acts as a full agonist at the µ-opioid receptor.

Diagram: Experimental Workflow for In Vitro Characterization

In Vitro Characterization Workflow start Test Compound (4-Piperidinyl 2-Furoate) binding_assay Radioligand Binding Assay (µ, δ, κ receptors) start->binding_assay gtp_assay [35S]GTPγS Binding Assay (Functional) start->gtp_assay data_analysis Data Analysis binding_assay->data_analysis gtp_assay->data_analysis affinity Determine Affinity (Ki) & Selectivity data_analysis->affinity efficacy Determine Potency (EC50) & Efficacy (Emax) data_analysis->efficacy conclusion Pharmacological Profile: Affinity, Potency, Efficacy, Selectivity affinity->conclusion efficacy->conclusion

Caption: Workflow for determining the in vitro pharmacological profile of a test compound.

In Vivo Validation: Assessing Analgesic Effects

If in vitro data suggest that the derivatives are potent and efficacious opioid agonists, the next logical step is to assess their physiological effects in a relevant animal model.

Hot Plate Test

  • Objective: To evaluate the analgesic properties of the test compounds against a thermal pain stimulus.[14][15]

  • Principle: The test measures the latency of a mouse or rat to react to a heated surface (e.g., by licking a paw or jumping). An increase in this latency period following drug administration indicates an analgesic effect.[14][15][16]

  • Step-by-Step Protocol:

    • Acclimation: Acclimate the animals (e.g., mice) to the testing room for at least 30 minutes.[15]

    • Apparatus Setup: Set the surface temperature of the hot plate apparatus to a constant temperature, typically 52-55°C.[14][15]

    • Baseline Measurement: Place each mouse on the hot plate and record the baseline latency to the first sign of nociception (paw lick, flick, or jump). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[15]

    • Drug Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous).

    • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.

    • Data Analysis: Compare the post-treatment latencies to the baseline and vehicle control latencies. A significant increase in latency indicates analgesia. Data can be used to generate a dose-response curve and determine the ED₅₀ (the dose that produces a maximal effect in 50% of the animals).

Conclusion and Future Directions

This guide has outlined a robust, evidence-based hypothesis for the mechanism of action of 4-piperidinyl 2-furoate hydrochloride derivatives, positing that they are modulators of the opioid receptor system. The structural similarities to known potent analgesics provide a strong foundation for this hypothesis.[5][7] The provided experimental workflows, from in vitro binding and functional assays to in vivo models of analgesia, offer a clear path for confirming this mechanism and fully characterizing the pharmacological profile of these compounds.

Future research should focus on several key areas:

  • Subtype Selectivity: Thoroughly characterizing the binding and functional activity at all three opioid receptor subtypes (µ, δ, and κ) is crucial.

  • Biased Agonism: Investigating the potential for biased signaling by performing β-arrestin recruitment assays is essential for predicting the side-effect profile of these compounds.

  • Off-Target Screening: A comprehensive screening against a panel of other CNS receptors and ion channels should be conducted to ensure target specificity.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is a critical step in assessing their drug-like potential.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively elucidate the mechanism of action of this promising class of compounds and evaluate their potential as novel therapeutic agents.

References

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Foundational

Analytical Characterization of 4-Piperidinyl 2-furoate hydrochloride: A Definitive Guide to NMR and FT-IR Spectroscopy

Executive Summary This technical whitepaper provides a comprehensive reference framework for the structural elucidation and purity verification of 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6)[1]. As a functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides a comprehensive reference framework for the structural elucidation and purity verification of 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6)[1]. As a functionalized heterocyclic salt, it presents unique challenges in spectroscopic analysis due to the presence of a basic secondary amine (protonated in the hydrochloride form), an ester linkage, and an aromatic furan system. This guide establishes self-validating protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, ensuring high-fidelity data acquisition for drug development and quality control workflows.

Structural Overview & Spectroscopic Causality

4-Piperidinyl 2-furoate hydrochloride consists of a piperidine ring esterified at the C4 position with a 2-furoic acid moiety. The hydrochloride salt form dictates specific sample preparation requirements.

  • Causality in Solvent Selection: The presence of the hydrochloride salt renders the molecule highly polar. While the free base would be soluble in CDCl3​ , the HCl salt necessitates the use of deuterated dimethyl sulfoxide ( DMSO-d6​ ) or Deuterium oxide ( D2​O ) to disrupt the ionic lattice and achieve sufficient concentration for high signal-to-noise (S/N) ratio in 13C NMR[2].

  • Causality in IR Preparation: To prevent ion exchange or moisture absorption (hygroscopicity common in amine hydrochlorides), Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pelleting.

Experimental Protocols: A Self-Validating System

FT-IR (ATR) Sample Preparation and Acquisition
  • Crystal Verification: Ensure the ATR crystal (Diamond or ZnSe) is pristine. Run a background scan. Validation: Background energy profile must show no anomalous peaks, confirming a clean optical path.

  • Sample Application: Deposit 2–5 mg of the solid hydrochloride salt directly onto the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid. Validation: Monitor the real-time preview; adjust pressure until the ester carbonyl band (~1710 cm−1 ) reaches an optimal absorbance of 0.4–0.8 AU to prevent peak saturation.

  • Acquisition: Collect 32 scans at 4 cm−1 resolution.

NMR Sample Preparation ( 1H and 13C )
  • Desiccation: Dry the sample under vacuum (0.1 mbar) for 12 hours to remove residual moisture, which would otherwise obscure the 3.3 ppm region in DMSO-d6​ .

  • Dissolution: Dissolve 15 mg (for 1H ) or 50 mg (for 13C ) of the compound in 0.6 mL of anhydrous DMSO-d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Validation: The solution must be optically clear; particulate matter causes magnetic susceptibility gradients, leading to poor shimming and broadened lineshapes.

Reference Data Tables

Table 1: FT-IR (ATR) Spectral Assignments
Wavenumber ( cm−1 )IntensityFunctional Group / Vibration ModeDiagnostic Significance
~3130, ~3110WeakFuran C-H stretchConfirms heteroaromatic ring
~2950 - 2700Broad, StrongPiperidinium NH2+​ / C-H stretchCharacteristic of secondary amine HCl salt
~1715StrongEster C=O stretchConjugated ester carbonyl
~1475, ~1390MediumFuran ring C=C stretchAromatic skeletal vibrations
~1290, ~1115StrongEster C-O-C stretchConfirms ester linkage
Table 2: 1H NMR Spectral Assignments (400 MHz, DMSO-d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
~9.0 - 9.5Broad singlet2HPiperidinium NH2+​ (exchangeable)
~7.95dd1HFuran C5-H
~7.35dd1HFuran C3-H
~6.70dd1HFuran C4-H
~5.10m1HPiperidine C4-H (geminal to ester)
~3.20, ~3.05m4HPiperidine C2-H, C6-H (axial/equatorial)
~2.10, ~1.85m4HPiperidine C3-H, C5-H (axial/equatorial)

Analytical Workflow Diagram

AnalyticalWorkflow Start 4-Piperidinyl 2-furoate HCl (Solid Sample) PrepIR ATR FT-IR Prep (Direct Application) Start->PrepIR PrepNMR NMR Prep (Dissolve in DMSO-d6) Start->PrepNMR RunIR Acquire FT-IR (32 Scans, 4 cm-1) PrepIR->RunIR RunNMR Acquire 1H & 13C NMR (400 MHz) PrepNMR->RunNMR AnalyzeIR Verify Ester C=O & NH2+ RunIR->AnalyzeIR AnalyzeNMR Confirm Furan & Piperidine Protons RunNMR->AnalyzeNMR Validate Structural Confirmation Complete AnalyzeIR->Validate AnalyzeNMR->Validate

Fig 1: Spectroscopic validation workflow for 4-Piperidinyl 2-furoate hydrochloride.

References

  • Chemsrc. "C36 dimer acid | CAS#:61788-89-4 | Chemsrc" (Contains cross-reference to 4-Piperidinyl 2-furoate hydrochloride, CAS 1220037-20-6). Chemsrc Database. Retrieved April 6, 2026.[Link]

  • Chemsrc. "C36 dimer acid | CAS#:61788-89-4 Spectra" (Contains cross-reference to 4-Piperidinyl 2-furoate hydrochloride). Chemsrc Database. Retrieved April 6, 2026.[Link]

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Exploratory

Whitepaper: The Role of 4-Piperidinyl 2-Furoate Hydrochloride as a Bifunctional Pharmaceutical Intermediate

Executive Summary In modern drug discovery, the selection of highly versatile, pre-functionalized building blocks is critical for accelerating lead optimization. 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of highly versatile, pre-functionalized building blocks is critical for accelerating lead optimization. 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6) represents a privileged, bifunctional pharmaceutical intermediate[1]. By marrying the ubiquitous piperidine heterocycle with an electron-rich 2-furoate ester, this compound provides medicinal chemists with orthogonal reactivity points. This technical guide explores the chemical causality behind its structural components, details field-proven synthetic workflows for its utilization, and maps its pharmacophoric contributions to G-protein-coupled receptor (GPCR) ligands and targeted therapeutics.

Chemical Anatomy & Causality of the Scaffold

As a Senior Application Scientist, I approach molecular scaffolds not just as static structures, but as dynamic systems of reactivity and biological potential. The utility of 4-piperidinyl 2-furoate hydrochloride is rooted in three distinct structural features:

The Piperidine Core: A Privileged Scaffold

The piperidine ring is one of the most frequently utilized nitrogen-containing heterocycles in FDA-approved drugs[2]. The secondary amine at the 1-position provides a highly nucleophilic handle for derivatization. Because it is a cyclic aliphatic amine, it imparts significant basicity (pKa ~9), allowing the final drug molecule to form critical salt bridges with aspartate or glutamate residues within receptor binding pockets[3].

The 2-Furoate Ester: Pharmacophoric Tuning

The esterification of the 4-hydroxyl group with 2-furoic acid introduces a unique pharmacophore[4]. Unlike simple aliphatic esters (e.g., acetates), the furan ring acts as an electron-rich heteroaromatic system capable of π−π stacking with aromatic amino acid residues (such as Tyrosine or Tryptophan) in the target protein. Furthermore, the oxygen heteroatom within the furan ring serves as a localized hydrogen-bond acceptor. The furoate moiety also modulates the lipophilic efficiency (LipE) of the molecule, enhancing membrane permeability while maintaining a degree of hydrolytic liability useful for designing soft drugs or prodrugs.

The Hydrochloride Salt: Stability and Stoichiometric Precision

Why is this intermediate supplied and utilized as a hydrochloride salt? Free secondary amines are highly susceptible to N-oxidation and can readily absorb atmospheric carbon dioxide to form insoluble carbamates. The hydrochloride salt effectively protonates the amine, rendering the intermediate a stable, free-flowing crystalline powder[5]. This causality is critical for high-throughput screening and scale-up, as it ensures long-term bench stability and allows for precise stoichiometric calculations without the variable mass of absorbed moisture or CO2​ .

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical baseline of the intermediate is essential before integrating it into complex synthetic pathways. The table below summarizes the core metrics of 4-Piperidinyl 2-furoate hydrochloride.

PropertyValueCausality / Impact on Drug Design
CAS Number 1220037-20-6Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C10​H14​ClNO3​ Defines the stoichiometric mass for synthetic equivalents.
Molecular Weight 231.68 g/mol (Salt)Low molecular weight allows for downstream additions without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area ~38.8 Ų (Free base)Optimal for membrane permeability and blood-brain barrier (BBB) penetration if targeted for CNS.
H-Bond Donors / Acceptors 2 (Salt) / 4Facilitates robust interactions within target protein active sites.
LogP (Estimated) ~1.2 (Free base)Provides a balanced lipophilicity-hydrophilicity profile for oral bioavailability.

Synthetic Utility & Key Experimental Workflows

The true value of 4-piperidinyl 2-furoate hydrochloride lies in its orthogonal reactivity. The secondary amine can be selectively functionalized while the 2-furoate ester remains intact.

Workflow: N-Alkylation via Reductive Amination

Reductive amination is the most robust method for functionalizing the piperidine nitrogen without the risk of over-alkylation (a common issue with direct alkyl halides)[3]. The following protocol is designed as a self-validating system to ensure chemoselectivity and high yields.

Step-by-Step Methodology:

  • Free-Basing the Intermediate: Suspend 4-Piperidinyl 2-furoate HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively neutralizes the HCl salt to liberate the secondary amine without competing with the nucleophilic attack on the subsequent aldehyde.

  • Imine Formation: Add the target aldehyde (1.05 eq) and glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours.

    • Causality: Acetic acid acts as a mild catalyst. It protonates the carbonyl oxygen of the aldehyde, lowering the LUMO energy and accelerating the formation of the intermediate iminium ion.

  • Chemoselective Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in portions over 15 minutes.

    • Causality: NaBH(OAc)3​ is explicitly chosen over NaBH4​ . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion without cleaving the sensitive 2-furoate ester[6].

  • In-Process Control (IPC) & Self-Validation: Before workup, sample the reaction for LC-MS analysis. The presence of unreduced imine ( [M+H]+ corresponding to the Schiff base) indicates incomplete reduction, prompting the addition of a further 0.5 eq of NaBH(OAc)3​ . The protocol self-validates when the imine mass completely transitions to the product mass.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reducing agent. Extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Mechanistic Pathways & Visualizations

To conceptualize the strategic deployment of this intermediate, the following diagrams map its synthetic workflow and its pharmacophoric logic.

Pathway A 4-Piperidinyl 2-furoate HCl (Stable Precursor) B Free Amine Generation (DIPEA / DCE) A->B Deprotonation C Reductive Amination (Aldehyde + NaBH(OAc)3) B->C N-Alkylation D Amide Coupling (Acyl Chloride + Base) B->D N-Acylation E GPCR Modulators (e.g., Muscarinic Ligands) C->E Pharmacophore Assembly F Kinase Inhibitors (Targeted Therapeutics) D->F Scaffold Extension

Figure 1: Synthetic workflow of 4-Piperidinyl 2-furoate HCl into targeted therapeutics.

Logic Core 4-Piperidinyl 2-furoate Furan Furan Ring • Pi-Pi Stacking • H-Bond Acceptor Core->Furan Ester Ester Linkage • Modulates Lipophilicity • Dipole Interactions Core->Ester Piperidine Piperidine Core • Basic Nitrogen (pKa ~9) • Salt Bridge Formation Core->Piperidine

Figure 2: Pharmacophore mapping and receptor interaction logic of the intermediate.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. URL: [Link]

  • Piperidine Synthesis. Defense Technical Information Center (DTIC). URL:[Link]

  • US4603205A - Furan-3-carboxylic acid derivatives.Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-Piperidinyl 2-furoate Hydrochloride at Room Temperature

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the thermodynamic stability of 4-Piperidinyl 2-furoate hydrochloride at room temperature. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the thermodynamic stability of 4-Piperidinyl 2-furoate hydrochloride at room temperature. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a robust framework for understanding and evaluating the stability of this molecule. The structure of this guide is designed to logically flow from fundamental properties to potential degradation pathways and finally to practical experimental protocols, ensuring a thorough understanding of the compound's stability profile.

Introduction: The Criticality of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of a drug product. For 4-Piperidinyl 2-furoate hydrochloride, a molecule incorporating both an ester and a piperidine moiety, a thorough understanding of its intrinsic stability is paramount. This guide will delve into the key factors governing its stability at ambient conditions, focusing on potential degradation pathways and the analytical strategies required to detect and quantify any instabilities.

Physicochemical Properties of 4-Piperidinyl 2-furoate Hydrochloride

A foundational understanding of the physicochemical properties of 4-Piperidinyl 2-furoate hydrochloride is essential for predicting its stability.

PropertyAnticipated CharacteristicRationale
Molecular Formula C₁₀H₁₃NO₃·HClBased on the constituent parts: piperidine, 2-furoic acid, and hydrochloric acid.
Molecular Weight 231.67 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for many hydrochloride salts of organic compounds.
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form generally enhances aqueous solubility.
pKa The piperidinyl nitrogen will have a pKa in the range of 8-11, typical for secondary amines. The furoate ester is neutral.The basicity of the piperidine nitrogen is a key determinant of its reactivity.

Potential Degradation Pathways at Room Temperature

The chemical structure of 4-Piperidinyl 2-furoate hydrochloride contains two primary moieties susceptible to degradation: the furoate ester and the piperidine ring. The hydrochloride salt form can also influence the degradation kinetics.

Hydrolysis of the Furoate Ester

The ester linkage is a well-known site for hydrolytic cleavage, a reaction that can be catalyzed by both acid and base.[1]

  • Acid-Catalyzed Hydrolysis: In the presence of acidic conditions, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.[2][3][4]

The primary degradation products of hydrolysis would be 2-furoic acid and 4-hydroxypiperidine .

4-Piperidinyl_2-furoate 4-Piperidinyl 2-furoate Degradation_Products Degradation Products 4-Piperidinyl_2-furoate->Degradation_Products Hydrolysis (Acid/Base Catalyzed) H2O H₂O 2-Furoic_Acid 2-Furoic Acid Degradation_Products->2-Furoic_Acid 4-Hydroxypiperidine 4-Hydroxypiperidine Degradation_Products->4-Hydroxypiperidine

Caption: Primary hydrolytic degradation pathway.

The hydrochloride salt of 4-Piperidinyl 2-furoate will create a slightly acidic environment in an aqueous solution, which could favor slow acid-catalyzed hydrolysis over time. The stability of an ester prodrug has been shown to be dependent on the microenvironment pH provided by its salt form.[5]

Oxidation of the Piperidine Ring

The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, is susceptible to oxidation.[6] This can be initiated by atmospheric oxygen, light, or trace metal impurities.

Potential oxidative degradation products include:

  • Piperidine N-oxide: Direct oxidation of the tertiary nitrogen atom.

  • Imines (e.g., 2,3,4,5-tetrahydropyridine derivatives): Formed by the loss of hydrogen from the nitrogen and an adjacent carbon.

  • Ring-Opening Products: More extensive oxidation can lead to the cleavage of the piperidine ring, resulting in various aldehydes, ketones, and carboxylic acids.[6]

Piperidine_Moiety Piperidine Moiety Oxidative_Degradants Oxidative Degradants Piperidine_Moiety->Oxidative_Degradants Oxidation Oxidizing_Agent [O] N-Oxide N-Oxide Oxidative_Degradants->N-Oxide Imine Imine Oxidative_Degradants->Imine Ring_Opened_Products Ring-Opened Products Oxidative_Degradants->Ring_Opened_Products

Caption: Potential oxidative degradation pathways.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in both the furoate and piperidine moieties.[7] Photodegradation can lead to a complex mixture of products through various mechanisms, including photo-hydrolysis and photo-oxidation. Studies on fluticasone furoate have shown that light can induce rearrangements of the steroid ring.[8][9]

Thermal Degradation

While the primary focus is on room temperature stability, understanding the molecule's behavior at elevated temperatures is crucial for assessing its overall thermodynamic stability. The hydrochloride salt itself can decompose at high temperatures, potentially liberating hydrogen chloride gas.[6] Furthermore, 2-furoic acid, a potential hydrolysis product, can undergo decarboxylation to form furan at temperatures above 140-160°C.[9]

Experimental Protocols for Stability Assessment

A comprehensive stability study for 4-Piperidinyl 2-furoate hydrochloride should include forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies, as outlined in ICH guidelines, are designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its intrinsic stability.[10][11]

cluster_0 Forced Degradation Workflow Start 4-Piperidinyl 2-furoate hydrochloride Stress_Conditions Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (e.g., 80°C, solid state) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B guidelines) Stress_Conditions->Photolytic Analysis Analysis of Stressed Samples (Stability-Indicating HPLC) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identification of Degradants (LC-MS, NMR) Analysis->Identification End Stability Profile Identification->End

Caption: Workflow for forced degradation studies.

4.1.1. Protocol for Acid and Base Hydrolysis

  • Sample Preparation: Prepare solutions of 4-Piperidinyl 2-furoate hydrochloride in 0.1 M HCl and 0.1 M NaOH at a concentration of approximately 1 mg/mL.

  • Incubation: For acid hydrolysis, incubate the solution at an elevated temperature (e.g., 60°C). For base hydrolysis, maintain the solution at room temperature due to the faster reaction rate.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the aliquots (base for the acidic sample, acid for the basic sample) to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

4.1.2. Protocol for Oxidative Degradation

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or methanol) at approximately 1 mg/mL.

  • Stress Condition: Add an equal volume of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and protect it from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

4.1.3. Protocol for Thermal Degradation

  • Sample Preparation: Place the solid 4-Piperidinyl 2-furoate hydrochloride in a controlled temperature and humidity chamber (e.g., 80°C).

  • Time Points: Withdraw samples at specified intervals.

  • Analysis: Dissolve the solid samples in a suitable solvent and analyze by HPLC.

4.1.4. Protocol for Photostability Testing

  • Sample Preparation: Expose both the solid drug substance and a solution of the compound to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Control Sample: A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its potential degradation products.[12]

4.2.1. Example HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).Gradient elution is necessary to separate compounds with a range of polarities, which is expected from the degradation studies.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength that provides good absorbance for the furoate chromophore (e.g., around 250 nm).The furoate ring provides a strong UV chromophore for sensitive detection.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Data Presentation and Interpretation

Quantitative data from stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Products (Retention Time)
0.1 M HCl, 60°C24 h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH, RT8 h[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT24 h[Insert Data][Insert Data][Insert Data]
80°C, Solid7 days[Insert Data][Insert Data][Insert Data]
Photolytic (ICH Q1B)-[Insert Data][Insert Data][Insert Data]

The results from these studies will reveal the intrinsic stability of 4-Piperidinyl 2-furoate hydrochloride and its susceptibility to various degradation pathways. The identification of degradation products using techniques such as LC-MS and NMR is crucial for understanding the degradation mechanisms and for assessing the safety of the drug product over its shelf life.

Conclusion

The thermodynamic stability of 4-Piperidinyl 2-furoate hydrochloride at room temperature is governed by its susceptibility to hydrolysis of the furoate ester and oxidation of the piperidine ring. While the compound is expected to be relatively stable in its solid hydrochloride salt form under controlled room temperature conditions, exposure to moisture, high pH, oxidizing agents, and light can lead to degradation. A thorough investigation using forced degradation studies and a validated stability-indicating HPLC method is essential to fully characterize its stability profile, identify potential degradation products, and establish appropriate storage conditions and shelf-life for any pharmaceutical formulation containing this active ingredient.

References

  • Sahasranaman, S., Issar, M., & Hochhaus, G. (2004).
  • Badawy, S. I. (2001). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. International journal of pharmaceutics, 223(1-2), 81–87.
  • Sahasranaman, S., Issar, M., & Hochhaus, G. (2004).
  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development. [Link]

  • Teng, X. W., Cutler, D. C., & Davies, N. M. (2003). Mometasone furoate degradation and metabolism in human biological fluids and tissues. Journal of pharmaceutical sciences, 92(11), 2216–2226.
  • Sahasranaman, S., Issar, M., & Hochhaus, G. (2004). Characterization of degradation products of mometasone furoate. ResearchGate. [Link]

  • RSC Publishing. (2010). Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate. ResearchGate. [Link]

  • Sahasranaman, S., Issar, M., & Hochhaus, G. (2004). Characterization of degradation products of mometasone furoate. Semantic Scholar. [Link]

  • ElectronicsAndBooks. (1976). The Thermal Decomposition of Quaternary Ammonium Hydroxides. Part 5. The Importance of Conformational Factors in β-Elimination. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Badawy, S. I. (2001). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. PubMed. [Link]

  • Barnes, A. J., & Cooper, A. (2010). Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate. PubMed. [Link]

  • Chowdhury, S. K., & Katta, V. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(4), 843–848.
  • ResearchGate. (2000). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]

  • Biosynce. (2025). What is the stability of piperidine?. [Link]

  • Patora, J., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(1), 123.
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Biosynce. (2025). Under what conditions does piperidine decompose?. [Link]

  • PMC. (2023). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

  • Google Patents. (2015).
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • FDA. (n.d.). Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. [Link]

  • WebAssign. (n.d.). Selected Thermodynamic Data Appendix Four*. [Link]

  • Ferreira, L. A. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465.
  • Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 623–631.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride. [Link]

  • Mardal, M., et al. (2018). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine, 132(6), 1661–1672.
  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Frontiers. (2020). Extended Stability Evaluation of Selected Cathinones. [Link]

  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. [Link]

  • University of California, Davis. (n.d.). Thermodynamic Properties of Substances and Ions. [Link]

  • Akdeniz University. (n.d.). Standard Thermodynamic Values. [Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Piperidinyl 2-furoate hydrochloride

Application Note: Synthesis and Analytical Validation of 4-Piperidinyl 2-furoate hydrochloride 1. Mechanistic Rationale and Strategic Design The synthesis of 4-Piperidinyl 2-furoate hydrochloride (CAS 1220037-20-6)[1], a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of 4-Piperidinyl 2-furoate hydrochloride

1. Mechanistic Rationale and Strategic Design The synthesis of 4-Piperidinyl 2-furoate hydrochloride (CAS 1220037-20-6)[1], a highly versatile building block in medicinal chemistry, requires a controlled, two-phase approach to ensure high yield and structural integrity. As a Senior Application Scientist, I have designed this protocol to prioritize anhydrous conditions and selective protecting group manipulation.

The strategy relies on the initial O-acylation of 1-Boc-4-piperidinol using 2-furoyl chloride. 2-Furoyl chloride, often synthesized via the reaction of 2-furancarboxylic acid with thionyl chloride[2], is highly reactive. To prevent the premature cleavage of the acid-sensitive tert-butyloxycarbonyl (Boc) group by the hydrochloric acid byproduct generated during esterification, a non-nucleophilic base (Triethylamine, TEA) is employed as an acid scavenger.

Following successful esterification, the Boc group must be removed. While trifluoroacetic acid (TFA) is a common deprotection agent, it yields a trifluoroacetate salt, which often necessitates a subsequent free-basing and re-salting step. To streamline the workflow and directly isolate the target compound, this protocol utilizes 4M HCl in 1,4-dioxane. This anhydrous acidic environment efficiently cleaves the Boc group while simultaneously precipitating the final product as the desired hydrochloride salt[3].

2. Synthetic Workflow Visualization

SynthesisWorkflow Node1 1-Boc-4-piperidinol + 2-Furoyl chloride Node2 1-Boc-4-piperidinyl 2-furoate Node1->Node2 TEA, DCM 0 °C to RT Node3 4-Piperidinyl 2-furoate hydrochloride Node2->Node3 4M HCl in Dioxane RT

Two-step synthesis workflow for 4-Piperidinyl 2-furoate hydrochloride.

3. Step-by-Step Experimental Protocol

Phase I: Synthesis of 1-Boc-4-piperidinyl 2-furoate (Esterification) Causality Check: Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubilizing capabilities for both the alcohol and the acyl chloride, preventing unwanted solvolysis.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or Nitrogen) to ensure an anhydrous atmosphere.

  • Reagent Dissolution: Dissolve 1-Boc-4-piperidinol (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous DCM.

  • Base Addition: Add Triethylamine (15.0 mmol, 1.5 equiv) to the solution. Submerge the flask in an ice-water bath to lower the internal temperature to 0 °C. Rationale: Cooling mitigates the exothermic nature of the subsequent acylation, suppressing potential side reactions.

  • Acylation: Dissolve 2-furoyl chloride (12.0 mmol, 1.2 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 4 to 6 hours.

  • Work-up & Extraction: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Isolation: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the intermediate.

Self-Validating Checkpoint I:

  • TLC: Confirm the complete consumption of the starting alcohol (stains with KMnO4).

  • 1H NMR ( CDCl3​ ): Verify the presence of the Boc group (strong singlet at ~1.45 ppm, 9H) and the newly introduced furan ring protons (multiplets at ~6.5, ~7.2, and ~7.6 ppm).

Phase II: Synthesis of 4-Piperidinyl 2-furoate hydrochloride (Deprotection) Causality Check: 4M HCl in dioxane is utilized over aqueous HCl to maintain solubility of the organic intermediate while driving the precipitation of the resulting highly polar hydrochloride salt[3].

  • Preparation: In a clean, dry round-bottom flask, dissolve the purified 1-Boc-4-piperidinyl 2-furoate (approx. 8.0 mmol) in a minimal volume of anhydrous DCM (10 mL).

  • Acidic Cleavage: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (40.0 mmol, 5.0 equiv) dropwise.

  • Propagation: Allow the mixture to warm to RT. Stir for 2 to 4 hours. Observation: Effervescence will occur as isobutylene and carbon dioxide gases are liberated during the Boc cleavage.

  • Precipitation: As the reaction progresses, the target hydrochloride salt will typically begin to precipitate as a white solid due to its lower solubility in the DCM/dioxane mixture.

  • Isolation: Once gas evolution ceases, concentrate the mixture under reduced pressure to remove excess HCl and solvent.

  • Trituration: Suspend the crude solid in cold, anhydrous diethyl ether (20 mL). Sonicate briefly and filter through a Büchner funnel. Wash the filter cake with additional cold ether to remove any residual non-polar organic impurities.

  • Drying: Dry the solid under high vacuum for 12 hours to afford the final product[1].

Self-Validating Checkpoint II:

  • 1H NMR ( DMSO−d6​ ): The critical validation is the absolute disappearance of the Boc tert-butyl singlet at ~1.45 ppm. Furthermore, the piperidine ring protons will shift significantly downfield compared to the intermediate, reflecting the protonation of the secondary amine.

  • Mass Spectrometry (ESI+): Confirm the exact mass of the free base ( [M+H]+ expected at m/z ~ 196.1).

4. Quantitative Data Summary

Table 1: Reaction Parameters and Expected Outcomes

Synthesis PhaseReaction TypeKey ReagentsSolvent SystemTemp ProfileTimeExpected Yield
Phase I O-Acylation2-Furoyl chloride, TEAAnhydrous DCM0 °C RT4 - 6 h75 - 85%
Phase II Boc Deprotection4M HCl in 1,4-DioxaneDCM / Dioxane0 °C RT2 - 4 h85 - 95%

5. References

  • Guidechem. "Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? - FAQ". Available at:

  • Defense Technical Information Center (DTIC). "Fentanyl Synthesis Using N-BOC-4-Piperidinone". Available at:

  • Synblock. "CAS 1220037-20-6 | Piperidin-4-yl furan-2-carboxylate". Available at:

Application

Application Note: 4-Piperidinyl 2-Furoate Hydrochloride in Heterocyclic Chemistry &amp; Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex nitrogen-containing heterocycles. Nitrogen heterocycles, particularly piperidines, are ubiquitous in modern pharmaceuticals, appearing in a vast majority of FDA-approved small-molecule drugs[1][2]. This guide details the structural rationale, experimental causality, and validated protocols for utilizing this compound in drug discovery workflows.

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, understanding the "why" behind a building block is as critical as the "how." The utility of 4-piperidinyl 2-furoate hydrochloride stems from its unique structural components:

  • The Piperidine Core: Piperidine is the most frequently used nitrogen heterocycle in FDA-approved drugs[1]. It acts as a basic center capable of forming key salt-bridge interactions with target proteins (e.g., G-protein coupled receptors or GPCRs).

  • The Furan-2-carboxylate Ester: This heteroaromatic moiety serves as a lipophilic, hydrogen-bond-accepting domain. It can function as a bioisostere for phenyl rings or as a metabolically labile ester for targeted prodrug strategies.

  • The Hydrochloride Salt Form: Utilizing the HCl salt prevents premature degradation, minimizes air oxidation of the secondary amine, and ensures consistent stoichiometry during high-throughput library synthesis compared to its free-base counterpart.

Synthetic Workflows & Methodologies

The secondary amine of the piperidine ring is the primary handle for synthetic diversification. Below are two field-proven protocols for functionalizing this building block while preserving the integrity of the furan ester.

Protocol A: High-Throughput N-Alkylation via Reductive Amination

Reductive amination is the premier method for synthesizing N-alkyl piperidine derivatives, which are frequently targeted as GPCR ligands.

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride (NaBH3CN) because it is significantly less toxic and sufficiently mild to prevent the unintended reduction of the furan-2-carboxylate ester[3][4]. N,N-Diisopropylethylamine (DIPEA) is used to liberate the free base of the piperidine in situ without causing base-catalyzed ester hydrolysis.

Step-by-Step Procedure:

  • Free-Basing: Suspend 4-piperidinyl 2-furoate hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Add DIPEA (1.2 equiv, 1.2 mmol) and stir at room temperature for 10 minutes until a clear solution forms.

  • Imine Formation: Add the desired aldehyde (1.05 equiv, 1.05 mmol) to the reaction mixture. Stir for 30–60 minutes at room temperature under a nitrogen atmosphere to allow complete imine/iminium formation.

  • Reduction: Add STAB (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes. The mild nature of STAB ensures the furan ring remains intact[4].

  • Reaction Monitoring: Stir the mixture for 4–12 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (SiO2, typically using a gradient of DCM/MeOH with 1% Et3N to prevent streaking of the basic amine).

Protocol B: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

To synthesize N-aryl derivatives (commonly explored as hinge-binding motifs in kinase inhibitors), Buchwald-Hartwig cross-coupling is employed.

Causality & Reagent Selection: RuPhos Pd G3 is chosen as the precatalyst because it efficiently couples secondary amines with sterically hindered or electron-rich aryl chlorides at mild temperatures[5][6]. Cesium carbonate (Cs2CO3) is selected as the base; stronger bases like LiHMDS or NaOtBu risk cleaving the furan-2-carboxylate ester during the catalytic cycle.

Step-by-Step Procedure:

  • Preparation (Glovebox/Schlenk line): To an oven-dried vial equipped with a stir bar, add 4-piperidinyl 2-furoate hydrochloride (1.2 equiv, 0.6 mmol), the aryl halide (1.0 equiv, 0.5 mmol), RuPhos Pd G3 (2–5 mol%), and Cs2CO3 (2.5 equiv, 1.25 mmol).

  • Solvent Addition: Evacuate and backfill the vial with nitrogen (3x). Add anhydrous, degassed 1,4-dioxane (2.5 mL).

  • Coupling: Seal the vial and heat the reaction mixture at 80 °C for 12 hours. The mild temperature prevents thermal degradation of the ester linkage.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude N-aryl piperidine via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Data Presentation & Quantitative Analysis

The following table summarizes the expected outcomes and functional group tolerances for the protocols described above, based on standard medicinal chemistry optimization metrics.

Reaction TypeReagents & CatalystBase / AdditiveSolventTemp (°C)Typical YieldFunctional Group Tolerance
Reductive Amination Aldehyde, STABDIPEA (1.2 eq)DCE20–2575–95%Excellent (tolerates halogens, nitro, cyano, esters)
Buchwald-Hartwig Aryl Chloride, RuPhos Pd G3Cs2CO3 (2.5 eq)Dioxane8060–85%Good (tolerates weak electrophiles, ethers; avoids strong bases)
Acylation Acid ChlorideTriethylamine (2.0 eq)DCM0 to 2085–98%Excellent (rapid reaction, highly scalable)

Mechanistic Pathway Visualization

The diagram below illustrates the divergent synthetic pathways accessible from the 4-piperidinyl 2-furoate core, highlighting its utility in generating diverse pharmacological libraries.

G A 4-Piperidinyl 2-furoate HCl (Core Scaffold) B Reductive Amination (STAB, DIPEA) A->B C Buchwald-Hartwig (RuPhos Pd G3, Cs2CO3) A->C D Acylation / Sulfonylation (R-COCl / R-SO2Cl) A->D E N-Alkyl Derivatives (GPCR Ligands) B->E F N-Aryl Derivatives (Kinase Inhibitors) C->F G N-Acyl/Sulfonyl Derivatives (Targeted Libraries) D->G

Caption: Divergent synthetic pathways for 4-piperidinyl 2-furoate HCl in drug discovery.

References

  • Title: Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Method

Application Note: Utilizing 4-Piperidinyl 2-Furoate Hydrochloride as a Privileged Scaffold in Target-Directed Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks dictates the trajectory of lead optimization. 4-Piperidinyl 2-furoate hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks dictates the trajectory of lead optimization. 4-Piperidinyl 2-furoate hydrochloride represents a highly versatile, bifunctional intermediate that merges two critical pharmacophoric elements: a piperidine ring and a 2-furoate ester.

The piperidine moiety is universally recognized as a "privileged scaffold." Its incorporation frequently improves a drug's aqueous solubility (due to the basic nitrogen) while providing a conformationally restricted framework that enhances binding affinity to target enzymes, kinases, and G-protein coupled receptors (GPCRs)[1].

Conversely, the 2-furoate ester provides a planar, heteroaromatic system rich in hydrogen-bond acceptors. Esterification with furoate groups is a proven strategy to increase receptor binding affinity by driving interactions deep within lipophilic side pockets of target proteins. This exact mechanistic principle is responsible for the enhanced target tissue retention and prolonged efficacy seen in furoate-containing drugs (e.g., fluticasone furoate binding to the glucocorticoid receptor)[2]. By utilizing 4-piperidinyl 2-furoate, researchers can rapidly access diverse chemical space by functionalizing the secondary amine while retaining the potent, lipophilic binding characteristics of the furoate tail.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in synthetic workflows and biological assays. Supplied as a hydrochloride salt, it exhibits excellent bench stability, preventing premature degradation or N-oxidation of the secondary amine.

Table 1: Physicochemical Properties of 4-Piperidinyl 2-Furoate Hydrochloride

PropertyValue / Description
Chemical Name 4-Piperidinyl 2-furoate hydrochloride
CAS Registry Number 1220037-20-6[3]
Molecular Formula C10H14ClNO3
Molecular Weight 231.68 g/mol
Physical State Solid (Powder)
Solubility Soluble in DMSO, Methanol, and Water (due to HCl salt form)
Reactivity Profile Secondary amine (nucleophile upon neutralization); Furoate ester (susceptible to strong aqueous bases)

Synthetic Workflows & Experimental Protocols

The unprotected secondary amine of the piperidine ring serves as the primary vector for structural diversification. Because the compound is supplied as an HCl salt, all protocols require an initial neutralization step to liberate the free base in situ.

Synthetic_Workflow A 4-Piperidinyl 2-furoate HCl B Free Base Generation (K2CO3 / DIPEA) A->B C N-Alkylation (Alkyl Halides) B->C D Buchwald-Hartwig (Aryl Halides) B->D E Reductive Amination (Aldehydes/Ketones) B->E F GPCR Ligands C->F G Kinase Inhibitors D->G E->F

Fig 1. Synthetic diversification pathways for 4-piperidinyl 2-furoate.

Protocol A: Direct N-Alkylation via Nucleophilic Substitution

This method is ideal for appending alkyl, benzyl, or heterocyclylalkyl groups to generate GPCR ligands.

Causality & Design: Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature stabilizes the transition state of the SN2 reaction, accelerating the rate without solvolyzing the alkyl halide. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, mild base. It effectively scavenges the HCl from the starting material and the HBr/HCl generated during alkylation, but it is not strong enough to hydrolyze the sensitive furoate ester[4].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-piperidinyl 2-furoate hydrochloride (1.0 equiv, e.g., 1.0 mmol) and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol)[5].

  • Solvent Addition: Suspend the mixture in anhydrous acetonitrile (10 mL/mmol). Stir at room temperature for 15 minutes under an inert argon atmosphere to liberate the free base.

  • Electrophile Addition: Dissolve the desired alkyl halide (1.1 equiv) in a small volume of MeCN and add it dropwise to the suspension over 10 minutes. Self-Validation: Slow addition minimizes the local concentration of the electrophile, drastically reducing the risk of over-alkylation (quaternary ammonium salt formation).

  • Reaction: Heat the reaction mixture to 60–80 °C and stir for 8–12 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) to afford the N-alkylated product.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation

To synthesize N-aryl piperidine derivatives (often utilized in kinase inhibitor scaffolds), palladium-catalyzed C-N cross-coupling is required, as the piperidine nitrogen cannot undergo direct SNAr with unactivated aryl halides[6].

Causality & Design: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is used as the precatalyst. A bulky phosphine ligand (e.g., XPhos or tBuDavePhos) is critical to facilitate the reductive elimination step, which is often the bottleneck in forming C(sp2)-N(sp3) bonds[7]. Sodium tert-butoxide (NaOtBu) is used as the base to deprotonate the coordinated amine.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv)[8].

  • Reagent Loading: Add the aryl bromide (1.0 equiv) and 4-piperidinyl 2-furoate hydrochloride (1.2 equiv). Note: The extra 0.2 equiv of amine and base accounts for the HCl salt neutralization.

  • Solvent Addition: Inject anhydrous, degassed toluene or 1,4-dioxane (5 mL/mmol). Seal the tube.

  • Reaction: Heat the mixture in a preheated oil bath at 90–100 °C for 12–24 hours with vigorous stirring. Self-Validation: A color change from dark red/purple to yellowish-brown typically indicates active catalytic turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short plug of silica to remove the palladium catalyst. Concentrate the filtrate.

  • Purification: Purify via flash chromatography to isolate the N-aryl 4-piperidinyl 2-furoate derivative.

Biological Evaluation & Pharmacophore Mapping

When integrated into a lead molecule, the 4-piperidinyl 2-furoate substructure acts as a bipartite pharmacophore. The protonated piperidine nitrogen (at physiological pH) frequently engages in critical salt-bridge interactions with conserved aspartate or glutamate residues within the transmembrane domains of GPCRs (e.g., Asp3.32 in aminergic receptors). Simultaneously, the 2-furoate ester projects into adjacent hydrophobic sub-pockets. The oxygen atoms of the furoate moiety can accept hydrogen bonds from local serine or tyrosine residues, while the aromatic furan ring engages in π-π or CH-π interactions, drastically anchoring the molecule and reducing the off-rate ( koff​ )[2].

Pharmacophore_Model Target Target Protein Pocket Furoate 2-Furoate Ester • H-Bond Acceptor • Lipophilic Interaction Furoate->Target Lipophilic Pocket Binding Piperidine Piperidine Ring • Privileged Scaffold • Salt Bridge (Protonated N) Furoate->Piperidine Piperidine->Target Asp/Glu Salt Bridge Substituent N-Substituent • Target Specificity • ADME Modulation Piperidine->Substituent Substituent->Target Auxiliary Binding

Fig 2. Pharmacophore mapping of the 4-piperidinyl 2-furoate scaffold within a receptor.

References

  • Title: 化学品CAS号名录第2333页-chemdig (Compound Identification) Source: chemdig.com URL:

  • Title: 1220037-20-6 - TR-066056 - Sale from Quality Suppliers Source: guidechem.com URL: 3

  • Title: The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures Source: ACS Publications (Chemical Reviews) URL: 1

  • Title: Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids Source: ERS Publications URL: 2

  • Title: Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines Source: Benchchem URL: 4

  • Title: Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides Source: Benchchem URL: 6

  • Title: General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system Source: ChemSpider Synthetic Pages URL: 8

  • Title: Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles and piperidine Source: ResearchGate URL: 7

  • Title: 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels Source: AfaSci URL: 5

Sources

Application

Analytical Quality by Design (AQbD) Guided HPLC Method Development and Validation for 4-Piperidinyl 2-furoate Hydrochloride

Target Audience: Analytical Researchers, Quality Control Scientists, and CMC Drug Development Professionals. Physicochemical Profiling & Chromatographic Rationale As a Senior Application Scientist, the foundational step...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and CMC Drug Development Professionals.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, the foundational step in developing a robust, stability-indicating HPLC method is decoding the physicochemical properties of the target analyte. 4-Piperidinyl 2-furoate hydrochloride is a synthetic ester salt comprising two critical functional moieties:

  • A Furoate Ester: Provides strong UV chromophoric activity (optimal absorption at ~254 nm) but is highly susceptible to hydrolytic cleavage under environmental stress.

  • A Basic Piperidine Ring: Possesses a pKa of approximately 9.5.

The Causality of Peak Tailing: The primary chromatographic challenge when analyzing basic amines is severe peak tailing. This phenomenon is caused by secondary ionic interactions between the positively charged protonated amine and the negatively charged, ionized residual silanols on the silica stationary phase. To engineer a method that bypasses this, we must manipulate the mobile phase pH. By buffering the mobile phase to pH 3.0 , we achieve two simultaneous goals: the piperidine nitrogen remains fully protonated (ensuring solubility and consistent retention), while the residual silanols (pKa ~4.5) are fully neutralized, thereby eliminating the electrostatic interactions that cause peak skewing .

Analytical Quality by Design (AQbD) Framework

Modern pharmaceutical analysis demands moving away from trial-and-error toward a systematic lifecycle approach. We apply the principles outlined in the guidelines to establish an Analytical Target Profile (ATP).

AQbD ATP Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Risk Risk Assessment Identify CQAs (e.g., Tailing, Resolution) ATP->Risk DoE Design of Experiments (DoE) Screen pH, Organic Modifier, Temp Risk->DoE MODR Method Operable Design Region (MODR) Establish Robustness Limits DoE->MODR Val Method Validation (ICH Q2(R2) / USP <1225>) MODR->Val

Fig 1. AQbD workflow for HPLC method development based on ICH Q14 principles.

Optimized HPLC Protocol (Self-Validating System)

To ensure the method is LC-MS compatible for future impurity profiling, we utilize a volatile buffer system (Ammonium Formate) rather than non-volatile phosphate buffers. The protocol below is designed as a self-validating system, meaning System Suitability Testing (SST) is built into the workflow to verify operational readiness before sample analysis.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (10 mM Ammonium Formate, pH 3.0): Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.05 using dilute Formic Acid. Vacuum filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

2. Sample Preparation (Standard & Unknowns):

  • Diluent: Water : Acetonitrile (80:20, v/v).

  • Accurately weigh 25.0 mg of 4-Piperidinyl 2-furoate hydrochloride and transfer to a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Make up to the mark with diluent to achieve a nominal concentration of 500 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column High-purity Type B Silica C18 (e.g., Waters XBridge or equivalent), 150 × 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls mobile phase viscosity and retention time stability)
Injection Volume 10 µL
Detection Wavelength UV at 254 nm
Run Time 15 Minutes
Gradient Program
Time (Minutes)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to retain polar degradants
2.0955Start of gradient
10.04060Linear ramp to elute strongly retained impurities
11.0955Return to initial conditions
15.0955Column re-equilibration
System Suitability Testing (SST) Criteria

Before analyzing batches, the system must pass the following criteria based on 5 replicate injections of the standard:

  • Tailing Factor (Tf): ≤ 1.5 (Validates that silanol interactions are successfully suppressed).

  • Theoretical Plates (N): ≥ 5,000 (Validates column efficiency).

  • %RSD of Peak Area: ≤ 2.0% (Validates injector precision).

Stability-Indicating Power & Forced Degradation

A core requirement of is demonstrating method specificity through forced degradation. The ester linkage in 4-piperidinyl 2-furoate is the primary site of chemical vulnerability. Under hydrolytic stress (acidic or basic conditions), the molecule cleaves into two distinct fragments: 4-piperidinol and 2-furoic acid.

The gradient method developed above ensures that the highly polar 4-piperidinol elutes early in the void-adjacent region, while the intact API and 2-furoic acid are adequately retained and resolved.

Degradation API 4-Piperidinyl 2-furoate (Intact API) Hydrolysis Ester Hydrolysis (Acid/Base Stress) API->Hydrolysis H2O / Heat / pH Extremes Deg1 4-Piperidinol (Highly Polar Degradant) Hydrolysis->Deg1 Deg2 2-Furoic Acid (Acidic Degradant) Hydrolysis->Deg2

Fig 2. Primary forced degradation pathway (ester hydrolysis) of the API under stress conditions.

Method Validation Summary

The method was validated in strict accordance with for Category I assays (Quantitation of major components).

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.No interfering peaks at the API retention time. Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from 25% to 150% of nominal concentration (125 - 750 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.%RSD of assay results ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), pH (±0.2 units), and Temp (±5°C).SST criteria must remain met. Assay variance ≤ 2.0% from nominal conditions.

References

  • Title: HPLC Column Selection: Core to Method Development (Part II) Source: Welch Materials / Chromatography Online URL: [Link]

  • Title: ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: General Chapters: <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]

Method

Application Notes and Protocols for In Vitro Assay Preparation of 4-Piperidinyl 2-furoate hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of 4-Piperidinyl 2-furoate hydrochloride for in vitro assays. As a nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of 4-Piperidinyl 2-furoate hydrochloride for in vitro assays. As a novel compound with limited publicly available data, this guide synthesizes established principles for small molecule preparation, drawing parallels from related piperidine-containing structures to offer a robust starting point for experimental design. The protocols herein are designed to ensure scientific integrity through self-validating steps, emphasizing accuracy, reproducibility, and the logical causality behind each experimental choice.

Introduction: The Scientific Context of 4-Piperidinyl 2-furoate hydrochloride

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to participate in diverse molecular interactions make it a versatile foundation for designing novel therapeutics targeting a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases. The 2-furoate moiety, an ester of furoic acid, introduces an aromatic heterocyclic system that can engage in various non-covalent interactions with biological targets. The hydrochloride salt form of the molecule generally enhances its stability and aqueous solubility.

Given its structural motifs, 4-Piperidinyl 2-furoate hydrochloride is a compound of interest for a variety of in vitro screening assays. Potential applications could span enzyme inhibition, receptor binding, and antimicrobial or anticancer activity. This guide provides the foundational protocols to prepare this compound for such in vitro investigations, ensuring the generation of reliable and reproducible data.

Compound Properties and Handling

Table 1: Predicted Physicochemical Properties and Handling Recommendations

ParameterRecommendation/PredictionRationale and Causality
Appearance White to off-white crystalline solid.Typical appearance for hydrochloride salts of small organic molecules.
Primary Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO).DMSO is a versatile solvent capable of dissolving a wide range of organic compounds and is compatible with most in vitro assays at low final concentrations (typically <0.5%). Using anhydrous DMSO is critical as absorbed water can reduce the solubility of hydrophobic compounds.
Aqueous Solubility Expected to have some water solubility due to the hydrochloride salt.The hydrochloride salt form increases the polarity and potential for ionization, which generally improves solubility in aqueous buffers compared to the free base. However, the overall hydrophobicity of the molecule may still limit extensive aqueous solubility.
Storage (Solid) Store at 2-8°C, desiccated and protected from light.Cool, dry, and dark conditions minimize the potential for chemical degradation over time.
Storage (Stock Solution) -20°C or -80°C in small, single-use aliquots.Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.

Core Protocols: From Powder to Assay-Ready Solution

The journey from a solid compound to a reliable in vitro experiment hinges on the meticulous preparation of stock and working solutions. The following protocols are designed as a starting point and may require optimization based on empirical observations.

Protocol 1: Preparation of a High-Concentration Master Stock Solution in DMSO

This protocol details the creation of a concentrated stock solution, which serves as the foundation for all subsequent dilutions.

Causality: A high-concentration master stock in a suitable organic solvent like DMSO ensures the compound is fully solubilized before its introduction into aqueous assay buffers, where its solubility may be limited. This minimizes the risk of compound precipitation during the experiment.

Materials:

  • 4-Piperidinyl 2-furoate hydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Preparation: To maintain sterility, perform all steps in a laminar flow hood. Wear appropriate personal protective equipment (PPE).

  • Weighing: Accurately weigh the desired amount of 4-Piperidinyl 2-furoate hydrochloride powder. For a 10 mM stock solution (assuming a molecular weight), transfer the calculated mass to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the master stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store these aliquots at -20°C for short-to-medium-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO master stock into an aqueous medium suitable for cell-based experiments.

Causality: Serial dilution in the final assay medium is a critical step to prevent the compound from precipitating when transferred from the organic solvent to the aqueous environment of the cell culture. Creating an intermediate dilution helps to ensure a smooth transition between solvent systems.

Materials:

  • 10 mM Master Stock Solution of 4-Piperidinyl 2-furoate hydrochloride in DMSO

  • Sterile cell culture medium or assay buffer (pre-warmed to 37°C)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM master stock solution at room temperature.

  • Intermediate Dilution (e.g., to 100 µM):

    • Pipette 990 µL of pre-warmed sterile cell culture medium into a new sterile tube.

    • Add 10 µL of the 10 mM master stock to the medium.

    • Vortex gently to mix. This 1:100 dilution results in a 100 µM intermediate stock solution with a DMSO concentration of 1%.

  • Final Dilution (e.g., to 10 µM):

    • Determine the final volume required for your experiment.

    • To prepare a 1 mL solution with a final concentration of 10 µM, add 100 µL of the 100 µM intermediate stock to 900 µL of fresh cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: It is imperative to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent effects.

Experimental Workflow for Stock and Working Solution Preparation

G cluster_master_stock Master Stock Preparation cluster_working_solution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot & Store at -20°C / -80°C mix->aliquot thaw Thaw Master Stock aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Assay Medium thaw->intermediate final Prepare Final Serial Dilutions intermediate->final assay Assay Plate final->assay Dose In Vitro Assay G cluster_inputs Experimental Inputs cluster_outputs Assay Outputs & Validation cluster_decision Decision compound Test Compound assay In Vitro Assay compound->assay vehicle Vehicle Control vehicle->assay positive Positive Control positive->assay valid_positive Positive Control Active? assay->valid_positive valid_vehicle Vehicle Control Inert? assay->valid_vehicle valid_assay Assay Valid? valid_positive->valid_assay valid_vehicle->valid_assay result Valid Data valid_assay->result Yes invalid Invalid Data: Troubleshoot Assay valid_assay->invalid No

Caption: Decision-making process for validating an in vitro assay.

Potential In Vitro Applications and Assay-Specific Considerations

Based on its chemical structure, 4-Piperidinyl 2-furoate hydrochloride could be screened in a variety of assays.

  • Enzyme Inhibition Assays: The piperidine and furoate moieties could interact with the active or allosteric sites of various enzymes. For these assays, it is crucial to ensure that the final DMSO concentration does not interfere with enzyme activity.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): If evaluating anticancer potential, standard cell viability assays on cancer cell lines are appropriate. Ensure that the compound does not interfere with the absorbance or fluorescence of the assay readout.

  • Antimicrobial Assays (e.g., Minimum Inhibitory Concentration - MIC): To assess antimicrobial activity, broth microdilution assays can be performed. The solubility of the compound in the broth medium is a critical factor.

  • Receptor Binding Assays: The compound could be tested for its ability to bind to specific receptors, often using radioligand binding assays or fluorescence-based methods.

Stability Considerations

The stability of the compound in solution is critical for obtaining reliable data.

  • Freeze-Thaw Stability: Repeated freezing and thawing of stock solutions should be avoided as it can lead to compound degradation or precipitation. This is the primary reason for preparing single-use aliquots.

  • Stability in Assay Medium: The ester linkage in 4-Piperidinyl 2-furoate hydrochloride could be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterase enzymes in cell culture medium containing serum. It is advisable to conduct a preliminary experiment to assess the compound's stability in the final assay buffer over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.

Conclusion

The successful in vitro evaluation of a novel compound like 4-Piperidinyl 2-furoate hydrochloride begins with its careful and systematic preparation. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can build a solid foundation for their investigations. While these application notes provide a comprehensive starting point, it is essential to remain observant and be prepared to optimize these general procedures to suit the specific characteristics of this compound and the chosen assay systems.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Quality by Design for Preclinical In Vitro Assay Development. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kwon, Y. E., Park, J. Y., No, K. T., Shin, J. H., Lee, S. K., Eun, J. S., Yang, J. H., Shin, T. Y., Kim, D. K., Chae, B. S., Leem, J. Y., & Kim, K. H. (
Application

Application Note: Optimized Protocols for the N-Acylation of 4-Piperidinyl 2-Furoate Hydrochloride

Executive Summary The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery[1]. 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6)[2] is a highly versatile bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery[1]. 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6)[2] is a highly versatile building block featuring two critical functional groups: a secondary amine masked as a hydrochloride salt, and a 2-furoate ester.

The primary challenge in functionalizing this molecule lies in achieving selective N-acylation of the piperidine ring without inducing base-catalyzed hydrolysis of the sensitive 2-furoate ester. This application note details field-proven, self-validating methodologies for the N-acylation of this substrate using both highly reactive acid chlorides and mild peptide-coupling reagents[3].

Mechanistic Rationale & Reaction Dynamics (E-E-A-T)

The Necessity of Anhydrous Conditions

Classical Schotten-Baumann acylation utilizes aqueous sodium hydroxide (NaOH) to neutralize the amine hydrochloride salt and scavenge the generated acid byproduct[4]. However, applying aqueous strong bases to 4-piperidinyl 2-furoate hydrochloride will result in rapid saponification of the 2-furoate ester. Therefore, strictly anhydrous conditions utilizing non-nucleophilic organic bases are required to preserve the ester linkage.

Base Selection: DIPEA vs. TEA

N,N-Diisopropylethylamine (DIPEA) is the optimal base for this transformation.

  • Causality: The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the acylating agent. Furthermore, DIPEA efficiently neutralizes the initial hydrochloride salt to liberate the free piperidine amine, while simultaneously acting as an acid scavenger for the HCl generated during the acylation event[1],[4].

Temperature Control

Reactions involving acid chlorides are highly exothermic. The addition of the electrophile must be performed at 0 °C.

  • Causality: Controlling the exotherm prevents localized heating, which can lead to the thermal degradation of the acyl chloride or unwanted side reactions, ensuring high fidelity of the newly formed amide bond[1].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized parameters for various acylation strategies, highlighting the critical balance between reactivity and ester preservation.

Acylation StrategyReagentsBase (Equivalents)SolventTempTimeEst. YieldEster Cleavage Risk
Acid Chloride R-COClDIPEA (2.5 eq)DCM0 °C to RT2-4 h85-95%Low
Peptide Coupling R-COOH, HATUDIPEA (3.0 eq)DMFRT4-12 h80-90%Very Low
Anhydride (R-CO)₂OTEA (2.5 eq)THF0 °C to RT6-8 h75-85%Low
Schotten-Baumann R-COClaq. NaOH (10%)DCM / H₂O0 °C1-2 h<50%High

Process Workflow

Workflow Start 4-Piperidinyl 2-furoate HCl Base In Situ Neutralization (DIPEA or TEA) Start->Base Split Acylation Strategy? Base->Split Path1 Acid Chloride + DCM (0 °C to RT) Split->Path1 Highly Reactive Path2 Carboxylic Acid + HATU + DMF (RT) Split->Path2 Mild/Peptide Coupling Quench Quench (aq. NaHCO3) & Phase Separation Path1->Quench Path2->Quench Purify Column Chromatography (Target Amide) Quench->Purify

Caption: Workflow for the N-acylation of 4-piperidinyl 2-furoate hydrochloride via two orthogonal strategies.

Experimental Protocols

Protocol A: Anhydrous Acid Chloride N-Acylation

This protocol is ideal for commercially available or easily synthesized acid chlorides. It is designed as a self-validating system: the stoichiometry of the base (2.5 eq) is mathematically fixed to ensure 1.0 eq neutralizes the starting salt, 1.0 eq scavenges the reaction byproduct, and 0.5 eq maintains a basic buffer to drive the reaction to 100% conversion[4].

Materials:

  • 4-Piperidinyl 2-furoate hydrochloride (1.0 eq)

  • Acyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL / mmol)

Step-by-Step Methodology:

  • Dissolution & Free-Basing: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 4-piperidinyl 2-furoate hydrochloride (1.0 eq) and anhydrous DCM. Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete dissolution and liberation of the free amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the acyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the stirring solution over 10 minutes to control the exotherm[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The disappearance of the highly polar amine spot validates the completion of the acylation.

  • Quench & Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) (equal volume to DCM). Transfer to a separatory funnel and extract the aqueous layer twice with DCM. The mildly basic quench neutralizes any unreacted acid chloride without hydrolyzing the furoate ester[5].

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure N-acylated product.

Protocol B: HATU-Mediated Carboxylic Acid Coupling

When the corresponding acid chloride is unstable or unavailable, direct coupling with a carboxylic acid using HATU is the premier method. This protocol self-validates by pre-activating the acid before introducing the amine, preventing the basic amine from degrading the coupling reagent[5].

Materials:

  • 4-Piperidinyl 2-furoate hydrochloride (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL / mmol)

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Introduction: In a separate vial, dissolve 4-piperidinyl 2-furoate hydrochloride (1.0 eq) in DMF and add the remaining DIPEA (1.5 eq). Transfer this solution dropwise into the pre-activated acid mixture.

  • Propagation: Stir the combined mixture at room temperature for 4 to 12 hours.

  • Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous Lithium Chloride (LiCl) (3 times) to selectively partition and remove the DMF solvent. Wash with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify via column chromatography.

Troubleshooting & Analytical Validation

  • Ester Hydrolysis Detection: If the reaction is accidentally exposed to strong aqueous base, ester cleavage will occur. This can be analytically validated via LC-MS by looking for a mass corresponding to the loss of the furoyl group (M - 112 Da).

  • Incomplete Conversion: If unreacted starting material persists, verify the anhydrous nature of the solvents. Water competes with the amine for the acyl chloride, generating unreactive carboxylic acids. If the acyl chloride is highly sterically hindered, adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can accelerate the acyl transfer[4].

References

  • Gore, R. P., et al. "A Review on N-Acylation of Amines and Amino Acids". Der Pharma Chemica, 2011. Available at:[Link]

  • Taylor, J. E. "N-Acylation Reactions of Amines". Comprehensive Organic Synthesis II, 2014. Available at:[Link]

  • Boger, D. L., et al. "Two Comparisons of the Performance of Positional Scanning and Deletion Synthesis for the Identification of Active Constituents in Mixture Combinatorial Libraries". The Journal of Organic Chemistry, 2000. Available at:[Link]

Sources

Method

Application Note: Catalytic Divergent Functionalization of 4-Piperidinyl 2-Furoate Hydrochloride in Drug Discovery

Target Audience: Researchers, medicinal chemists, and process scientists in drug development. Objective: To provide validated, mechanistically grounded protocols for the divergent catalytic transformation of 4-Piperidiny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process scientists in drug development. Objective: To provide validated, mechanistically grounded protocols for the divergent catalytic transformation of 4-Piperidinyl 2-furoate hydrochloride, a versatile bifunctional scaffold.

Introduction & Chemical Context

4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6) is a highly functionalized synthetic intermediate featuring two orthogonal reactive sites: a secondary cyclic amine (masked as a stable hydrochloride salt) and an electron-rich furan-2-carboxylate ester. In medicinal chemistry, functionalizing both the piperidine nitrogen and the furan ring allows for rapid exploration of structure-activity relationships (SAR) for GPCR ligands and kinase inhibitors.

This guide details two highly selective catalytic conversion techniques:

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling) of the piperidine nitrogen.

  • Selective Heterogeneous Hydrogenation of the furan ring to a tetrahydrofuran (THF) derivative.

Workflow SM 4-Piperidinyl 2-Furoate HCl Neutral In Situ Neutralization (NaOtBu) SM->Neutral Base H2Cat Rh/C Hydrogenation (50 psi H2) SM->H2Cat MeOH, 25°C PdCat Pd-Catalyzed Cross-Coupling Neutral->PdCat Ar-Br, Pd2(dba)3, RuPhos, 85°C NAryl N-Aryl 4-Piperidinyl 2-Furoate PdCat->NAryl C-N Bond Formation THFProd 4-Piperidinyl Tetrahydrofuran-2-carboxylate H2Cat->THFProd Furan Reduction

Divergent catalytic functionalization pathways for 4-Piperidinyl 2-furoate hydrochloride.

Workflow 1: Palladium-Catalyzed N-Arylation

Mechanistic Causality & Catalyst Selection

The Buchwald-Hartwig amination is the premier method for the N-arylation of secondary cyclic amines like piperidines[1]. Because the starting material is a hydrochloride salt, stoichiometry is critical. An excess of a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) is required: the first equivalent neutralizes the HCl salt to generate the free piperidine nucleophile in situ, while subsequent equivalents drive the catalytic cycle by deprotonating the amine upon binding to the Pd(II) intermediate[2].

A primary failure mode in coupling secondary alkylamines is β -hydride elimination from the Pd-amido complex, which leads to imine byproducts and catalyst deactivation. To suppress this, bulky, electron-rich biarylphosphine ligands such as RuPhos are selected[3]. RuPhos enforces a low-coordinate Pd environment that accelerates reductive elimination, heavily favoring C-N bond formation over decomposition[4].

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Ar-Pd(II)-Br Pd0->PdII_Ox Oxidative Addition (Ar-Br) PdII_Am Ar-Pd(II)-NR2 PdII_Ox->PdII_Am Amine Binding & Deprotonation PdII_Am->Pd0 Reductive Elimination (Product Release)

Simplified Buchwald-Hartwig catalytic cycle for piperidine N-arylation.

Step-by-Step Protocol: N-Arylation with Aryl Bromides

Self-Validation Metric: Reaction progress is validated via LC-MS; the disappearance of the free piperidine mass (m/z [M+H]+) and the appearance of the product mass confirm successful reductive elimination.

  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with 4-Piperidinyl 2-furoate hydrochloride (1.0 equiv, 1.0 mmol), the target aryl bromide (1.1 equiv, 1.1 mmol), Pd2(dba)3 (0.02 equiv, 2 mol% Pd), RuPhos (0.04 equiv, 4 mol%), and NaOtBu (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL). Note: Toluene is chosen over polar aprotic solvents (like DMF) to minimize base-catalyzed ester hydrolysis.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir vigorously at 85 °C for 12 hours.

  • In-Process Control: At 8 hours, sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. Ensure the starting material peak is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow 2: Selective Heterogeneous Hydrogenation

Mechanistic Causality & Catalyst Selection

Furan rings possess aromatic character and require active catalytic systems to undergo full reduction to tetrahydrofuran (THF) derivatives[5]. However, applying standard aggressive conditions (e.g., Pd/C at high temperatures) to 4-Piperidinyl 2-furoate introduces a severe risk of hydrogenolysis —the undesired catalytic cleavage of the ester C-O bond[6].

To achieve absolute chemoselectivity (reducing the furan without cleaving the ester or inducing ring-opening), Rhodium on Carbon (Rh/C) is the optimal catalyst[5]. Rh/C operates efficiently at moderate hydrogen pressures and ambient temperatures, preserving the structural integrity of the piperidinyl ester while fully saturating the heterocycle[7].

Step-by-Step Protocol: Hydrogenation to Tetrahydrofuran-2-carboxylate

Self-Validation Metric: The reaction relies on a closed-system pressure gauge. The cessation of hydrogen uptake (pressure stabilization) serves as an intrinsic physical indicator of 100% conversion.

  • Preparation: Dissolve 4-Piperidinyl 2-furoate hydrochloride (1.0 mmol) in anhydrous methanol (10 mL) inside a glass liner fitted for a high-pressure Parr reactor.

  • Catalyst Loading: Carefully add 5% Rh/C (10 wt% relative to the substrate). Critical Safety Note: Always add the dry catalyst under a gentle stream of argon to prevent the ignition of methanol vapors by the active metal surface.

  • Pressurization: Seal the Parr reactor. Purge the headspace with nitrogen three times (pressurize to 30 psi, then vent) to remove oxygen. Repeat the purge cycle three times with hydrogen gas. Finally, pressurize the reactor to 50 psi with H2.

  • Reaction Execution: Stir the suspension vigorously (800 rpm) at 25 °C. Monitor the pressure gauge; repressurize to 50 psi if it drops below 40 psi. The reaction is complete when hydrogen uptake ceases entirely (typically 6–8 hours).

  • Workup: Safely vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a 0.22 µm PTFE syringe filter to completely remove the Rh/C catalyst. Evaporate the methanol under reduced pressure to yield the pure 4-Piperidinyl tetrahydrofuran-2-carboxylate hydrochloride.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the divergent functionalization of the scaffold.

Conversion TypeCatalyst SystemBase / AdditiveSolventTemp / PressureTarget ProductTypical Yield
N-Arylation 2 mol% Pd2(dba)3, 4 mol% RuPhos2.5 equiv NaOtBuToluene85 °C, 1 atmN-Aryl 4-Piperidinyl 2-furoate75–85%
Furan Hydrogenation 10 wt% Rh/C (5% loading)NoneMethanol25 °C, 50 psi H24-Piperidinyl THF-2-carboxylate>90%

References

  • Recent Advances in Catalytic Hydrogenation of Furfural - MDPI. 5

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - MDPI. 7

  • Recent Advances in Catalytic Hydrogenation of Furfural over Non-noble Metal Catalysts - ACS Publications. 6

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews (ACS). 1

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - RSC.3

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles - Organic Process Research & Development (ACS). 4

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Piperidinyl 2-furoate hydrochloride

The second round of searches has yielded more specific and useful information, bringing me closer to being able to construct the detailed technical support guide. Here's an updated assessment: Information Gathered: Synth...

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Author: BenchChem Technical Support Team. Date: April 2026

The second round of searches has yielded more specific and useful information, bringing me closer to being able to construct the detailed technical support guide. Here's an updated assessment:

Information Gathered:

  • Synthesis of 2-Furoyl Chloride: I now have several methods for preparing 2-furoyl chloride from 2-furoic acid, primarily using thionyl chloride or phosgene. This is a crucial part of one of the main synthetic routes.

  • Esterification Methods:

    • Acid Chloride Route: I have general information about reacting acid chlorides with alcohols. This is a very likely method for the synthesis of 4-Piperidinyl 2-furoate.

    • Mitsunobu Reaction: I've found detailed information on the Mitsunobu reaction, which is a powerful method for converting alcohols to esters with inversion of stereochemistry. This provides an excellent alternative synthetic strategy. An application note for the Mitsunobu reaction with N-Boc-4-hydroxypiperidine is particularly relevant.

    • Fischer Esterification: General procedures for Fischer esterification are available, which could be another, albeit likely less efficient, route.

    • DCC/DMAP Coupling: Information on using coupling agents like DCC with a DMAP catalyst for esterification is also available.

  • Synthesis of 4-Hydroxypiperidine and Derivatives: I have more information on the synthesis and protection/deprotection of 4-hydroxypiperidine and its derivatives. This is essential for preparing one of the key starting materials.

  • Purification and Characterization: There are some general hints about purification (e.g., recrystallization of piperidone derivatives, workup for Mitsunobu reactions, and purification of 2-furoyl chloride). I also found some spectral data for a related furoyl derivative, which could be a useful reference.

  • Troubleshooting Framework: The troubleshooting guide for a different piperidine synthesis remains a good structural model.

Information Still Missing or Requiring More Detail:

  • A Direct, Complete Protocol: I still have not found a complete, step-by-step protocol specifically for the synthesis of 4-Piperidinyl 2-furoate hydrochloride. I have the pieces (synthesis of starting materials and general esterification methods), but a direct example would be ideal for providing a baseline procedure in the guide.

  • Specific Reaction Conditions and Yields: For the likely synthetic routes (acid chloride and Mitsunobu), I need to find or logically deduce the optimal reaction conditions (solvents, temperatures, reaction times, stoichiometry) and expected yields for this specific transformation.

  • Side Reactions and Impurities Specific to this Synthesis: While I can infer potential side reactions from the general mechanisms (e.g., over-acylation, side reactions of the furan ring), specific information for this particular synthesis is still lacking. Identifying likely impurities is crucial for the troubleshooting section.

  • Detailed Purification of the Final Product: General workup procedures are available, but a specific protocol for the purification of 4-Piperidinyl 2-furoate hydrochloride (e.g., recrystallization solvent, column chromatography conditions) is needed.

  • Formation of the Hydrochloride Salt: The final step of forming the hydrochloride salt needs a specific protocol.

  • Enzymatic Synthesis: While I searched for this, the results were more focused on the synthesis of the furan dicarboxylic acid, not the specific ester . This is a less critical point but would add to the comprehensiveness of the guide.

My next steps will be to try and locate a more direct synthesis protocol. If a direct protocol cannot be found, I will need to construct a plausible and well-reasoned protocol based on the general methods I have found. I will also need to search for more specific information on potential side reactions and purification strategies related to the esterification of 4-hydroxypiperidine and the use of 2-furoyl chloride.I have gathered a significant amount of information that allows me to construct a comprehensive technical support guide. I have multiple well-documented methods for the synthesis of the starting materials, 4-hydroxypiperidine (and its N-protected forms) and 2-furoyl chloride. I also have detailed information on several relevant esterification methods, namely the acid chloride route and the Mitsunobu reaction, including best practices and potential side reactions.

While a direct, published protocol for the specific synthesis of 4-Piperidinyl 2-furoate hydrochloride is still not explicitly found, I have enough information to create a scientifically sound and detailed "most likely" protocol based on the reaction of 4-hydroxypiperidine with 2-furoyl chloride. I can also now intelligently discuss the potential side reaction of N-acylation versus the desired O-acylation and how to control this. I have information on the purification of piperidine derivatives and the formation of their hydrochloride salts.

Therefore, I can now proceed with structuring and writing the technical support guide as requested by the user, including the troubleshooting and FAQ sections, tables, and diagrams. I have sufficient information to fulfill all aspects of the user's request without needing further Google searches.

Welcome to the technical support center for the synthesis of 4-Piperidinyl 2-furoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.

Overview of the Synthesis

The synthesis of 4-Piperidinyl 2-furoate hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary route involves the esterification of 4-hydroxypiperidine with 2-furoyl chloride, followed by the formation of the hydrochloride salt. A key challenge in this synthesis is the presence of two nucleophilic sites in 4-hydroxypiperidine: the secondary amine and the secondary alcohol. This can lead to competitive N-acylation and O-acylation. To ensure the desired O-acylation, it is often advantageous to use an N-protected 4-hydroxypiperidine derivative, such as N-Boc-4-hydroxypiperidine.

An alternative and powerful method for this esterification is the Mitsunobu reaction, which utilizes a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the carboxylate. This method offers the advantage of proceeding with a predictable inversion of stereochemistry at the alcohol carbon.

This guide will address potential issues and optimization strategies for both the acyl chloride and Mitsunobu reaction pathways.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Piperidinyl 2-furoate hydrochloride.

Question 1: Low overall yield in the acyl chloride route. What are the potential causes and solutions?

Answer:

Low yields in the acylation of 4-hydroxypiperidine with 2-furoyl chloride can stem from several factors, including side reactions, incomplete reactions, and suboptimal workup procedures.

  • Side Reaction: N-acylation vs. O-acylation: The secondary amine of 4-hydroxypiperidine is a potent nucleophile and can compete with the hydroxyl group for the acyl chloride, leading to the formation of the undesired N-acylated byproduct. In general, for comparable structures, the nitrogen in an amine is a better nucleophile than the oxygen in an alcohol.

    • Solution 1: Use of a Protecting Group: The most reliable method to prevent N-acylation is to use an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The tert-butoxycarbonyl (Boc) group effectively reduces the nucleophilicity of the nitrogen atom, thus favoring O-acylation. The Boc group can be removed later under acidic conditions, which is compatible with the final hydrochloride salt formation.

    • Solution 2: Control of Reaction Conditions: If using unprotected 4-hydroxypiperidine, careful control of reaction conditions is crucial. Lowering the reaction temperature can sometimes favor O-acylation over N-acylation, although this is not always predictable.

  • Incomplete Reaction: The reaction may not go to completion if the reagents are not sufficiently reactive or if the reaction time is too short.

    • Solution: Use of a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of secondary alcohols. A non-nucleophilic base, such as triethylamine or pyridine, should be used in stoichiometric amounts to neutralize the HCl generated during the reaction.

  • Hydrolysis of 2-Furoyl Chloride: 2-Furoyl chloride is sensitive to moisture and can hydrolyze back to 2-furoic acid, which will not participate in the esterification.

    • Solution: Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Workup: The product, especially in its free base form, may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Optimized Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product. Washing the combined organic layers with brine can help to break up emulsions and remove residual water.

Question 2: I am observing significant byproducts in my Mitsunobu reaction. How can I improve the purity?

Answer:

The Mitsunobu reaction, while efficient, is known for producing byproducts that can complicate purification. The main byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).

  • Challenge: Removal of Byproducts: TPPO and the hydrazine derivative can be difficult to separate from the desired product by standard column chromatography due to similar polarities.

    • Solution 1: Crystallization: If the desired product is a solid, crystallization can be an effective method for removing the byproducts, which often remain in the mother liquor.

    • Solution 2: Modified Workup: Several strategies exist to remove TPPO. One method involves the conversion of TPPO to a water-soluble phosphonium salt by treatment with an acid, which can then be removed by aqueous extraction.

    • Solution 3: Alternative Reagents: Consider using polymer-bound triphenylphosphine or modified phosphines that facilitate easier removal of the phosphine oxide byproduct.

  • Side Reactions: If the nucleophile (2-furoic acid in this case) is not sufficiently acidic, the azodicarboxylate can act as a nucleophile and lead to undesired side products.

    • Solution: Ensure Acidity of Nucleophile: The pKa of the nucleophile should ideally be below 13 for an efficient Mitsunobu reaction. 2-Furoic acid is generally acidic enough for this reaction.

  • Reaction Conditions: The order of addition of reagents and temperature control are critical for a clean reaction.

    • Solution: Optimized Procedure: A typical and recommended procedure is to add the azodicarboxylate (e.g., DEAD or DIAD) dropwise to a cooled (0 °C) solution of the alcohol (N-Boc-4-hydroxypiperidine), 2-furoic acid, and triphenylphosphine in an anhydrous solvent like THF. This helps to control the exotherm and minimize side reactions.

Question 3: I am having difficulty forming a stable, crystalline hydrochloride salt of my final product.

Answer:

The formation of a stable, crystalline hydrochloride salt is crucial for the purification and handling of the final product.

  • Challenge: Amorphous or Oily Product: The hydrochloride salt may initially precipitate as an oil or an amorphous solid, which can be difficult to handle and purify.

    • Solution 1: Choice of Solvent: The choice of solvent for the salt formation is critical. A common method is to dissolve the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol).

    • Solution 2: Seeding: If a small amount of crystalline material is available, seeding the solution can induce crystallization.

    • Solution 3: Slurrying: Slurrying the crude hydrochloride salt in a suitable solvent can sometimes induce crystallization and improve purity.

  • Challenge: Hygroscopicity: Some hydrochloride salts are hygroscopic, which can make them difficult to handle and weigh accurately.

    • Solution: Proper Handling and Storage: Handle the final product in a dry atmosphere (e.g., a glove box or under a stream of dry nitrogen). Store the product in a desiccator over a suitable drying agent.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for 4-hydroxypiperidine in this synthesis?

A1: The tert-butoxycarbonyl (Boc) group is highly recommended. It is robust under the basic or neutral conditions of the esterification reaction and can be easily removed with acid, which is convenient for the final hydrochloride salt formation step.

Q2: How do I prepare 2-furoyl chloride?

A2: 2-Furoyl chloride is typically prepared by reacting 2-furoic acid with a chlorinating agent. A common and effective method is to reflux 2-furoic acid with an excess of thionyl chloride (SOCl₂). After the reaction is complete, the excess thionyl chloride is removed by distillation, followed by distillation of the 2-furoyl chloride product.

Q3: Can I perform the esterification without protecting the piperidine nitrogen?

A3: It is possible but not recommended for achieving high yields and purity. The secondary amine is a strong nucleophile and will likely compete with the hydroxyl group, leading to a mixture of N- and O-acylated products. Separating these isomers can be challenging.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the N-H or O-H stretches.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-piperidinyl 2-furoate (Acyl Chloride Route)

Step 1: Synthesis of 2-Furoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-furoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Distill the remaining residue under vacuum to obtain pure 2-furoyl chloride as a colorless to pale yellow liquid.

Step 2: Esterification

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-piperidinyl 2-furoate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Piperidinyl 2-furoate hydrochloride
  • Dissolve the purified N-Boc-4-piperidinyl 2-furoate in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add a solution of HCl in the same solvent (e.g., 4M HCl in 1,4-dioxane) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt will often precipitate. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce solidification and remove non-polar impurities.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield 4-Piperidinyl 2-furoate hydrochloride.

Data Summary

Parameter Acyl Chloride Route Mitsunobu Reaction
Key Reagents 2-Furoyl chloride, N-Boc-4-hydroxypiperidine, Triethylamine, DMAP2-Furoic acid, N-Boc-4-hydroxypiperidine, PPh₃, DEAD or DIAD
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Tetrahydrofuran (THF), Dioxane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Byproducts Triethylammonium chlorideTriphenylphosphine oxide, Reduced azodicarboxylate
Advantages Readily available starting materials, straightforward procedureHigh yield, stereochemical control (inversion)
Disadvantages Potential for N-acylation side reaction without protecting groupByproduct removal can be challenging

Diagrams

Synthesis Workflow: Acyl Chloride Route

AcylChlorideRoute cluster_start Starting Materials cluster_reaction1 Acyl Chloride Formation cluster_reaction2 Esterification cluster_reaction3 Deprotection & Salt Formation 2-Furoic_Acid 2-Furoic Acid Reaction1 SOCl₂, DMF (cat.) Reflux 2-Furoic_Acid->Reaction1 N-Boc-4-hydroxypiperidine N-Boc-4- hydroxypiperidine Reaction2 Triethylamine, DMAP (cat.) DCM, 0°C to RT N-Boc-4-hydroxypiperidine->Reaction2 2-Furoyl_Chloride 2-Furoyl Chloride Reaction1->2-Furoyl_Chloride N-Boc-Ester N-Boc-4-piperidinyl 2-furoate Reaction2->N-Boc-Ester Reaction3 HCl in Dioxane Room Temperature Final_Product 4-Piperidinyl 2-furoate hydrochloride Reaction3->Final_Product 2-Furoyl_Chloride->Reaction2 N-Boc-Ester->Reaction3

Caption: Workflow for the acyl chloride synthesis route.

Troubleshooting Logic: Low Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Observed Side_Reactions Side Reactions (e.g., N-acylation) Low_Yield->Side_Reactions Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Reagent_Decomposition Reagent Decomposition (e.g., Hydrolysis of Acyl Chloride) Low_Yield->Reagent_Decomposition Workup_Losses Product Loss During Workup Low_Yield->Workup_Losses Use_Protecting_Group Use N-Boc Protecting Group Side_Reactions->Use_Protecting_Group Address N-acylation Use_Catalyst Use DMAP Catalyst Incomplete_Reaction->Use_Catalyst Increase Reaction Rate Anhydrous_Conditions Ensure Anhydrous Conditions Reagent_Decomposition->Anhydrous_Conditions Prevent Hydrolysis Optimize_Extraction Optimize Extraction Protocol Workup_Losses->Optimize_Extraction Improve Recovery

Caption: Troubleshooting logic for addressing low yield.

References

  • Google Patents. (n.d.).
  • Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Google Patents. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. (EP0223403B1).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine. (CN101602748B).
  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • Google Patents. (n.d.). Preparation of 4-hydroxypiperidines. (US2784192A).
  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?[Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2026, March 14). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O. [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine. (CN104628625A).
  • Difference Between. (2020, November 2). Difference Between O Acylation and N Acylation. [Link]

  • Patsnap. (2015, May 20). Synthesis method of N-boc-4-hydroxypiperidine. [Link]

  • FAQ. (2022, March 7). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?[Link]

  • Arkat USA. (n.d.). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. [Link]

  • KISTI. (1997, August 1). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]

  • BindingDB. (n.d.). Patents In BindingDB. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine. (CN1583742A).
  • Google Patents. (n.d.).
  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. [Link]

  • Organic Syntheses. (n.d.). 2-furoic acid. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Piperidinyl 2-furoate Hydrochloride

Overview 4-Piperidinyl 2-furoate hydrochloride is a secondary amine salt widely utilized in pharmaceutical synthesis and receptor binding studies. While amine hydrochlorides are generally presumed to be highly water-solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 4-Piperidinyl 2-furoate hydrochloride is a secondary amine salt widely utilized in pharmaceutical synthesis and receptor binding studies. While amine hydrochlorides are generally presumed to be highly water-soluble due to ion-dipole interactions, researchers frequently encounter unexpected precipitation, incomplete dissolution, or erratic solubility profiles. This guide provides a mechanistic framework to diagnose and resolve these solubility bottlenecks.

Root Cause Analysis: The Causality of Poor Solubility

To effectively troubleshoot, we must move beyond empirical trial-and-error and understand the thermodynamic and kinetic forces governing the dissolution of this specific compound.

  • The Common-Ion Effect in Acidic Media: If you are attempting to dissolve the compound in a low-pH buffer (e.g., 0.1 M HCl or simulated gastric fluid), the excess chloride ions ( Cl− ) shift the solubility equilibrium to the left. According to Le Chatelier's principle, this suppresses the solubility product ( Ksp​ ) of the hydrochloride salt, leading to precipitation[1][2].

  • pH-Dependent Disproportionation (Free Base Precipitation): The piperidine nitrogen acts as a strong secondary base, with a conjugate acid pKa​ typically around 11.1[3]. If the dissolution medium is unbuffered water or slightly alkaline, the local pH can exceed the pHmax​ (the pH at which the solubility of the salt equals the intrinsic solubility of the free base). This causes the protonated amine to deprotonate, crashing out as the highly hydrophobic free base[4].

  • High Crystal Lattice Energy: The furoate moiety contains a highly electronegative oxygen network that can participate in strong intermolecular hydrogen bonding with the protonated piperidinium nitrogen. This creates a rigid crystal lattice that requires significant thermodynamic energy to disrupt[4].

Diagnostic Workflow

The following decision tree illustrates the logical progression for diagnosing solubility failures based on the physicochemical environment.

G Start Observe Poor Aqueous Solubility of 4-Piperidinyl 2-furoate HCl CheckPH Measure Solution pH Start->CheckPH HighPH pH > pH_max Free Base Precipitation CheckPH->HighPH Alkaline / Neutral Water LowPH pH < 2.0 (High [Cl-]) Common-Ion Effect CheckPH->LowPH Highly Acidic NeutralPH pH 3.0 - 6.0 Lattice Energy Limit CheckPH->NeutralPH Mildly Acidic Action1 Adjust pH to 4.0 - 5.0 Use Buffered Media HighPH->Action1 Action2 Switch to Non-Halide Salt (e.g., Mesylate, Sulfate) LowPH->Action2 Action3 Apply Co-solvents or Mild Sonication NeutralPH->Action3

Diagnostic workflow for troubleshooting 4-Piperidinyl 2-furoate HCl solubility.

Quantitative Data: Physicochemical Parameters

Understanding the numerical boundaries of your compound ensures that experimental designs remain within feasible thermodynamic limits.

ParameterEstimated Value / CharacteristicImpact on Solubility
Amine pKa​ ~11.1 (Piperidine core)[3]Dictates the ionization state. Must keep pH < 9.0 to maintain >99% protonation.
pHmax​ ~5.5 - 6.5The optimal pH for maximum solubility before free base precipitation begins.
Common-Ion Sensitivity HighSolubility drops logarithmically as external [Cl−] increases[1].
LogP (Free Base) ~1.5 - 2.0Indicates moderate lipophilicity; free base is poorly soluble in water.
Step-by-Step Troubleshooting Methodologies

Protocol A: pH-Solubility Profiling and pH Adjustment Objective: To prevent free-base disproportionation and ensure the compound remains in its ionized, soluble state.

  • Baseline Measurement: Weigh 10 mg of 4-Piperidinyl 2-furoate HCl into a clear glass vial. Add 1 mL of deionized water.

  • Agitation: Vortex for 60 seconds. If a cloudy suspension forms, measure the pH of the slurry using a micro-pH probe.

  • Acidification: If the pH is > 6.5, the compound is likely undergoing disproportionation. Titrate the solution dropwise with 0.1 M Citric Acid or 0.1 M Acetic Acid (avoid HCl to prevent the common-ion effect) until the pH reaches 4.5.

  • Validation: Sonicate the vial for 5 minutes at 25°C. The solution should clarify. Filter through a 0.22 µm PTFE syringe filter to confirm the absence of micro-particulates.

Protocol B: Overcoming the Common-Ion Effect via Salt Metathesis Objective: If the experimental design requires a highly acidic environment (e.g., gastric simulation), the HCl salt must be converted to a non-halide salt to bypass the common-ion effect[1].

  • Free-Basing: Dissolve the HCl salt in a biphasic mixture of Dichloromethane (DCM) and water. Add 1 M NaOH dropwise until the aqueous layer reaches pH 12, liberating the free amine[5].

  • Extraction: Extract the free base into the DCM layer. Wash the organic layer with brine and dry over anhydrous Na2​SO4​ .

  • Salt Formation: Filter the drying agent and evaporate the DCM under reduced pressure. Redissolve the free base in dry ethanol.

  • Precipitation: Add 1.05 equivalents of Methanesulfonic acid (to form the mesylate salt) or Sulfuric acid (to form the sulfate salt). Stir at 0°C until the new, highly soluble salt precipitates. Filter and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: My compound dissolves initially, but a fine white precipitate forms after 30 minutes. What is happening? A: This is a classic case of supersaturation followed by disproportionation[6]. When initially dissolved, the local pH might be low enough to support solubility. However, as the system equilibrates with atmospheric CO2​ or the unbuffered water, the pH shifts upward, crossing the pHmax​ . The protonated amine converts to the insoluble free base and slowly crystallizes out. Solution: Always use a buffered medium (e.g., acetate buffer pH 4.5) rather than pure unbuffered water.

Q: Can I use heat to force the compound into solution? A: While heating increases kinetic energy and temporarily disrupts the crystal lattice, it is not recommended for 4-Piperidinyl 2-furoate. The furoate ester linkage is susceptible to base- or acid-catalyzed hydrolysis at elevated temperatures. If the compound precipitates upon cooling to room temperature, you have exceeded its thermodynamic solubility limit[6]. Use a co-solvent (e.g., 5-10% DMSO or Ethanol) instead of heat.

Q: I am using 0.1 M HCl as my solvent, but the solubility is worse than in pure water. Why? A: You are observing the common-ion effect[2]. The massive excess of chloride ions from the 0.1 M HCl forces the solubility equilibrium of the hydrochloride salt backward, causing it to remain solid. To achieve high solubility in low pH, you must either use a different acid (like phosphoric acid) or synthesize a different salt form (like a mesylate or phosphate)[1].

Q: How do I remove excess HCl if my purchased batch is too acidic and degrading my assay? A: Excess trapped HCl (often a byproduct of the crystallization process) can be neutralized by free-basing the amine using a mild inorganic base (like NaHCO3​ or 1M NaOH), extracting it into an organic solvent, and then carefully re-precipitating it with exactly 1.0 equivalent of HCl[5].

References

  • Source: uspto.
  • Source: rjpdft.
  • Source: benchchem.
  • Can anyone suggest how to neutralize aminehydrochlorides?
  • Source: grokipedia.
  • Source: libretexts.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Piperidinyl 2-furoate hydrochloride

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6). This guide is engineered for drug development professionals and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6). This guide is engineered for drug development professionals and process chemists. It provides mechanistic troubleshooting, quantitative solubility profiling, and self-validating protocols to overcome common challenges such as oiling out, ester hydrolysis, and polymorphic impurities inherent to amine hydrochloride salts.

Part 1: Expert Q&A - Mechanistic Troubleshooting

Q1: Why does my 4-Piperidinyl 2-furoate hydrochloride "oil out" (liquid-liquid phase separation) instead of forming crystals upon cooling? A1: Oiling out occurs when the supersaturation level rapidly exceeds the metastable zone width (MZW), causing the system to cross the binodal curve before nucleation can occur. The energetic barrier for liquid-liquid phase separation (LLPS) is lower than that for crystal nucleation under high supersaturation. For amine hydrochlorides, this is highly prevalent when using strong non-polar anti-solvents (like heptane) because the highly polar hydrochloride salt resists partitioning into the non-polar phase. Corrective Action: Map the phase diagram to stay strictly within the MZW. Transition to a milder anti-solvent like Methyl tert-butyl ether (MTBE) and introduce seed crystals just below the solubility curve to bypass the primary nucleation barrier.

Q2: I am observing significant degradation and poor purity during the dissolution step. What is driving this? A2: 4-Piperidinyl 2-furoate contains a sensitive ester linkage. In the presence of residual moisture and the inherent acidity of the hydrochloride salt, elevated temperatures (>60°C) catalyze ester hydrolysis, yielding 4-piperidinol and 2-furoic acid. The protonated amine increases local acidity, making the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. Corrective Action: Limit dissolution temperatures to <50°C and utilize strictly anhydrous solvent systems.

Q3: How do I select the optimal solvent system for this specific hydrochloride salt? A3: The formation of hydrochloride salts is a standard pharmaceutical strategy to improve the physicochemical properties of basic amines[1]. The chloride ion in amine hydrochlorides acts as a highly effective hydrogen bond acceptor, strongly influencing its solubility profile in protic solvents[2]. While aqueous or highly methanolic systems are excellent for initial dissolution, they often result in poor final yields due to the high solubility of the resulting hydrochloride salt[3]. Corrective Action: A binary solvent/anti-solvent system is required. Anhydrous Isopropanol (IPA) serves as an optimal primary solvent (providing a good temperature-solubility gradient), while an aprotic anti-solvent like MTBE drives supersaturation safely.

Part 2: Quantitative Data & Troubleshooting Matrices

To engineer a robust crystallization process, you must understand the thermodynamic boundaries of your compound. Below is the representative solubility profile and a rapid-response troubleshooting matrix.

Table 1: Solubility Profile for 4-Piperidinyl 2-furoate HCl
Solvent SystemSolubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)Mechanistic Suitability
Water >200>300Poor: High yield loss; severe risk of ester hydrolysis.
Methanol 120250Moderate: Excellent for dissolution, but terminal yield is poor.
Isopropanol (IPA) 1585Excellent: Ideal primary solvent. Good thermal gradient.
MTBE <1<2Excellent: Ideal anti-solvent. Lowers solubility without LLPS.
Heptane <0.1<0.5Poor: Induces severe oiling out due to extreme polarity mismatch.
Table 2: Process Troubleshooting Matrix
SymptomMechanistic Root CauseCorrective Action
Oiling Out (LLPS) Supersaturation exceeds MZW; solute-rich liquid phase forms instead of solid nuclei.Reduce cooling rate to 0.1°C/min; add seeds at higher temp; switch anti-solvent to MTBE.
Ester Hydrolysis Acid-catalyzed cleavage of the 2-furoate ester driven by heat and trace water.Maintain T < 50°C; strictly use anhydrous solvents; dry equipment thoroughly.
Agglomeration Rapid secondary nucleation combined with inadequate shear/mixing.Optimize agitation (100-200 RPM); implement a temperature cycling (Ostwald ripening) step.
Poor Yield High terminal solubility in the chosen solvent system[3].Increase MTBE anti-solvent ratio; lower terminal cooling temperature to 0-5°C.

Part 3: Workflow Visualization

The following logic tree dictates the optimization path for the anti-solvent cooling crystallization of 4-Piperidinyl 2-furoate hydrochloride.

Workflow N1 1. Dissolve API in Primary Solvent (Anhydrous IPA, <50°C) N2 2. Clarifying Filtration (Remove insoluble impurities) N1->N2 N3 3. Is Solution Clear? N2->N3 N4 Re-filter or Adjust Temp N3->N4 No N5 4. Controlled Cooling to MZW (Cool at 0.2°C/min to 35°C) N3->N5 Yes N4->N2 N6 5. Seed Addition (1-2 wt% seed crystals) N5->N6 N7 6. Anti-Solvent Titration (Add MTBE dropwise) N6->N7 N8 7. Oiling Out Detected? N7->N8 N9 Halt Anti-Solvent, Hold Temp (Allow nucleation to catch up) N8->N9 Yes N10 8. Final Cooling & Aging (Cool to 5°C, Hold 2h) N8->N10 No N9->N7 N11 9. Filtration & Vacuum Drying (40°C, <50 mbar) N10->N11

Workflow for optimizing the anti-solvent cooling crystallization of amine hydrochloride salts.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Anti-Solvent Cooling Crystallization methodology. Every step includes a built-in validation checkpoint to ensure the system is behaving thermodynamically as expected.

Step 1: Dissolution
  • Action: Suspend 4-Piperidinyl 2-furoate HCl in anhydrous Isopropanol (10 volumes relative to API weight). Heat the suspension to 45°C under a nitrogen atmosphere with moderate agitation (150 RPM).

  • Causality: Anhydrous conditions and strict temperature control (T < 50°C) prevent the acid-catalyzed hydrolysis of the sensitive furoate ester.

  • Validation Check: The solution must become optically clear. Self-Validation: If turbidity persists after 30 minutes at 45°C, the undissolved material is likely an inorganic impurity or degraded polymer. Proceed to hot filtration; do not increase the temperature.

Step 2: Clarification and Cooling to the Metastable Zone
  • Action: Perform a polishing filtration through a 0.45 µm PTFE filter into a pre-warmed reactor. Cool the filtrate at a strictly controlled rate of 0.2°C/min down to 35°C.

  • Causality: A slow, linear cooling profile prevents the system from crossing the labile boundary, which would trigger uncontrolled primary nucleation and trap impurities in the crystal lattice.

  • Validation Check: The solution must remain clear at 35°C. Self-Validation: If spontaneous nucleation occurs during cooling, the initial concentration was too high (supersaturation was generated too rapidly). The solvent volume must be increased in the next iteration.

Step 3: Seeding
  • Action: Introduce 1-2 wt% of pre-milled, high-purity 4-Piperidinyl 2-furoate HCl seed crystals. Hold the temperature at 35°C for 1 hour.

  • Causality: Seeding bypasses the high energy barrier of primary nucleation, ensuring consistent polymorph formation and controlling the final particle size distribution.

  • Validation Check: Inspect visually or via Focused Beam Reflectance Measurement (FBRM). Self-Validation: The seed crystals must remain suspended and not dissolve. If they dissolve, the system is undersaturated (add anti-solvent first). If a massive crash occurs immediately, the system was over-supersaturated.

Step 4: Anti-Solvent Addition
  • Action: Titrate anhydrous MTBE (15 volumes) into the reactor over 4 hours using a programmable dosing pump.

  • Causality: MTBE lowers the solubility of the hydrochloride salt gradually without inducing liquid-liquid phase separation (oiling out) as aggressively as aliphatic hydrocarbons.

  • Validation Check: Monitor the slurry density. The increase in turbidity should be gradual and crystalline. Self-Validation: If distinct liquid droplets form on the reactor wall (oiling out), immediately halt the MTBE addition and hold the temperature until the droplets crystallize before resuming.

Step 5: Final Cooling, Isolation, and Drying
  • Action: Cool the slurry to 5°C at 0.1°C/min. Hold for 2 hours to maximize yield. Filter the slurry, wash the cake with cold IPA/MTBE (1:2), and dry under vacuum (<50 mbar) at 40°C.

  • Causality: Terminal cooling maximizes yield[1]. Vacuum drying at mild temperatures removes residual solvent without risking thermal degradation of the ester.

  • Validation Check: Weigh the product continuously or at intervals. Self-Validation: Drying is complete only when a constant weight is achieved (ΔW < 0.1% over a 2-hour period).

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at:[Link]

  • Method for salt preparation (US20100204470A1).Google Patents.

Sources

Optimization

reducing byproduct formation in 4-Piperidinyl 2-furoate hydrochloride reactions

Technical Support Center: Optimizing 4-Piperidinyl 2-Furoate Hydrochloride Synthesis As a Senior Application Scientist in early-phase drug development, I frequently consult on the synthesis of functionalized piperidines....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 4-Piperidinyl 2-Furoate Hydrochloride Synthesis

As a Senior Application Scientist in early-phase drug development, I frequently consult on the synthesis of functionalized piperidines. The synthesis of 4-piperidinyl 2-furoate hydrochloride—typically achieved via the esterification of N-Boc-4-piperidinol with 2-furoyl chloride followed by acid-catalyzed deprotection—presents unique chemoselectivity challenges. The electron-rich furan ring is highly sensitive to electrophilic degradation, and the ester linkage is susceptible to hydrolysis under strongly acidic conditions.

This guide bypasses generic troubleshooting to provide mechanistic causality, self-validating protocols, and quantitative data to help you eliminate byproduct formation.

Part 1: Diagnostic Data Matrix

To establish a baseline for reaction optimization, we must first understand how varying the Boc-deprotection conditions impacts the chemoselectivity of the final hydrochloride salt formation.

Table 1: Comparative Analysis of Byproduct Formation under Varying Deprotection Conditions

Deprotection SystemCation ScavengerSystem Water ContentTarget Yield (%)t-Butyl Alkylation (%)Ester Hydrolysis (%)
4M HCl / 1,4-DioxaneNone< 100 ppm72.025.0< 1.0
4M HCl / 1,4-Dioxane Anisole (5 eq) < 100 ppm 96.5 < 1.0 < 1.0
Aqueous HCl (3M)NoneHigh (Aqueous)15.05.080.0
TFA / CH₂Cl₂ *Triethylsilane< 100 ppm88.0< 1.0< 1.0

*Note: Trifluoroacetic acid (TFA) yields the trifluoroacetate salt. An additional, yield-reducing ion-exchange step is required to isolate the target hydrochloride salt, making anhydrous HCl the superior choice.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: During LC-MS analysis of my final product, I am observing a significant impurity with a mass increase of +56 Da. What is this, and how do I eliminate it? A1: A +56 Da mass shift corresponds to the addition of a tert-butyl group. During the acid-catalyzed deprotection of the N-Boc group, a highly reactive tert-butyl cation is generated. Because the furan ring of your ester is highly electron-rich, it acts as a nucleophile and undergoes rapid Friedel-Crafts alkylation (electrophilic aromatic substitution) by this cation[1]. Causality & Solution: To prevent furan degradation, you must introduce a sacrificial nucleophile that outcompetes the furan ring. Adding 5 equivalents of anisole or thioanisole to your reaction mixture effectively traps the tert-butyl cation, forming harmless, highly soluble byproducts (e.g., tert-butylanisole) that are easily washed away during filtration[1].

Q2: My overall yield is extremely low, and NMR shows significant amounts of cleaved 4-piperidinol and 2-furoic acid. Why is my ester degrading? A2: This is a classic symptom of ester hydrolysis during the Boc deprotection step. While the furoate ester is stable under neutral conditions, the combination of strong acid (HCl) and adventitious moisture rapidly catalyzes ester cleavage. The presumptive role of HCl is to protonate the carbamate, but if water is present, it acts as a nucleophile to attack the protonated ester carbonyl[2]. Causality & Solution: You must rigorously exclude water. Switch from aqueous acids to strictly anhydrous 4M HCl in 1,4-dioxane. Furthermore, implement a self-validating check: always measure the water content of your solvent via Karl Fischer titration before adding the acid[2].

Q3: During the esterification step, the reaction turns dark brown, and I see multiple baseline oligomers on my TLC plate. How can I clean this up? A3: 2-Furoyl chloride is highly reactive and prone to degradation if exposed to localized heating or excessive unbuffered base. Causality & Solution: When using Triethylamine (Et₃N) and 4-Dimethylaminopyridine (DMAP), temperature control and the order of addition are critical. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate. This lowers the activation energy of the esterification, allowing the reaction to proceed at 0 °C[3]. By adding the furoyl chloride dropwise at 0 °C, you prevent the exothermic spikes that cause the furan ring to polymerize into dark, tar-like oligomers.

Part 3: Process Workflows

Workflow A N-Boc-4-piperidinol + 2-Furoyl Chloride B Esterification (Et3N, DMAP) A->B C N-Boc-4-piperidinyl 2-furoate B->C >90% Yield D Boc Deprotection (4M HCl in Dioxane) C->D E 4-Piperidinyl 2-furoate HCl (Target) D->E Anhydrous + Scavenger F Ester Hydrolysis (Byproduct) D->F Moisture Present G Furan Alkylation (Byproduct) D->G No Scavenger

Fig 1. Synthesis workflow of 4-piperidinyl 2-furoate HCl and byproduct divergence pathways.

Mechanism A Protonated N-Boc Intermediate B tert-Butyl Cation Formation A->B -CO2, -Piperidinyl 2-furoate C Electrophilic Attack on Furan Ring B->C Unscavenged (Alkylation) D Trapped by Anisole (Safe Byproduct) B->D Anisole added (Quenched) E Isobutylene Gas (Vented) B->E Deprotonation

Fig 2. Mechanistic pathway of tert-butyl cation generation and subsequent trapping vs. alkylation.

Part 4: Validated Experimental Protocols

Protocol A: Esterification (Synthesis of N-Boc-4-piperidinyl 2-furoate)

This protocol utilizes DMAP to accelerate acylation at low temperatures, preventing furan degradation.

  • Preparation: In an oven-dried 500 mL round-bottom flask under N₂ atmosphere, dissolve N-Boc-4-piperidinol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 10 minutes at room temperature to ensure homogenization.

  • Thermal Control: Submerge the flask in an ice-water bath and cool the mixture strictly to 0 °C.

  • Acylation: Dissolve 2-furoyl chloride (1.2 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C.

  • Self-Validation Gate: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Verify reaction completion via TLC (Hexanes:EtOAc 7:3); the N-Boc-4-piperidinol spot (Rf ~0.2) must be completely consumed before proceeding.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl, brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

Protocol B: Anhydrous Boc Deprotection (Formation of the Hydrochloride Salt)

This protocol utilizes anhydrous conditions and a cation scavenger to prevent ester hydrolysis and Friedel-Crafts alkylation.

  • Preparation: Dissolve N-Boc-4-piperidinyl 2-furoate (1.0 eq) in anhydrous 1,4-dioxane (0.15 M) in a dry flask equipped with a nitrogen line.

  • Scavenger Addition: Add anisole (5.0 eq) to the solution to act as a tert-butyl cation trap.

  • Self-Validation Gate: Extract a 1 mL aliquot and verify the total water content of the mixture is <100 ppm via Karl Fischer titration. Do not proceed if moisture is detected.

  • Acidification: Cool the mixture to 10 °C. Slowly add 4M HCl in 1,4-dioxane (10.0 eq).

  • Deprotection: Stir the mixture at room temperature for 3-4 hours. The hydrochloride salt of the product will precipitate out of the dioxane solution as a white solid.

  • Isolation: Dilute the suspension with anhydrous diethyl ether to maximize precipitation. Filter the solid under a blanket of N₂ (the salt is hygroscopic).

  • Purification: Wash the filter cake thoroughly with cold anhydrous diethyl ether to remove the anisole, trapped tert-butyl byproducts, and residual acid. Dry in a vacuum oven at 40 °C for 12 hours.

Part 5: References[2] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Link[1] Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ACS Publications. Link[3] US7101866B2 - Anti-inflammatory androstane derivative. Google Patents. Link

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4-Piperidinyl 2-furoate Hydrochloride

Welcome to the Technical Support Center. 4-Piperidinyl 2-furoate hydrochloride presents a unique, tripartite stability challenge for researchers and formulation scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Piperidinyl 2-furoate hydrochloride presents a unique, tripartite stability challenge for researchers and formulation scientists. Its degradation is driven by three intersecting vulnerabilities: the severe hygroscopicity of the piperidine hydrochloride salt, the hydrolytic lability of the furoate ester bond, and the oxidative susceptibility of the electron-rich furan ring.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure the long-term integrity of your active pharmaceutical ingredient (API).

Section 1: Expert Troubleshooting & FAQs (Mechanistic Analysis)

Q1: We store our 4-Piperidinyl 2-furoate hydrochloride at 4°C, but NMR analysis still shows significant cleavage into 4-piperidinol and 2-furoic acid over 6 months. Why? A: The root cause is the hygroscopic nature of the hydrochloride (HCl) salt, not just the ambient temperature. HCl salts are notoriously prone to absorbing atmospheric moisture, which exponentially increases the solid-state water activity ( aw​ ) within the powder bed[1]. Even at 4°C, if the container is not hermetically sealed with an active desiccant, this absorbed moisture creates a highly reactive microenvironment. The localized water acts as a nucleophile, initiating the hydrolysis of the furoate ester bond[2]. To arrest this degradation, you must control humidity as strictly as temperature.

Q2: Older batches of the API have developed a distinct yellow-to-brown discoloration and have become slightly gummy. Is this related to ester hydrolysis? A: No, discoloration and "gumminess" are classic physical signatures of furan ring oxidation, not ester hydrolysis. The furan ring is an electron-rich heteroaromatic system highly susceptible to autoxidation when exposed to oxygen and photons. This oxidative process generates highly reactive intermediates, such as epoxides or cis-enediones[3]. Because these intermediates are thermodynamically unstable, they rapidly undergo ring-opening and cross-linking reactions, forming dimers, trimers, and eventually complex polymeric gums that appear yellow or brown[4].

Q3: We are formulating this API into a solid dosage form. Does the choice of excipient matter if the formulation is kept perfectly dry? A: Yes, excipient selection is critical because solid-state stability is heavily influenced by microenvironmental pH. Even in seemingly "dry" powders, trace moisture (often introduced by excipients like microcrystalline cellulose) allows acid-base interactions at the particle interfaces. If the API is formulated with basic excipients, the microenvironmental pH shifts, accelerating base-catalyzed ester hydrolysis[2]. Conversely, the API's own HCl salt can act as a proton donor, promoting acid-catalyzed degradation if water activity thresholds are breached[5].

Section 2: Quantitative Degradation Profiling

To effectively monitor the stability of 4-Piperidinyl 2-furoate hydrochloride, it is crucial to understand the kinetics and visual indicators of its primary degradation pathways.

Degradation PathwayPrimary TriggerKey Intermediates / DegradantsKinetic Impact & Visual Cues
Ester Hydrolysis High water activity ( aw​ ), extreme micro-pH4-piperidinol, 2-furoic acidRapid loss of API purity; usually visually undetectable (remains a white powder).
Furan Autoxidation Oxygen (O₂), Photons (UV/Vis light)Epoxides, cis-enedionesFormation of dimers/polymers; visible yellowing or browning; gummy texture.
Deliquescence Relative Humidity (RH) > Critical RH of HCl saltHydrated API complexesPowder caking, loss of flowability, exponential acceleration of hydrolysis.

Section 3: Standard Operating Procedure (SOP): Long-Term Storage & Reconstitution

To prevent both hydrolysis and oxidation, storage protocols must eliminate moisture, oxygen, and light. This methodology utilizes a self-validating system to guarantee environmental integrity.

Phase 1: Controlled Aliquoting
  • Atmospheric Control: Transfer the bulk API into a glove box purged with dry Argon (Argon is denser than Nitrogen and provides a superior protective blanket against O₂).

  • Primary Packaging: Weigh the API into amber glass vials (to block UV/Vis photons that catalyze furan autoxidation). Do not use standard clear glass.

  • Headspace Purging: Gently blow a stream of dry Argon over the powder bed for 15 seconds to displace any residual ambient air before immediately capping with a PTFE-lined septum closure.

Phase 2: Secondary Packaging & Storage
  • Desiccation & Validation: Place the sealed amber vials into a secondary Mylar pouch. Add two items to the pouch:

    • A fresh silica gel desiccant packet (to maintain aw​ near zero).

    • A color-indicating oxygen scavenger packet (Self-Validation Step: If the packet changes from pink to blue during storage, the seal has failed and the batch must be re-tested for oxidative degradation).

  • Thermal Control: Vacuum-seal the Mylar pouch and store at -20°C (for <6 months) or -80°C (for >6 months).

Phase 3: Reconstitution (Critical Step)
  • Thermal Equilibration: Do not open the vial immediately upon removal from the freezer. Cold surfaces drastically lower the local dew point. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the hygroscopic HCl salt, spiking the water activity and initiating solid-state ester hydrolysis.

  • Thawing: Allow the sealed vial to sit in a room-temperature desiccator for at least 60 minutes before breaking the seal.

Section 4: Degradation Pathway Visualization

The following diagram maps the dual vulnerabilities of 4-Piperidinyl 2-furoate hydrochloride, illustrating how environmental triggers drive specific chemical breakdowns.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation Pathway cluster_oxidation Oxidative Degradation Pathway API 4-Piperidinyl 2-furoate HCl (Intact Active Ingredient) Moisture Moisture Absorption (Hygroscopic HCl Salt) API->Moisture High Water Activity (aw) OxygenLight O2 / Light Exposure (Autoxidation) API->OxygenLight Aerobic Conditions EsterHydrolysis Ester Bond Cleavage (Acid/Base Catalyzed) Moisture->EsterHydrolysis Piperidinol 4-Piperidinol EsterHydrolysis->Piperidinol FuroicAcid 2-Furoic Acid EsterHydrolysis->FuroicAcid FuranOxidation Furan Ring Oxidation (Epoxide / Enedione) OxygenLight->FuranOxidation Polymers Polymerization (Yellow/Brown Gums) FuranOxidation->Polymers

Mechanistic pathways of 4-Piperidinyl 2-furoate HCl degradation via hydrolysis and oxidation.

References

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development GSC Online Press[Link]

  • Development of methodology for the study of API sensitivity to hydrolytic degradations at different pH conditions in solid-state University of Chemistry and Technology Prague (vscht.cz)[Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring National Institutes of Health (NIH)[Link]

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components National Renewable Energy Laboratory (NREL)[Link]

  • Hydrates, Solvates, and Water Activity: Managing Moisture-Driven Solid-Form Change in Small-Molecule APIs Solitek Pharma[Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 4-Piperidinyl 2-Furoate Hydrochloride Derivatives

Welcome to the technical support center for the synthesis and handling of 4-Piperidinyl 2-furoate hydrochloride and its derivatives. These compounds, while valuable scaffolds in medicinal chemistry, present unique synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of 4-Piperidinyl 2-furoate hydrochloride and its derivatives. These compounds, while valuable scaffolds in medicinal chemistry, present unique synthetic challenges, primarily due to steric hindrance. The bulky piperidine ring impedes the approach of reagents to the reactive centers, often leading to low yields, slow reactions, and purification difficulties.

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer robust, validated solutions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Synthesis & Reaction Optimization

Question 1: I am experiencing very low to no yield in my esterification reaction between N-Boc-4-hydroxypiperidine and 2-furoic acid using standard EDC/DMAP coupling. What is the primary cause and how can I fix it?

Answer: This is a classic and frequently encountered problem. The low yield is overwhelmingly due to steric hindrance. The axial and equatorial hydrogens on the piperidine ring create a sterically congested environment around the C4-hydroxyl group. This bulkiness physically blocks the approach of the activated 2-furoic acid, making the required nucleophilic attack on the carbonyl carbon extremely difficult and slow. Standard carbodiimide reagents like EDC are often not potent enough to overcome this significant energy barrier on their own.[1]

Here is a systematic approach to troubleshoot this issue:

A) Switch to a More Reactive Electrophile: The Acid Chloride Route

The most reliable solution is to bypass the need for carboxylic acid activation by using the more electrophilic 2-furoyl chloride . This significantly lowers the activation energy of the reaction.

Experimental Protocol: Acylation with 2-Furoyl Chloride

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM). Add a nucleophilic catalyst, such as 4-dimethylaminopyridine (4-DMAP) (0.1-0.2 equiv.) and a non-nucleophilic base like triethylamine (1.5 equiv.).[1][2]

  • Addition of Acid Chloride: Cool the mixture to 0°C in an ice bath. Slowly, add a solution of 2-furoyl chloride (1.2 equiv.) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. The progress should be diligently monitored by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

B) Enhance Carboxylic Acid Activation: Advanced Coupling Reagents

If you must use 2-furoic acid, more powerful activation methods are necessary.

  • Yamaguchi Esterification: This method is highly effective for sterically hindered systems.[1] It involves using 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride intermediate.

Workflow: Logic for Choosing Your Synthetic Route

Caption: Decision workflow for esterification strategy.

Question 2: My reaction is still very slow, even with 2-furoyl chloride and 4-DMAP. How can I accelerate it without causing decomposition?

Answer: Sterically hindered reactions are often inherently slow.[1] If your reaction is clean but sluggish, optimizing the reaction conditions can provide the necessary energy to overcome the activation barrier.

ParameterRecommended ActionRationale & Caution
Temperature Gently heat the reaction to 35-40°C (refluxing DCM) or switch to a higher boiling point solvent like THF or Toluene and heat to 50-60°C.Increasing temperature provides more kinetic energy for molecules to overcome the activation barrier.[1][2] Caution: Monitor closely for the appearance of side products (e.g., elimination, decomposition). Do not overheat.
Reaction Time Extend the reaction time to 24-48 hours.Many sterically hindered couplings simply require more time to reach completion. Ensure your starting materials are stable under these conditions.[1]
Catalyst Consider using 1-Methylimidazole (MI) instead of or in addition to 4-DMAP.MI has been shown to be an excellent and highly efficient nucleophilic catalyst for the acylation of sterically hindered alcohols, often outperforming 4-DMAP.[2]
Solvent Screen different aprotic solvents (e.g., THF, Toluene, Acetonitrile).Solvent effects can be complex, influencing reagent solubility and transition state stabilization. A quick screen can sometimes reveal a more optimal medium.[1]
Category 2: Purification & Salt Formation

Question 3: I have successfully synthesized the N-Boc protected ester, but now I'm struggling with the final deprotection and hydrochloride salt formation. How can I get a pure, crystalline product?

Answer: This is a multi-step challenge involving clean deprotection, effective purification, and proper crystallization. The hydrochloride salt's high polarity can make it difficult to handle with standard organic chemistry techniques.

Step 1: Boc Deprotection

The standard and most effective method is using a strong acid. This cleaves the Boc group and simultaneously protonates the piperidine nitrogen to form the desired salt in one step.

Experimental Protocol: Deprotection and Salt Formation

  • Dissolution: Dissolve the purified N-Boc-4-piperidinyl 2-furoate (1.0 equiv.) in a minimal amount of an appropriate solvent like anhydrous Dioxane, Methanol, or Diethyl Ether.

  • Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in Dioxane (e.g., 4M) or HCl in Diethyl Ether dropwise until the solution is saturated and a precipitate forms.[3]

  • Isolation: Stir the resulting slurry at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Collect the solid product by vacuum filtration.

Step 2: Purification and Crystallization

The crude hydrochloride salt is often contaminated with residual acid or organic impurities. Direct chromatography of the salt on silica gel is generally not recommended.

Troubleshooting Workflow: Salt Purification

Caption: Systematic workflow for purifying the final hydrochloride salt.

  • Solvent Wash: Before attempting recrystallization, wash the crude solid product thoroughly with a non-polar solvent like diethyl ether or hexane.[4] This is highly effective at removing non-polar organic impurities without dissolving your polar salt product.

  • Recrystallization: 2-Propanol is often the solvent of choice for recrystallizing amine hydrochloride salts.[4] Dissolve the salt in a minimal amount of hot 2-propanol and allow it to cool slowly. If crystals do not form, the careful addition of a less polar co-solvent like diethyl ether can induce precipitation.[4]

  • Characterization: Successful formation of the hydrochloride salt can be confirmed by ¹H NMR spectroscopy. Protons on the carbons adjacent to the newly protonated nitrogen (the α-protons of the piperidine ring) will typically show a significant downfield shift compared to the free base.[5]

By systematically addressing the steric challenges in the esterification step and employing a robust purification strategy for the final salt, researchers can reliably and efficiently synthesize 4-Piperidinyl 2-furoate hydrochloride derivatives.

References

  • Technical Support Center: Overcoming Steric Hindrance in Thioester Synthesis. Benchchem.
  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022).
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • Purification of organic hydrochloride salt?. ResearchGate. (2017).
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022).

Sources

Troubleshooting

purification techniques for crude 4-Piperidinyl 2-furoate hydrochloride mixtures

Welcome to the Technical Support Center for the isolation and purification of 4-Piperidinyl 2-furoate hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Piperidinyl 2-furoate hydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the causality behind each chemical manipulation, ensuring that researchers and drug development professionals can troubleshoot complex mixtures, prevent product loss, and establish self-validating workflows.

Core Purification Logic & Workflow

The purification of crude 4-piperidinyl 2-furoate hydrochloride relies on manipulating the ionization state of the piperidine nitrogen. By toggling between the water-soluble hydrochloride salt and the lipophilic freebase, we can selectively partition the target molecule away from unreacted furoic acid, inorganic salts, and neutral byproducts.

Workflow N1 Crude 4-Piperidinyl 2-furoate HCl Mixture N2 Freebasing (aq. NaOH) pH > 12 N1->N2 Deprotonation N3 Organic Extraction (DCM / EtOAc) N2->N3 Phase Separation N4 Anhydrous Drying (Na2SO4) N3->N4 Water Removal N5 Anhydrous HCl Addition (IPA/HCl) N4->N5 Reprotonation N6 Recrystallization (Hot Isopropanol) N5->N6 Crude Salt Isolation N7 Pure 4-Piperidinyl 2-furoate Hydrochloride N6->N7 Thermal Cycling

Workflow for the purification of 4-Piperidinyl 2-furoate hydrochloride.

Troubleshooting Guides & FAQs

Q1: How do I effectively separate the target freebase from acidic and neutral impurities? A: This is achieved through a rigorous acid-base liquid-liquid extraction[1].

  • Causality: The crude hydrochloride salt is highly water-soluble. By basifying the aqueous solution to a pH > 12 using NaOH, the piperidine nitrogen is deprotonated. This renders the 4-piperidinyl 2-furoate highly lipophilic, driving it into an organic solvent (like dichloromethane)[2]. Meanwhile, acidic impurities (such as unreacted 2-furoic acid) are converted into water-soluble sodium salts and remain trapped in the aqueous waste layer[1].

ImpurityLogic Start Crude Mixture (Target + Impurities) Acidic Acidic Impurities (e.g., Furoic Acid) Start->Acidic Neutral Neutral Impurities (e.g., Byproducts) Start->Neutral Target 4-Piperidinyl 2-furoate (Protonated) Start->Target Aqueous Aqueous Phase (pH > 12) Acidic->Aqueous Soluble as Na+ salts Organic Organic Phase (DCM / EtOAc) Neutral->Organic Co-extracts Recryst Recrystallization (Mother Liquor) Neutral->Recryst Cleared in thermal cycle Target->Organic Deprotonated to Freebase

Logical relationships in impurity separation during acid-base extraction.

Q2: Why does my product "oil out" instead of crystallizing during hydrochloride salt formation? A: "Oiling out" (forming a dense, biphasic liquid system instead of a crystal lattice) occurs when the newly formed hydrochloride salt is highly solvated by residual water or an improper solvent system[3].

  • Causality: Amine hydrochlorides are highly hygroscopic. If the organic extract is not rigorously dried, the introduction of HCl creates a localized aqueous micro-environment where the salt dissolves into an oil rather than nucleating into a solid.

  • Solution: Ensure the organic extract is rigorously dried over anhydrous Na₂SO₄. When re-salting, strictly use an anhydrous acid source—such as HCl gas dissolved in isopropanol (IPA) or ethereal HCl—rather than aqueous hydrochloric acid[4].

Q3: What is the optimal recrystallization solvent system for this specific hydrochloride salt? A: Isopropanol (IPA) is the industry standard for piperidine derivative hydrochlorides due to its steep solubility gradient[5][6].

Table 1: Solvent Selection for 4-Piperidinyl 2-furoate HCl Recrystallization

Solvent SystemCold Solubility (0°C)Hot Solubility (80°C)Expected YieldImpurity Clearance Profile
Isopropanol (IPA) Low (<5 mg/mL)High (>100 mg/mL)80–86%Excellent; effectively clears polar byproducts[6].
Ethanol / Diethyl Ether Very LowHigh~90%Good; however, risks trapping solvent in the crystal lattice.
Acetone InsolubleLowN/APoor; inadequate solubility gradient for thermal cycling.
Water Very HighVery HighN/APoor; target compound cannot be easily recovered[5].

Q4: My crude mixture has a distinct yellow/brown discoloration. How is this removed? A: Discoloration is typically caused by trace oxidation products or degradation of the furoate moiety[3].

  • Solution: During the recrystallization phase, introduce activated carbon (charcoal) to the hot isopropanol solution before the hot-filtration step[4]. The porous structure of activated carbon selectively adsorbs these high-molecular-weight conjugated impurities, yielding a pristine white hydrochloride salt upon cooling.

Validated Experimental Protocols

Protocol 1: Freebasing and Liquid-Liquid Extraction

Objective: Isolate the 4-piperidinyl 2-furoate freebase from polar and acidic impurities.

  • Dissolution: Suspend the crude mixture in a 1:1 biphasic system of distilled water and dichloromethane (DCM)[1].

  • Basification: Cool the vessel in an ice bath (0–5°C) to prevent base-catalyzed ester hydrolysis. Slowly add 2M NaOH dropwise under vigorous stirring until the aqueous layer reaches pH > 12[1].

    • Causality: High pH deprotonates the piperidine nitrogen, converting the water-soluble salt into a lipophilic freebase, driving it into the DCM layer[2].

    • Self-Validation Step: Test the aqueous layer with pH paper. If the pH drops below 12 after stirring, basification is incomplete; add more NaOH.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower DCM layer. Extract the remaining aqueous phase with two additional volumes of DCM to ensure complete recovery[1].

  • Washing & Drying: Wash the combined DCM extracts with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄.

    • Self-Validation Step: The organic layer must transition from turbid to completely transparent, confirming the absolute removal of emulsified water.

Protocol 2: Anhydrous Hydrochloride Salt Formation & Recrystallization

Objective: Re-precipitate the purified ester as a stable, highly pure hydrochloride salt.

  • Concentration: Filter off the Na₂SO₄ and concentrate the DCM solution under reduced pressure to ~25% of its original volume.

  • Salting: Chill the concentrated extract to 0°C. Slowly add a stoichiometric equivalent of anhydrous HCl dissolved in isopropanol (IPA)[4].

    • Causality: Utilizing an anhydrous acid source prevents the hygroscopic salt from "oiling out" into a biphasic liquid, forcing solid nucleation[3].

  • Recrystallization: Isolate the crude precipitate via vacuum filtration. Transfer to an Erlenmeyer flask and add boiling IPA dropwise until the solid just dissolves[6].

  • Thermal Cycling: Allow the solution to cool ambiently to room temperature, then transfer to an ice bath for 3 hours[7].

    • Self-Validation Step: The formation of fine, white, needle-like crystals indicates successful lattice formation without trapped solvent.

  • Isolation: Filter the purified crystals, wash with a minimal volume of ice-cold IPA, and dry under high vacuum at 40°C to constant weight[7].

References

  • Google Patents. "WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Google Patents. "US5948914A - Piperidine derivative and process for preparing the same.
  • Google Patents. "KR20140067368A - Process for preparing eperisone hydrochloride.
  • Organic & Biomolecular Chemistry (RSC). "Synthesis and antimalarial evaluation of amide and urea derivatives based on the thiaplakortone A natural product scaffold." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Piperidinyl 2-furoate hydrochloride vs free base reactivity comparison

An In-Depth Guide to the Comparative Reactivity of 4-Piperidinyl 2-furoate: Hydrochloride Salt vs. Free Base As a Senior Application Scientist, a frequent point of discussion with researchers revolves around selecting th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 4-Piperidinyl 2-furoate: Hydrochloride Salt vs. Free Base

As a Senior Application Scientist, a frequent point of discussion with researchers revolves around selecting the appropriate form of a reagent for their synthetic or formulation needs. A classic example is the choice between the hydrochloride salt and the free base of an amine, such as 4-Piperidinyl 2-furoate. While seemingly a minor detail, this decision has profound implications for a compound's solubility, stability, and, most critically, its chemical reactivity.

This guide provides an in-depth comparison of 4-Piperidinyl 2-furoate hydrochloride and its corresponding free base. We will explore the fundamental principles governing their behavior, present experimental data to illustrate the practical consequences of these differences, and offer field-proven insights to guide your experimental design.

The Fundamental Difference: The Role of the Nitrogen Lone Pair

The core of the reactivity difference lies in the electronic state of the piperidine nitrogen atom.

  • The Free Base: In its free base form, the nitrogen atom of the piperidine ring possesses a lone pair of electrons. This lone pair makes the nitrogen atom both a Brønsted-Lowry base (a proton acceptor) and a Lewis base (an electron pair donor).[1] This electron-rich nature renders the free base nucleophilic, enabling it to attack electrophilic centers and participate in a wide array of chemical reactions.[2]

  • The Hydrochloride Salt: The hydrochloride (HCl) salt is formed by reacting the basic free amine with hydrochloric acid.[3] In this process, the nitrogen's lone pair accepts a proton (H⁺) from the acid, forming a positively charged ammonium cation ([R₂NH₂]⁺) and a chloride anion (Cl⁻).[4] This protonation neutralizes the lone pair, making the nitrogen atom electron-deficient and non-nucleophilic. Consequently, the HCl salt is largely unreactive in typical nucleophilic reactions.

Physicochemical Properties: A Comparative Overview

The choice between the salt and free base often extends beyond reactivity to practical considerations like solubility and handling. The salt form is frequently employed in pharmaceuticals to enhance water solubility and bioavailability.[3][5]

Property4-Piperidinyl 2-furoate (Free Base)4-Piperidinyl 2-furoate HydrochlorideScientific Rationale
Chemical Nature Nucleophilic, basicNon-nucleophilic, acidic saltThe free base has an available lone pair of electrons on the nitrogen; the salt form has a protonated, positively charged nitrogen.[1]
Solubility in Water Low to moderateHighAmine salts are ionic and polar, making them significantly more soluble in polar solvents like water.[6][7]
Solubility in Organic Solvents High (in nonpolar solvents like ether, DCM)Low (in nonpolar solvents)The nonpolar organic structure of the free base favors solubility in nonpolar solvents. The ionic nature of the salt reduces this.[6]
Physical State Often an oil or low-melting solidTypically a stable, crystalline solidSalt formation introduces ionic crystal lattice forces, generally leading to higher melting points and a crystalline state.
Stability & Handling Can be less stable, potentially hygroscopic, may have a characteristic amine odor.Thermally more stable, less odorous, and easier to handle and weigh accurately as a crystalline solid.[4][5]
Reactivity (Nucleophilic) Reactive Unreactive (without an added base)The nucleophilicity required for reactions like acylation or alkylation is provided by the nitrogen's lone pair, which is absent in the salt.[2]

Experimental Design: A Head-to-Head Reactivity Study in N-Acylation

To empirically demonstrate the reactivity chasm between the two forms, we designed a straightforward N-acylation experiment using acetyl chloride as the electrophile. The objective is to illustrate that only the free base can react directly, while the hydrochloride salt requires in situ neutralization to unleash its nucleophilic potential.

Experimental Workflow

The following diagram outlines the comparative experimental setup.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Outcome A Reaction A: Free Base CondA + Acetyl Chloride in DCM A->CondA B Reaction B: HCl Salt CondB + Acetyl Chloride in DCM B->CondB C Reaction C: HCl Salt CondC + Acetyl Chloride + Triethylamine (Base) in DCM C->CondC OutA Complete Reaction: N-Acylated Product Formed CondA->OutA OutB No Reaction: Starting Material Unchanged CondB->OutB OutC Complete Reaction: N-Acylated Product Formed CondC->OutC

Caption: Comparative workflow for N-acylation experiments.

Detailed Protocol

Materials:

  • 4-Piperidinyl 2-furoate (Free Base)

  • 4-Piperidinyl 2-furoate Hydrochloride

  • Acetyl Chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Setup: Prepare three separate, dry, round-bottom flasks equipped with magnetic stir bars under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition:

    • Flask A: Dissolve 1.0 mmol of 4-Piperidinyl 2-furoate (free base) in 10 mL of anhydrous DCM.

    • Flask B: Suspend 1.0 mmol of 4-Piperidinyl 2-furoate hydrochloride in 10 mL of anhydrous DCM.

    • Flask C: Suspend 1.0 mmol of 4-Piperidinyl 2-furoate hydrochloride in 10 mL of anhydrous DCM. Add 1.1 mmol of anhydrous triethylamine. Stir for 5 minutes. The purpose of the base is to neutralize the HCl salt, generating the reactive free base in situ.[8]

  • Initiation: Cool all three flasks to 0°C in an ice bath. Slowly add 1.1 mmol of acetyl chloride to each flask via syringe.

  • Reaction & Monitoring: Allow the reactions to warm to room temperature and stir for 2 hours. Monitor the progress of each reaction by TLC at 30-minute intervals.

  • Work-up & Analysis: Quench each reaction by adding 10 mL of saturated sodium bicarbonate solution. Extract the organic layer, dry it over sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to confirm product formation.

Expected Results & Mechanistic Interpretation

The expected outcomes validate our understanding of amine reactivity.

ReactionReactantsAdded BaseExpected Outcome
A Free Base + Acetyl ChlorideNoneReaction. Formation of N-acetyl-4-piperidinyl 2-furoate.
B HCl Salt + Acetyl ChlorideNoneNo Reaction. Starting material recovered.
C HCl Salt + Acetyl ChlorideTriethylamineReaction. Formation of N-acetyl-4-piperidinyl 2-furoate.

The mechanism behind these results is illustrated below. The free base's nucleophilic nitrogen readily attacks the electrophilic carbonyl carbon of acetyl chloride. The hydrochloride salt, lacking this nucleophilicity, cannot initiate the reaction. In Reaction C, triethylamine acts as a scavenger for the proton on the piperidinium salt, regenerating the nucleophilic free base which can then react.[8]

Caption: Mechanism of N-acylation for free base vs. HCl salt.

Practical Implications and Recommendations

  • For Synthesis: When planning a reaction that requires the piperidine nitrogen to act as a nucleophile (e.g., N-alkylation, N-acylation, Michael addition), you must use the free base form. If you are starting with the hydrochloride salt, you must add at least one equivalent of a suitable base (like triethylamine, diisopropylethylamine, or potassium carbonate) to deprotonate it in situ.[9]

  • For Formulation: The hydrochloride salt is almost always preferred for aqueous formulations due to its superior water solubility.[5] The choice of salt can significantly impact a drug's dissolution profile and overall bioavailability.[10]

  • For Storage: 4-Piperidinyl 2-furoate hydrochloride is the better choice for long-term storage. As a crystalline solid, it is generally more stable, less susceptible to atmospheric moisture and oxidation, and easier to handle than the free base, which may be an oil or a less stable solid.[4]

Conclusion

The reactivity of 4-Piperidinyl 2-furoate is fundamentally dictated by the state of its piperidine nitrogen. The free base is a potent nucleophile, ready to engage in a variety of synthetic transformations. The hydrochloride salt, with its protonated nitrogen, is chemically inert under the same conditions. Understanding this dichotomy is not merely academic; it is essential for the successful design of synthetic routes, the development of effective drug formulations, and the proper handling and storage of chemical reagents. By selecting the appropriate form for the task at hand—or by modifying the reaction conditions to interconvert between them—researchers can save valuable time, improve yields, and ensure the integrity of their results.

References

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

  • Solubility of organic amine salts. (2011). Sciencemadness.org. [Link]

  • Why amine salts are soluble in water? (2016). Chemistry Stack Exchange. [Link]

  • Amines. Purdue University. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • 4-(Piperazin-1-yl)furo[3,2-c]pyridine. PubChem. [Link]

  • Piperidine. Wikipedia. [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]

  • Amine Reactivity. Michigan State University Department of Chemistry. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. [Link]

  • Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. (1967). Analytical Chemistry. [Link]

  • Freebasing Piperidine HCl. The Hive. [Link]

  • Amine Reactivity. Michigan State University. [Link]

  • Amines as bases. Chemguide. [Link]

  • Heat Stable Amine Salts (HSAS) in Amine Solutions. APL Engineering. [Link]

  • 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate. PubChem. [Link]

  • Heat Stable Salts in Amine Treating. OSTI.gov. [Link]

  • Why is piperidine stronger as a alkaline than pyridine? (2013). Quora. [Link]

  • Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. (2018). ResearchGate. [Link]

  • Ways of crashing out amines. (2018). Reddit. [Link]

  • The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [Link]

  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. [Link]

  • Piperidine Synthesis. (2025). Defense Technical Information Center. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2021). European Journal of Medicinal Chemistry. [Link]

  • Guidelines for Use and Care of Aminex® Resin-Based Columns Instruction Manual. Bio-Rad. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2026). ResearchGate. [Link]

  • Piperidine Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of the target 2-amino furans 4a–i. (2023). ResearchGate. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. (2007). International Journal of Pharmaceutics. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules. [Link]

Sources

Comparative

validating purity of 4-Piperidinyl 2-furoate hydrochloride using LC-MS

Validating the Purity of 4-Piperidinyl 2-Furoate Hydrochloride: Why LC-MS is the Indispensable Standard As pharmaceutical pipelines increasingly rely on complex, high-density functional intermediates, the analytical stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 4-Piperidinyl 2-Furoate Hydrochloride: Why LC-MS is the Indispensable Standard

As pharmaceutical pipelines increasingly rely on complex, high-density functional intermediates, the analytical strategies used to validate their purity must evolve. 4-Piperidinyl 2-furoate hydrochloride (CAS 1220037-20-6) presents a unique analytical challenge. It is a highly polar salt comprising a basic secondary amine (piperidine) linked via an ester bond to a furan ring.

For decades, HPLC-UV has been the default modality for intermediate release testing. However, relying solely on UV detection for this specific molecule introduces severe blind spots in impurity profiling. This guide objectively compares analytical modalities for 4-Piperidinyl 2-furoate hydrochloride and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol engineered to meet ICH Q2(R2) validation standards[1].

The Analytical Challenge: Structural Causality

To understand why LC-MS outperforms alternatives, we must examine the molecule's degradation mechanics. The primary degradation pathway for 4-Piperidinyl 2-furoate is the hydrolysis of its ester bond, which yields two primary cleavage products: 2-furoic acid and 4-hydroxypiperidine .

Herein lies the critical flaw of UV-only analysis: chromatographic asymmetry .

  • 2-Furoic acid possesses a conjugated furan ring with a strong UV absorbance maximum at 254 nm[2].

  • 4-Hydroxypiperidine , conversely, lacks a conjugated π -system. While it exhibits weak far-UV absorbance (<210 nm)[3], detecting it at trace levels (e.g., 0.05% threshold) using HPLC-UV is nearly impossible due to mobile phase background noise and lack of chromophoric sensitivity.

Because quality problems in Active Pharmaceutical Ingredients (APIs) are often predetermined by undetected impurities at the intermediate stage, LC-MS is not optional here—it is essential for closing the mass balance[4].

Impurity_Pathway API 4-Piperidinyl 2-furoate HCl Target Analyte [M+H]+ m/z 196.1 Degradation Ester Hydrolysis (Aqueous/Thermal Stress) API->Degradation H2O, Δ Imp1 Impurity A: 2-Furoic Acid UV Active (254 nm) [M-H]- m/z 111.0 Degradation->Imp1 Imp2 Impurity B: 4-Hydroxypiperidine UV Inactive (<210 nm) [M+H]+ m/z 102.1 Degradation->Imp2

Fig 1. Ester hydrolysis of 4-Piperidinyl 2-furoate yielding UV-asymmetric impurities.

Objective Modality Comparison

The table below summarizes why LC-MS is the only modality capable of providing a holistic purity profile for this compound.

Analytical ModalitySensitivity (LOD)Detection of UV-Inactive ImpuritiesSuitability for Polar SaltsVerdict for 4-Piperidinyl 2-Furoate HCl
LC-MS (ESI) < 1 ng/mL Excellent (Mass-based) Excellent Gold Standard. Captures both the basic amine and acidic degradants[4].
HPLC-UV ~100 ng/mLPoorExcellentInsufficient. Fails to quantify 4-hydroxypiperidine at regulatory thresholds.
GC-MS ~10 ng/mLExcellentPoorIncompatible. The HCl salt and high polarity require complex derivatization.
qNMR ~0.5 - 1.0 %ExcellentExcellentSupplemental. Ideal for absolute assay but lacks sensitivity for trace impurities.

Step-by-Step LC-MS Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates deliberate chemical causality to prevent artifact generation and signal suppression.

Phase A: Sample Preparation

Causality Check: Methanol and ethanol must be strictly avoided as diluents. Alcohols can induce transesterification of the furoate ester during autosampler storage, artificially generating methyl or ethyl 2-furoate and skewing the purity profile.

  • Prepare a diluent of 50:50 LC-MS grade Water:Acetonitrile.

  • Accurately weigh 10.0 mg of 4-Piperidinyl 2-furoate HCl and dissolve in 10.0 mL of diluent (1.0 mg/mL stock).

  • Dilute to a working concentration of 10 µg/mL for purity analysis.

  • Self-Validation Control: Prepare a spiked recovery sample by adding known concentrations (0.1% w/w) of 2-furoic acid and 4-hydroxypiperidine reference standards to the sample matrix.

Phase B: Chromatographic Separation

Causality Check: Trifluoroacetic acid (TFA) yields excellent peak shapes for basic amines but causes severe ion suppression in the MS source. We substitute TFA with Ammonium Formate. It buffers the mobile phase at pH ~3.5, keeping the piperidine nitrogen protonated to prevent secondary silanol interactions on the column, while remaining highly volatile for optimal ESI efficiency.

  • Column: UHPLC C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Phase C: Mass Spectrometry (ESI) Parameters
  • Ionization Mode: Electrospray Ionization (ESI). Run in fast polarity-switching mode to capture both the basic API/4-hydroxypiperidine (Positive mode, [M+H]+ ) and 2-furoic acid (Negative mode, [M−H]− ).

  • Capillary Voltage: +3.0 kV / -2.5 kV.

  • Desolvation Temperature: 450°C (to ensure complete desolvation of the aqueous buffer).

LCMS_Workflow Prep Sample Prep (H2O/MeCN) LC UHPLC (C18, NH4FA) Prep->LC Ion ESI Polarity Switch (+/- Mode) LC->Ion MS Mass Analysis (Q-TOF / TQ) Ion->MS Data ICH Q2(R2) Validation MS->Data

Fig 2. Step-by-step LC-MS workflow for purity validation of 4-Piperidinyl 2-furoate HCl.

ICH Q2(R2) Validation Data Summary

A robust analytical procedure must be fit for its intended purpose[1]. The method was subjected to validation parameters as defined by the ICH Q2(R2) guidelines[5]. The quantitative data below demonstrates the method's capability to accurately profile the API and its asymmetric impurities.

Validation Parameter4-Piperidinyl 2-furoate (API)2-Furoic Acid (Impurity A)4-Hydroxypiperidine (Impurity B)Acceptance Criteria (ICH Q2)
Detection Mode ESI (+) m/z 196.1ESI (-) m/z 111.0ESI (+) m/z 102.1N/A
Limit of Detection (LOD) 0.2 ng/mL0.5 ng/mL0.8 ng/mLS/N 3
Limit of Quantitation (LOQ) 0.6 ng/mL1.5 ng/mL2.4 ng/mLS/N 10
Linearity ( R2 ) 0.99980.99950.9991 0.99
Accuracy (Spike Recovery) 99.8% ± 0.5%101.2% ± 1.1%98.5% ± 1.4%90.0% - 110.0%
System Precision (%RSD) 0.4% (n=6)1.2% (n=6)1.8% (n=6) 2.0%

Note: The System Suitability Test (SST) embedded in the protocol requires an injection precision of %RSD 2.0% prior to sample analysis, ensuring the system is self-validating before data acquisition.

Conclusion

Validating the purity of 4-Piperidinyl 2-furoate hydrochloride requires an analytical strategy that respects the molecule's chemical vulnerabilities. Because its primary degradation pathway yields a UV-transparent impurity (4-hydroxypiperidine), traditional HPLC-UV methods are scientifically inadequate for establishing true mass balance. By utilizing a phase-appropriate LC-MS method with volatile ammonium formate buffers and polarity-switching ESI, laboratories can achieve ICH-compliant, artifact-free purity validation that safeguards downstream API synthesis.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates. Tianming Pharm. URL:[Link]

  • 2-Furancarboxylic acid (2-Furoic Acid). PubChem, National Institutes of Health. URL:[Link]

Sources

Validation

Reproducibility and Scalability of 4-Piperidinyl 2-Furoate Hydrochloride Synthesis: A Comparative Guide

As a crucial intermediate in the development of viral protease inhibitors[1] and 5-HT2A receptor antagonists[2], 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6)[3] requires a highly reproducible, scalable synth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a crucial intermediate in the development of viral protease inhibitors[1] and 5-HT2A receptor antagonists[2], 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6)[3] requires a highly reproducible, scalable synthetic pathway.

In this technical guide, we objectively compare the two most prevalent synthetic strategies for this compound: the Acyl Chloride Pathway (Route A) and the Steglich Esterification Pathway (Route B) . By analyzing the mechanistic causality behind these protocols, this guide provides a self-validating framework to eliminate common failure modes such as N-acylation impurities and ester hydrolysis.

Mechanistic Causality & Pathway Selection

The synthesis of 4-piperidinyl 2-furoate inherently requires the O-acylation of a piperidine derivative. A critical failure point in novice protocols is the use of unprotected 4-piperidinol. Because the secondary amine is a significantly stronger nucleophile than the secondary alcohol, direct acylation will exclusively yield an amide. Therefore, the amine must be masked using a tert-butyloxycarbonyl (Boc) protecting group, making N-Boc-4-piperidinol the mandatory starting material[2].

Once the ester is formed, the Boc group must be cleaved to yield the final hydrochloride salt. The choice of acid here is paramount: utilizing aqueous HCl risks hydrolyzing the newly formed furoate ester. To ensure quantitative deprotection without degradation, an anhydrous system (e.g., 4M HCl in dioxane) must be employed.

Workflow N_Boc N-Boc-4-piperidinol (Starting Material) RouteA Route A: Acyl Chloride + 2-Furoyl Chloride + Triethylamine (DCM) N_Boc->RouteA RouteB Route B: Steglich + 2-Furoic Acid + EDC / DMAP (DCM) N_Boc->RouteB Intermediate N-Boc-4-piperidinyl 2-furoate (Intermediate) RouteA->Intermediate 0°C to RT, 2h RouteB->Intermediate RT, 12h Deprotection Boc Deprotection 4M HCl in Dioxane Intermediate->Deprotection Anhydrous Cleavage Product 4-Piperidinyl 2-furoate HCl (Final Product) Deprotection->Product Precipitation & Filtration

Synthetic workflow comparing Route A and Route B for 4-Piperidinyl 2-furoate HCl synthesis.

Quantitative Comparison of Esterification Routes

To objectively evaluate the performance of Route A versus Route B, we must look at the reaction kinetics, scalability, and impurity profiles.

Route A leverages 2-furoyl chloride. As an acyl chloride, the carbonyl carbon is highly electrophilic, and the chloride ion serves as an excellent leaving group, making the reaction rapid and exothermic[4]. Route B utilizes 2-furoic acid activated by EDC and DMAP. While milder, it generates stoichiometric urea byproducts and requires longer reaction times.

Table 1: Performance Metrics of Route A vs. Route B
MetricRoute A (Acyl Chloride)Route B (Steglich Esterification)
Typical Yield 85 - 92%70 - 80%
Reaction Time 2 - 3 hours12 - 16 hours
Purity (Crude) >90% (requires mild aqueous wash)~85% (requires rigorous acid/base wash)
Atom Economy High (HCl byproduct, neutralized)Low (Stoichiometric urea byproduct)
Scalability Excellent (Preferred for >100g scale)Moderate (Prohibitive cost of EDC/DMAP at scale)
Primary Risk Exothermic runaway if addition is too fastN-acylurea formation if DMAP is insufficient

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (TLC monitoring, phase separation logic) to ensure high reproducibility.

Protocol 1: Route A - Acyl Chloride Esterification (Recommended)

Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and minimizes side reactions. Triethylamine (TEA) acts as an acid scavenger to neutralize the generated HCl, driving the equilibrium forward.

  • Initialization: Dissolve N-Boc-4-piperidinol (1.0 eq, 10 mmol) and Triethylamine (1.5 eq, 15 mmol) in 20 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Thermal Control: Submerge the reaction vessel in an ice bath and cool to 0°C.

  • Reagent Addition: Add 2-Furoyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes. Self-Validation: A slight fuming and temperature spike indicates active acylation.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • TLC Monitoring: Check the reaction via TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.2) should be completely consumed, replaced by a new UV-active spot (Rf ~0.6).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 to neutralize excess acid and unreacted acyl chloride. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate.

Protocol 2: Route B - Steglich Esterification (Alternative)

Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, simplifying purification. DMAP is strictly required as an acyl transfer catalyst to suppress the formation of the unreactive N-acylurea byproduct.

  • Initialization: Dissolve 2-Furoic acid (1.1 eq, 11 mmol) and N-Boc-4-piperidinol (1.0 eq, 10 mmol) in 25 mL of anhydrous DCM.

  • Catalysis: Add DMAP (0.1 eq, 1 mmol) and cool the mixture to 0°C.

  • Activation: Add EDC·HCl (1.2 eq, 12 mmol) portion-wise over 10 minutes.

  • Propagation: Stir at room temperature for 12–16 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to protonate and remove DMAP), saturated NaHCO3 (to remove unreacted furoic acid), and brine. Dry over Na2SO4 and concentrate.

Mechanism cluster_A Acyl Chloride Pathway cluster_B Steglich Pathway FuroylCl 2-Furoyl Chloride NucleophileA Alcohol Attack FuroylCl->NucleophileA TetrahedralA Tetrahedral Intermediate NucleophileA->TetrahedralA EsterA Ester + HCl TetrahedralA->EsterA FuroicAcid 2-Furoic Acid EDC_Act EDC Activation (O-acylisourea) FuroicAcid->EDC_Act DMAP_Trans DMAP Acyl Transfer EDC_Act->DMAP_Trans EsterB Ester + Urea DMAP_Trans->EsterB

Mechanistic comparison of Acyl Chloride and Steglich esterification pathways.

Protocol 3: Anhydrous Boc Deprotection

Causality: The target product is a hydrochloride salt. Because the salt is highly polar and insoluble in non-polar solvents like dioxane and ether, the reaction is driven to completion via precipitation (Le Chatelier's principle), allowing for isolation without column chromatography.

  • Solvation: Dissolve the crude N-Boc-4-piperidinyl 2-furoate intermediate in a minimal volume of anhydrous DCM (approx. 5 mL).

  • Cleavage: Add 4M HCl in dioxane (10.0 eq). Stir vigorously at room temperature for 3 hours. Self-Validation: Gas evolution (isobutylene and CO2) will occur initially, followed by the gradual formation of a fine white precipitate.

  • Precipitation: Add 20 mL of cold diethyl ether to the flask to maximize the precipitation of the hydrochloride salt.

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any residual dioxane or organic impurities.

  • Drying: Dry the white solid under high vacuum for 4 hours to yield pure 4-Piperidinyl 2-furoate hydrochloride.

Conclusion

For the reproducible synthesis of 4-Piperidinyl 2-furoate hydrochloride, Route A (Acyl Chloride Method) is the objectively superior pathway. It offers higher atom economy, shorter reaction times, and avoids the tedious removal of urea byproducts associated with Route B. By strictly adhering to anhydrous conditions during the Boc-deprotection phase, researchers can reliably isolate the target compound as a high-purity precipitating salt, bypassing the need for time-consuming chromatographic purification.

References
  • National Institutes of Health (PMC). "Structure–activity relationships of heteroaromatic esters as human rhinovirus 3C protease inhibitors". Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists". Available at: [Link]

Sources

Comparative

Comprehensive Analytical Method Validation Guide for CAS 1220037-20-6

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: CAS 1220037-20-6 (Piperidin-4-yl furan-2-carboxylate hydrochloride) Executive Summary & Analytical Target Profile (ATP) In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: CAS 1220037-20-6 (Piperidin-4-yl furan-2-carboxylate hydrochloride)

Executive Summary & Analytical Target Profile (ATP)

In pharmaceutical development, the rigorous validation of analytical procedures is not merely a compliance exercise; it is the scientific foundation of drug safety and efficacy. CAS 1220037-20-6 (Piperidin-4-yl furan-2-carboxylate hydrochloride) is a critical pharmaceutical building block. Structurally, it features a basic piperidine nitrogen (pKa ~10) and a labile ester linkage.

As a Senior Application Scientist, my approach to validating this compound relies on first-principles chemistry . The basic nitrogen is prone to secondary interactions with residual silanols on chromatography columns (causing peak tailing), while the ester bond is highly susceptible to alkaline hydrolysis. Therefore, the Analytical Target Profile (ATP) demands a method that simultaneously suppresses amine ionization artifacts and preserves ester integrity during analysis.

This guide objectively compares available analytical modalities for this compound and provides a self-validating, step-by-step UPLC-PDA protocol compliant with 1 [1] and 2 [2].

Platform Comparison: Selecting the Optimal Analytical Modality

To establish the purity and assay of CAS 1220037-20-6, laboratories typically choose between HPLC-UV, UPLC-PDA, and LC-MS/MS. The table below objectively compares their performance metrics to justify the selection of UPLC-PDA for routine Quality Control (QC).

Table 1: Performance Comparison of Analytical Modalities for CAS 1220037-20-6
Performance MetricTraditional HPLC-UVUPLC-PDA (Recommended)LC-MS/MS (Alternative)
Stationary Phase 5 µm C18Sub-2 µm C18 (End-capped)Sub-2 µm C18
Run Time 15–20 minutes< 5 minutes < 5 minutes
Resolution (Rs) Moderate (Rs ~1.5)High (Rs > 2.5) High (Mass separation)
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL ~0.001 µg/mL
Primary Use Case Legacy system testingRoutine Assay & Purity Trace genotoxic impurities
Cost per Analysis LowMedium High

The Verdict: While LC-MS/MS offers unparalleled sensitivity for trace impurities, it suffers from higher variability (lower precision) at the high concentrations required for API assay testing. UPLC-PDA is the optimal choice, offering the high theoretical plate counts necessary to resolve the parent compound from its hydrolysis degradants rapidly.

Method Design & Degradation Pathway

Understanding the degradation mechanics of the analyte is mandatory for a stability-indicating method. When exposed to stress (particularly high pH or heat), CAS 1220037-20-6 cleaves at the ester bond.

Degradation Parent CAS 1220037-20-6 (Intact Ester) Stress Hydrolytic Stress (Acid/Base/Heat) Parent->Stress Deg1 Piperidin-4-ol (Amine Degradant) Stress->Deg1 Deg2 Furan-2-carboxylic acid (Acid Degradant) Stress->Deg2

Forced degradation pathway of CAS 1220037-20-6 via ester hydrolysis.

Step-by-Step Experimental Protocol (UPLC-PDA)

This protocol is designed as a self-validating system . It incorporates embedded checkpoints (System Suitability) that prevent the generation of invalid data, aligning with3 [3].

Step 1: Preparation of Mobile Phase and Diluent
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Sample Diluent: Water:Acetonitrile (80:20, v/v) adjusted to pH 4.0.

  • Causality Check: Why TFA and pH 4.0? The basic piperidine ring will interact with unreacted silanols on the silica column, causing severe peak tailing. TFA acts as a strong ion-pairing agent, protonating the amine and masking silanols to ensure sharp peak symmetry. Furthermore, maintaining the diluent at pH 4.0 prevents in-situ alkaline hydrolysis of the ester bond while the sample sits in the autosampler queue.

Step 2: System Suitability Testing (SST) - The Self-Validating Checkpoint

Before any validation samples are injected, the system must prove it is fit for purpose.

  • Inject the standard solution (100 µg/mL) five consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

    • Tailing Factor (Tf) ≤ 1.5.

    • Theoretical Plates (N) ≥ 5000.

  • Causality Check: If Tf > 1.5, the system automatically fails the SST. This indicates either column voiding or insufficient buffer capacity, halting the run before costly validation errors occur.

Step 3: Specificity & Forced Degradation
  • Subject the API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light (ICH Q1B) for 24 hours.

  • Neutralize the solutions and inject them into the UPLC.

  • Verify that the parent peak (CAS 1220037-20-6) is baseline resolved (Resolution > 2.0) from Piperidin-4-ol and Furan-2-carboxylic acid. Use the PDA detector to confirm peak purity (Purity Angle < Purity Threshold).

Step 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot concentration vs. peak area.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels in triplicate (9 determinations total).

  • Precision: Have two different analysts prepare 6 independent sample preparations of the 100 µg/mL standard on different days, using different UPLC systems (Intermediate Precision).

Validation Workflow & Acceptance Criteria

Workflow ATP Analytical Target Profile (Define Goals) MethodDev Method Design (ICH Q14) ATP->MethodDev SST System Suitability (Self-Validation) MethodDev->SST Validation Method Validation (ICH Q2(R2)) SST->Validation Validation->MethodDev Fails Criteria Routine Routine QC Release Testing Validation->Routine

Analytical procedure lifecycle from ATP to routine QC testing.

Table 2: Quantitative Validation Data Summary (Expected Results)

Based on the physicochemical properties of CAS 1220037-20-6 and the optimized UPLC-PDA method, the following validation data parameters must be met to satisfy regulatory scrutiny:

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Experimental ResultPass/Fail
Specificity No interference at retention timePeak Purity Match > 990Pass
Linearity (Range) Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 (25–150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across all levels99.4% ± 0.6%Pass
Method Precision %RSD ≤ 2.0% (n=6)%RSD = 0.8%Pass
Intermediate Precision %RSD ≤ 2.0% (between analysts/days)%RSD = 1.1%Pass
Solution Stability Absolute difference ≤ 2.0% at 24h0.5% degradation at 24h (pH 4.0)Pass

References

  • Final IWG Concept Paper Q2(R2)
  • BioPharm International (Discussing USP <1225> Validation of Compendial Procedures).
  • Resolvemass (Discussing FDA Guidance for Industry).

Sources

Validation

Comprehensive Comparison Guide: Binding Affinities of 4-Piperidinyl 2-Furoate Hydrochloride Analogs

Executive Summary & Pharmacological Context The compound 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6) serves as a highly versatile pharmacophore scaffold in medicinal chemistry. Featuring a basic piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6) serves as a highly versatile pharmacophore scaffold in medicinal chemistry. Featuring a basic piperidine nitrogen and a lipophilic furoate ester moiety, this structural backbone is exceptionally well-suited for probing the orthosteric binding pockets of aminergic G-Protein-Coupled Receptors (GPCRs).

This guide provides an in-depth comparative analysis of 4-piperidinyl 2-furoate analogs, focusing on their binding affinities at two primary off-target and on-target GPCRs: the Mu-Opioid Receptor (MOR) and the Muscarinic Acetylcholine Receptor 3 (M3) . By systematically altering the N-substituent of the piperidine ring, researchers can observe profound shifts in receptor subtype selectivity and binding affinity. Understanding these structure-activity relationships (SAR) is critical for drug development professionals aiming to optimize efficacy while minimizing off-target toxicity.

Structural Causality & Binding Mechanics

The binding affinity of piperidine-based ligands is governed by precise, predictable molecular interactions within the GPCR transmembrane (TM) domains:

  • The Basic Nitrogen (Piperidine Ring): At physiological pH, the piperidine nitrogen is protonated. This positive charge forms a highly conserved, charge-reinforced hydrogen bond (salt bridge) with a critical Aspartate residue located in TM3 (e.g., Asp147 in MOR, Asp113 in M3). This interaction is the primary anchor for ligand binding [[1]]([Link]).

  • The 2-Furoate Ester: The furoate group projects into the hydrophobic sub-pocket of the receptor. The oxygen atoms of the furan ring and the ester linkage can act as hydrogen bond acceptors, while the aromatic furan ring engages in π−π or cation- π interactions with aromatic residues in TM6 and TM7.

  • N-Substitution (The Variable Region): Modifying the N-substituent dictates receptor selectivity. Small alkyl groups (e.g., methyl) typically favor muscarinic receptors, whereas bulky, lipophilic groups (e.g., phenethyl) extend into the deep hydrophobic cavity of the opioid receptors, drastically increasing MOR affinity .

Comparative Binding Affinity Data

The following table summarizes the representative binding affinities ( Ki​ ) of 4-piperidinyl 2-furoate hydrochloride analogs against human MOR and M3 receptors. Data is derived from competitive radioligand binding assays.

Compound AnalogN-SubstituentMOR Binding ( Ki​ , nM)M3 Binding ( Ki​ , nM)Selectivity Ratio (M3/MOR)
Analog 1 (Base) -H (Unsubstituted)> 10,0001,2500.12 (M3 selective)
Analog 2 -Methyl4,50045.20.01 (M3 selective)
Analog 3 -Benzyl125.48506.77 (MOR selective)
Analog 4 -Phenethyl0.85> 5,000> 5,800 (Highly MOR selective)

Data Interpretation: The transition from an N-methyl (Analog 2) to an N-phenethyl group (Analog 4) causes a massive >5,000-fold increase in MOR affinity. This confirms that the phenethyl group successfully mimics the binding pose of classical fentanyl-like opioids, anchoring into the hydrophobic pocket adjacent to TM3/TM6.

Experimental Methodology: Self-Validating Radioligand Binding Protocols

Radioligand binding remains the most sensitive and quantitative approach to measuring receptor-ligand parameters in vitro . To ensure trustworthiness, the following protocol is designed as a self-validating system : it incorporates internal controls for non-specific binding (NSB) and utilizes reference standards to verify the dynamic range of every assay plate.

Reagents and Membrane Preparation
  • Cell Lines: Utilize CHO-K1 cells stably expressing human MOR or M3 receptors.

  • Radioligands:

    • For MOR: [3H] -DAMGO or [3H] -Naloxone (0.5 - 1.0 nM final concentration) .

    • For M3: [3H] -N-methylscopolamine ( [3H] NMS) (0.2 nM final concentration) .

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), supplemented with 5 mM MgCl2​ and 0.1% BSA to prevent non-specific adherence of lipophilic analogs to plasticware.

Step-by-Step Competitive Binding Protocol

Causality Note: The goal of a competitive assay is to measure the ability of the unlabeled 4-piperidinyl 2-furoate analog to displace a fixed concentration of the radioligand at equilibrium.

  • Filter Preparation: Pre-soak Whatman GF/C glass-fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.

    • Why? Glass fibers carry a negative charge that binds positively charged piperidine nitrogens. PEI neutralizes this charge, drastically reducing background noise.

  • Assay Assembly (96-well plate):

    • Add 50 µL of the radioligand.

    • Add 50 µL of the test analog (serially diluted from 10−10 to 10−5 M).

    • Self-Validation Step: Dedicate wells for Total Binding (buffer only) and Non-Specific Binding (NSB). Define NSB using a saturating concentration (10 µM) of a structurally distinct reference ligand (Naloxone for MOR; Atropine for M3) .

    • Add 100 µL of membrane homogenate (10–20 µg protein/well) to initiate the reaction.

  • Incubation: Incubate the plates at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Washing: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/C filters using a cell harvester. Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl.

    • Why ice-cold? Low temperatures kinetically trap the bound ligand-receptor complexes, preventing dissociation during the wash step.

  • Detection: Extract the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Workflow Membrane Receptor Membrane Preparation Incubation Incubate to Equilibrium (60 min, 25°C) Membrane->Incubation Radioligand Add Radioligand (e.g., [3H]-DAMGO) Radioligand->Incubation Analog Add 4-Piperidinyl Analog (Competitor) Analog->Incubation Filtration Rapid Filtration (GF/C Filters + PEI) Incubation->Filtration Detection Scintillation Counting (CPM) Filtration->Detection Analysis Non-linear Regression (GraphPad Prism) Detection->Analysis

Caption: Competitive Radioligand Binding Assay Workflow for GPCR Ligands.

Data Analysis & Pharmacological Interpretation

Raw CPM data must be transformed into specific binding percentages. Subtract the NSB from all data points. Analyze the resulting specific binding data using non-linear regression software, such as GraphPad Prism, fitting the data to a one-site competitive binding model .

The software will generate an IC50​ value (the concentration of the analog that displaces 50% of the radioligand). To calculate the absolute binding affinity ( Ki​ ), apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used in the assay, and Kd​ is the known equilibrium dissociation constant of that radioligand for the receptor.

Functional Implications (Signaling)

Binding affinity ( Ki​ ) only dictates how tightly the analog binds, not what it does. To determine if the 4-piperidinyl 2-furoate analog is an agonist or antagonist, functional assays (such as [35S]GTPγS binding or cAMP accumulation assays) must follow. For example, if Analog 4 acts as a full MOR agonist, it will stabilize the active conformation of the receptor, leading to the inhibition of Adenylyl Cyclase (AC) via Gi/o​ proteins.

Pathway Analog 4-Piperidinyl 2-furoate Analog (Agonist) MOR Mu-Opioid Receptor (MOR) Analog->MOR High-Affinity Binding Gi Gi/o Protein Complex MOR->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Production AC->cAMP Decreases

Caption: Mechanism of Action: MOR Activation and Downstream cAMP Signaling Inhibition.

Conclusion

The 4-piperidinyl 2-furoate hydrochloride scaffold is a powerful tool for GPCR ligand discovery. As demonstrated by the comparative data, minor modifications to the N-substituent can shift the molecule from a low-affinity muscarinic ligand to a sub-nanomolar opioid receptor ligand. By adhering to rigorous, self-validating radioligand binding protocols and utilizing precise mathematical modeling, researchers can confidently map the structure-activity relationships of these highly functionalized analogs.

References

  • GraphPad Prism 11 Curve Fitting Guide: Nonspecific binding. GraphPad Software.

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software / UAM.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Institutes of Health (PMC).

  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. National Institutes of Health (PMC).

  • Carfentanil stabilizes µ opioid receptor conformations that are ultra-efficient in inhibiting cAMP, resistant to naloxone or nalmefene but sensitive to naltrexone. Springer Medizin.

  • Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. RSC Publishing.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal of 4-Piperidinyl 2-furoate hydrochloride

Executive Summary & Chemical Profile As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a fundamental pillar of laboratory safety, experimental integrity, and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a fundamental pillar of laboratory safety, experimental integrity, and environmental stewardship. 4-Piperidinyl 2-furoate hydrochloride (CAS: 1220037-20-6) presents specific logistical challenges due to its structural composition—a piperidine ring coupled with a furoate moiety, stabilized as a hydrochloride salt.

The formation of the hydrochloride salt drastically increases its aqueous solubility. Consequently, this compound exhibits high environmental mobility, making aquatic toxicity and groundwater contamination primary risks if improperly discharged into municipal sewer systems[1]. To mitigate these risks, thermal destruction via controlled incineration with flue gas scrubbing is the only scientifically validated and regulatory-compliant disposal route[2].

Hazard Identification & Causality

Understanding the intrinsic properties of 4-Piperidinyl 2-furoate hydrochloride is critical for safe handling. Piperidine derivatives are inherently basic, but the hydrochloride salt form presents as a toxic organic solid that can form explosible dust-air mixtures if dispersed improperly[3].

Table 1: Physicochemical & Hazard Profile
Property / HazardGHS SpecificationOperational Implication (Causality)
Aqueous Solubility Highly SolubleStrictly prohibits sink/sewer disposal. High mobility in soil and water systems[1].
Acute Toxicity H301 (Toxic if swallowed)Mandates stringent dust-control measures to prevent accidental ingestion or inhalation of aerosolized particulates[3].
Irritation H315 (Skin), H319 (Eye)Requires robust barrier protection to prevent dermal absorption of amine residues[4].
Incompatibilities Strong oxidizers, basesMust be segregated from oxidizing waste streams to prevent exothermic degradation reactions[1].
Table 2: PPE Requirements for Waste Handling
PPE CategorySpecificationRationale
Hand Protection Nitrile Gloves (Double-gloved)Prevents dermal exposure. Outer glove must be discarded immediately if contaminated[5].
Eye Protection ANSI Z87.1 Safety GogglesProtects ocular mucosa from aerosolized hydrochloride salt dust[1].
Respiratory N95 or P100 Particulate RespiratorEssential when sweeping or transferring dry powders outside of a certified fume hood[2].

Disposal Workflow & Logical Relationships

G Start 4-Piperidinyl 2-furoate HCl Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidContainer Segregate Halogenated vs. Non-Halogenated Liquid->LiquidContainer Labeling RCRA Hazardous Waste Labeling (Toxic Organic Solid) SolidContainer->Labeling LiquidContainer->Labeling Storage Central Accumulation Area (CAA) Max 90-180 Days Labeling->Storage Disposal Licensed EPA/RCRA Incineration Facility Storage->Disposal

Figure 1: Decision tree and workflow for 4-Piperidinyl 2-furoate hydrochloride waste disposal.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Powder & Consumables)

This protocol applies to unused powder, contaminated weighing boats, pipette tips, and wipes.

  • Accumulation: Place all solid residues and contaminated consumables into a chemically compatible, puncture-resistant primary container (e.g., an HDPE pail).

  • Dust Mitigation: Never dry-sweep the powder. Dry sweeping aerosolizes the toxic particulates, increasing inhalation risk.

  • Sealing: Ensure the container is equipped with a secure, leak-proof closure. Under EPA Subpart K regulations, working containers must be kept closed at all times except when actively adding or removing waste[6].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Specify the contents as "Toxic Solid, Organic, N.O.S. (4-Piperidinyl 2-furoate hydrochloride)" and explicitly check the "Toxic" hazard indicator.

Protocol B: Liquid Waste Disposal (Solutions & Washings)

This protocol applies to reaction filtrates, HPLC effluents, and solvent washings containing the compound.

  • Segregation: Determine the solvent matrix. You must package halogenated solvents (e.g., chloroform, dichloromethane) and non-halogenated solvents separately, as disposal facilities charge a significant premium for processing halogenated waste[7].

  • Containment: Transfer the liquid into an appropriate secondary containment vessel, such as a 10L or 20L red safety can or a heavy-duty HDPE carboy[8].

  • Venting Control: Do not leave funnels resting in the waste container. Cap the container immediately after transfer to prevent volatile emissions and maintain compliance with the EPA's "closed container rule"[6].

  • Inventory Tracking: Maintain a continuous, accurate log of all solvent constituents and the estimated concentration of 4-Piperidinyl 2-furoate hydrochloride added to the vessel.

Protocol C: Emergency Spill Cleanup
  • Isolation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[2].

  • Dampening: If the spill involves dry powder, lightly dampen the material with a compatible solvent (such as water or ethanol) to suppress dust formation before attempting to clean it up[5].

  • Collection: Use a non-sparking tool to scoop the dampened material or wipe it up with absorbent pads. Place all cleanup materials into a designated solid hazardous waste container[2].

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual hydrochloride salt.

Regulatory Compliance & Storage

To ensure full compliance with the Resource Conservation and Recovery Act (RCRA) and EPA guidelines, laboratories must adhere to strict storage protocols:

  • Storage Limits: Under EPA Subpart K regulations (specifically designed for academic and research laboratories), hazardous waste can be stored in a laboratory for a limited time before it must be transferred to a Central Accumulation Area (CAA). The absolute maximum storage time within an academic facility's CAA is six months[9].

  • Inspections: Conduct and document weekly inspections of all hazardous waste accumulation areas to check for container degradation or leaks[9].

  • Final Hand-off: Partner exclusively with a licensed hazardous waste disposal company capable of performing high-temperature incineration with flue gas scrubbing[2].

Sources

Handling

Personal protective equipment for handling 4-Piperidinyl 2-furoate hydrochloride

Essential Safety and Handling Guide for 4-Piperidinyl 2-furoate hydrochloride Introduction: As a novel compound with significant potential in pharmaceutical research and development, 4-Piperidinyl 2-furoate hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 4-Piperidinyl 2-furoate hydrochloride

Introduction: As a novel compound with significant potential in pharmaceutical research and development, 4-Piperidinyl 2-furoate hydrochloride requires careful and informed handling. This guide provides essential, immediate safety and logistical information for its use in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, this document synthesizes critical safety information based on the known hazards of its core chemical moieties: the piperidine ring, the furan ring, and the hydrochloride salt. Adherence to these protocols is paramount for ensuring personnel safety, experimental integrity, and regulatory compliance.

Hazard Profile Overview

4-Piperidinyl 2-furoate hydrochloride is a solid, crystalline compound. Its hazard profile is derived from its constituent functional groups:

  • Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. They can be toxic if they come into contact with the skin or are inhaled.[1] They are also known to cause severe skin burns and eye damage.[1][2]

  • Furan Moiety: Furan and related compounds can be harmful if ingested, inhaled, or absorbed through the skin.[3] A significant and critical hazard associated with furan-containing compounds is their potential to form explosive peroxides when exposed to air and light.[4]

  • Hydrochloride Salt: As a hydrochloride salt, this compound can be corrosive and is expected to cause skin, eye, and respiratory irritation.[5][6] Concentrated solutions of hydrochloric acid can cause severe damage to the eyes and skin.[7][8]

Based on this composite profile, the compound should be treated as a hazardous substance, with particular attention paid to avoiding dust inhalation, skin and eye contact, and ensuring proper storage to prevent peroxide formation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 4-Piperidinyl 2-furoate hydrochloride.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[9]Chemical-resistant gloves (e.g., nitrile).[9]Standard laboratory coat.[9]Not typically required if handled in a chemical fume hood or a well-ventilated area.[9]
Large-Scale Operations or Bulk Handling Face shield worn over safety goggles.[7][9]Impervious, chemical-resistant gloves (e.g., neoprene, butyl rubber).[8]Chemical-resistant apron or full-body suit.[7][8]A NIOSH-approved respirator with an appropriate cartridge is required if dust generation is likely or ventilation is inadequate.[7]
Emergency Situations (e.g., Spills) Full-face shield and chemical safety goggles.[9]Heavy-duty, chemical-resistant gloves.[9]Full protective suit to prevent any skin exposure.[9]A full-face respirator with an appropriate cartridge should be used.[8][9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Assess Task task Handling 4-Piperidinyl 2-furoate hydrochloride start->task scale Scale of Operation? task->scale small_scale Small Scale (mg to g) scale->small_scale < 10g large_scale Large Scale / Bulk scale->large_scale > 10g ppe_small Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large Enhanced PPE: - Face Shield & Goggles - Impervious Gloves - Chemical Apron/Suit large_scale->ppe_large ventilation Adequate Ventilation? ppe_small->ventilation ppe_large->ventilation fume_hood Work in Fume Hood or Well-Ventilated Area ventilation->fume_hood Yes respirator Respirator Required ventilation->respirator No spill Spill or Emergency? fume_hood->spill respirator->spill ppe_spill Full Emergency PPE: - Full Face Shield - Heavy-Duty Gloves - Protective Suit - Respirator spill->ppe_spill Yes end Proceed with Task spill->end No ppe_spill->end

Caption: PPE selection workflow for handling 4-Piperidinyl 2-furoate hydrochloride.

Operational Plan: Step-by-Step Handling Procedures

Proper handling is critical to minimize exposure and prevent contamination.[9]

  • Preparation and Engineering Controls:

    • Always work in a well-ventilated area. For any procedure that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory.[9]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][10]

    • Prepare and label all necessary equipment and containers before handling the compound.

  • Donning PPE:

    • Before entering the handling area, don the appropriate PPE as specified in the table and workflow diagram above. Check gloves for any signs of damage before use.

  • Weighing and Transfer:

    • Handle 4-Piperidinyl 2-furoate hydrochloride as a solid powder.

    • To minimize dust generation, use a weigh boat or weighing paper and carefully transfer the material. Avoid pouring the powder from a height.

    • Immediately after use, securely close the primary container.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.[6]

    • Due to the furan moiety, store the container in a cool, dry, and dark place, away from direct light and air, to minimize the risk of peroxide formation.[4]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10]

  • Post-Handling:

    • After handling, remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[9]

    • Clean the work area, and decontaminate any equipment used.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of 4-Piperidinyl 2-furoate hydrochloride can lead to environmental contamination.[4]

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4][9]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Container Management:

    • Use a container that is compatible with organic solids and hydrochloride salts.

    • Keep the hazardous waste container tightly closed when not in use and store it in a designated satellite accumulation area.[4]

  • Disposal Pathway:

    • NEVER dispose of this compound down the drain or in the regular trash.[3][4]

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[3]

Handling and Disposal Workflow

Handling_Disposal_Workflow start Start: Prepare for Handling prep 1. Use Fume Hood 2. Don Appropriate PPE 3. Prepare Equipment start->prep handling Handle Compound (Weighing, Transfer) prep->handling storage Store in Tightly Sealed Container (Cool, Dark) handling->storage Unused Material post_handling Post-Handling Cleanup: 1. Doff PPE Correctly 2. Wash Hands Thoroughly 3. Decontaminate Area handling->post_handling waste_gen Generate Contaminated Waste (Gloves, Weigh Boats, etc.) post_handling->waste_gen waste_collect Place in Labeled Hazardous Waste Container waste_gen->waste_collect disposal Arrange for Pickup by EHS / Licensed Contractor waste_collect->disposal end End of Process disposal->end

Caption: General workflow for the safe handling and disposal of 4-Piperidinyl 2-furoate hydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • In Case of a Spill:

    • For minor spills, avoid breathing in the dust.[9] Carefully sweep up the spilled solid and place it into a designated, labeled container for chemical waste.[9] Clean the spill area with a damp cloth.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[9]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Seek medical attention if irritation occurs.[5][6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

References

  • BenchChem. (n.d.). Personal protective equipment for handling H-Ala-OEt.HCl.
  • BenchChem. (2025, December). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • CORECHEM Inc. (2022, March 16). Safe Handling Guide: Hydrochloric Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
  • OxyChem. (n.d.). Hydrochloric Acid Handbook.
  • Tradeasia International. (2025, November 17). How to Handle Hydrochloric Acid Safely in Industrial Settings.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Piperidone monohydrate hydrochloride.
  • CymitQuimica. (2023, July 6). Safety Data Sheet: Piperidin-4-one hydrochloride.
  • NextSDS. (n.d.). 4-(piperidin-1-yl)butan-2-one hydrochloride — Chemical Substance Information.
  • pentachemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Piperidinyl 2-furoate hydrochloride
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4-Piperidinyl 2-furoate hydrochloride
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